molecular formula C2H6K7NOWY2- B12408398 ZP 120C

ZP 120C

Cat. No.: B12408398
M. Wt: 695.42 g/mol
InChI Key: YWGYZAVNGWEESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZP 120C is a useful research compound. Its molecular formula is C2H6K7NOWY2- and its molecular weight is 695.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C2H6K7NOWY2-

Molecular Weight

695.42 g/mol

InChI

InChI=1S/C2H4O.7K.H2N.W.2Y/c1-2-3;;;;;;;;;;;/h2H,1H3;;;;;;;;1H2;;;/q;;;;;;;;-1;;;

InChI Key

YWGYZAVNGWEESU-UHFFFAOYSA-N

Canonical SMILES

CC=O.[NH2-].[K].[K].[K].[K].[K].[K].[K].[Y].[Y].[W]

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on ZP 120C: A Compound Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals:

Our comprehensive search for scientific literature and data pertaining to a compound designated "ZP 120C" has yielded no specific results. This suggests that "this compound" may be an internal research code, a novel compound not yet disclosed in public-facing scientific literature, or a potential misnomer.

The scientific community thrives on the dissemination of knowledge, and the absence of published data on "this compound" prevents the creation of a detailed technical guide as requested. Key information such as its chemical structure, physicochemical properties, and biological activity remains uncharacterized in the public domain.

We are committed to providing accurate and in-depth technical resources. To that end, we invite you to provide the chemical structure or a recognized chemical name (e.g., IUPAC name, CAS number) for your compound of interest. With a confirmed identity, we can then proceed to:

  • Conduct a thorough literature search to gather all available data on its chemical properties, synthesis, and biological activity.

  • Summarize quantitative data into clearly structured tables for straightforward comparison and analysis.

  • Detail the methodologies of key experiments cited in the literature.

  • Generate visualizations , including signaling pathways and experimental workflows, using Graphviz to provide clear, logical diagrams.

We look forward to assisting you with your research on a specified and characterized chemical entity.

In-Depth Technical Guide: ZP 120C (CAS Number 383123-18-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C, also identified as SER-100, is a synthetic peptide that acts as a potent partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. With the chemical sequence Ac-RYYRWKKKKKKK-NH2, this peptide has demonstrated significant pharmacological effects in preclinical studies, including aquaretic and cardiovascular activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols from key studies. All quantitative data is summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

PropertyValueReference
CAS Number 383123-18-0N/A
Synonyms SER-100[1]
Molecular Formula C85H141N27O15[2]
Molecular Weight 1781.24 g/mol [2]
Amino Acid Sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NH2[1]
Chemical Name L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-[2]
Class Peptide, ORL1 Receptor Partial Agonist[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through its partial agonism at the ORL1 receptor, a G protein-coupled receptor (GPCR). The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).

Upon binding of this compound to the ORL1 receptor, the following signaling cascade is initiated:

  • G Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βγ-subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Regulation: The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

    • MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

This signaling cascade ultimately leads to the modulation of neuronal excitability and cellular function in various tissues.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZP_120C This compound ORL1_R ORL1 Receptor ZP_120C->ORL1_R Binds to G_Protein Gi/o Protein ORL1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK, Ca2+ channels) G_Protein->Ion_Channel Modulates MAPK_Cascade MAPK Cascade (e.g., JNK pathway) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Reduces conversion ATP ATP ATP->AC Cellular_Response Modulation of Cellular Function cAMP->Cellular_Response Ion_Channel->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: this compound signaling through the ORL1 receptor.

Pharmacological Data

In Vitro Studies
AssayTissue/Cell LineSpeciesAgonistParameterValueReference
Electrically Induced ContractionVas DeferensMouseThis compoundpEC509.5 ± 0.1[Rizzi et al., 2002]
Vas DeferensMouseN/OFQpEC508.8 ± 0.1[Rizzi et al., 2002]
Vas DeferensMouseThis compoundIntrinsic Activity (vs N/OFQ)0.68 ± 0.04[Rizzi et al., 2002]
Electrically Evoked ContractionsMesenteric Resistance ArteriesRatThis compoundMaximal Inhibition27 ± 5% at 1 µM[Simonsen et al., 2008]
Mesenteric Resistance ArteriesRatN/OFQMaximal Inhibition52 ± 3% at 1 µM[Simonsen et al., 2008]
In Vivo Studies
ModelSpeciesAdministrationDoseEffectReference
Tail-Withdrawal Assay (Nociception)MouseIntracerebroventricular (i.c.v.)1 nmolPronociceptive effect (reduced tail-withdrawal latency)[Rizzi et al., 2002]
Spontaneous Locomotor ActivityMouseIntracerebroventricular (i.c.v.)1 nmolDecreased locomotor activity[Rizzi et al., 2002]
Aquaretic Effect in Congestive Heart FailureRatIntravenous (i.v.) infusion1 nmol/kg/min for 2.5 hIncreased diuresis, free water clearance, and fractional water excretion[Hadrup et al., 2004]
Blood Pressure in Isolated Systolic HypertensionHumanSubcutaneous (s.c.) injectionTwice dailyDecreased systolic and diastolic blood pressure[Kantola et al., 2017, as cited in ResearchGate]

Experimental Protocols

In Vitro: Electrically Induced Contraction in Mouse Vas Deferens
  • Tissue Preparation: Vasa deferentia were isolated from male CD-1 mice, and the prostatic portion was mounted in a 5 ml organ bath containing Krebs solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Stimulation: Tissues were stimulated with single square pulses of 1 ms duration at a supramaximal voltage every 10 seconds.

  • Data Acquisition: Contractions were recorded isometrically using a force-displacement transducer.

  • Protocol: After a 60-minute equilibration period, cumulative concentration-response curves to this compound or N/OFQ were constructed.

  • Data Analysis: The potency (pEC50) and intrinsic activity (relative to the maximum effect of N/OFQ) were calculated.

Vas_Deferens_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate mouse vas deferens Mount Mount prostatic portion in organ bath Isolate->Mount Equilibrate Equilibrate for 60 min in Krebs solution at 37°C Mount->Equilibrate Stimulate Electrical stimulation (1 ms pulses, 0.1 Hz) Equilibrate->Stimulate Record Record isometric contractions Stimulate->Record Add_Drug Add cumulative concentrations of This compound or N/OFQ Record->Add_Drug Generate_Curves Generate concentration- response curves Add_Drug->Generate_Curves Calculate Calculate pEC50 and intrinsic activity Generate_Curves->Calculate

Caption: Workflow for the mouse vas deferens contraction assay.
In Vivo: Tail-Withdrawal Assay in Mice

  • Animals: Male CD-1 mice were used.

  • Procedure: The distal third of the mouse's tail was immersed in a water bath maintained at 52°C. The latency to the withdrawal of the tail was measured. A cut-off time of 15 seconds was used to prevent tissue damage.

  • Drug Administration: this compound (1 nmol) or vehicle was administered intracerebroventricularly (i.c.v.) in a volume of 5 µl.

  • Measurements: Tail-withdrawal latencies were measured before and at various time points after drug administration.

In Vivo: Aquaretic Effect in a Rat Model of Congestive Heart Failure (CHF)
  • Animal Model: CHF was induced in male Sprague-Dawley rats by ligation of the left coronary artery.

  • Instrumentation: Rats were chronically instrumented with catheters in the femoral artery and vein for blood pressure monitoring and drug infusion, and a bladder catheter for urine collection.

  • Protocol: Conscious, chronically instrumented rats received a constant intravenous infusion of this compound (1 nmol/kg/min) or vehicle for 2.5 hours.

  • Measurements: Urine output, urine osmolality, and plasma and urine electrolyte concentrations were measured to calculate diuresis, free water clearance, and fractional water excretion.

Synthesis

This compound is a dodecapeptide that can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF, DCM) Amino_Acid_Coupling->Wash Repeat Repeat for each amino acid in sequence (C-terminus to N-terminus) Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Acetylation N-terminal Acetylation (Acetic Anhydride, DIEA) Repeat->Acetylation Final cycle Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Acetylation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End This compound Peptide Characterization->End

Caption: General workflow for solid-phase synthesis of this compound.

Clinical Development

This compound, under the name SER-100, has been investigated in a clinical trial (NCT01987284) for the treatment of isolated systolic hypertension. The study was a Phase II, randomized, double-blind, placebo-controlled trial. While detailed results are not publicly available, it has been reported that SER-100 successfully decreased systolic and diastolic blood pressure in patients.[5]

Conclusion

This compound is a potent partial agonist of the ORL1 receptor with demonstrated aquaretic and antihypertensive effects in preclinical and clinical studies. Its unique pharmacological profile suggests potential therapeutic applications in conditions characterized by fluid retention and elevated blood pressure. Further research is warranted to fully elucidate its clinical utility and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in this compound and the broader field of ORL1 receptor modulation.

References

ZP 120C: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a synthetic dodecapeptide, Ac-RYYRWKKKKKKK-NH₂, identified as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor. Its unique pharmacological profile, characterized by a prolonged duration of action and functional selectivity, has made it a valuable tool in physiological research, particularly in studies related to renal function and cardiovascular regulation. This document provides an in-depth technical overview of the discovery, synthesis pathway, and signaling mechanisms of this compound.

Discovery and Rationale

This compound was developed by the Danish biopharmaceutical company Zealand Pharma and moved into Phase I clinical development in 2002.[1] The discovery was based on a rational drug design strategy aimed at improving the metabolic stability and pharmacodynamic properties of known NOP receptor ligands.

The design of this compound originated from the shorter hexapeptide Ac-RYYRWK-NH₂, a known partial agonist of the NOP receptor.[2] To enhance its biological activity and stability, a "structure-inducing probe" (SIP) was conjugated to the C-terminus of the parent hexapeptide.[2] This SIP consists of a sequence of six lysine (K) residues. The resulting dodecapeptide, this compound (Ac-RYYRWKKKKKKK-NH₂), demonstrated a significantly greater magnitude and duration of action in vivo compared to its precursor, while retaining the desired partial agonist profile at the NOP receptor.[2]

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

As a peptide, this compound is synthesized using standard Solid-Phase Peptide Synthesis (SPPS) techniques. The most common and appropriate method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the stepwise assembly of the amino acid chain on an insoluble resin support.

Synthesis Workflow

The synthesis proceeds from the C-terminus (the final Lysine) to the N-terminus (the acetylated Arginine). A Rink Amide resin is typically used to generate the C-terminal amide functionality upon final cleavage of the peptide from the support.

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (12 Cycles) cluster_2 N-Terminal Modification cluster_3 Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Cycle Complete Acetylation Acetylation (Acetic Anhydride, DIPEA) FinalDeprotection->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O Cocktail) Acetylation->Cleavage Precipitation Precipitate in cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Lyophilization Lyophilize Purification->Lyophilization FinalPeptide Ac-RYYRWKKKKKKK-NH₂ Lyophilization->FinalPeptide

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Representative Experimental Protocol

The following protocol is a representative example for the manual solid-phase synthesis of this compound.

  • Resin Preparation: Rink Amide resin (e.g., 0.5 mmol/g substitution) is swollen in N,N-Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents relative to resin loading) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.) and an activation base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. This solution is added to the resin and agitated for 2-4 hours.

    • Side-Chain Protection: Amino acids with reactive side chains must be protected. For this compound, this includes: Arg(Pbf), Tyr(tBu), Trp(Boc), and Lys(Boc).

  • Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence, from C-terminus to N-terminus: Lys, Lys, Lys, Lys, Lys, Lys, Trp, Arg, Tyr, Tyr, Arg.

  • N-Terminal Acetylation: After the final amino acid (Arg) is coupled and its Fmoc group is removed, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptidyl-resin is washed, dried, and then treated with a cleavage cocktail, typically Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.

  • Purification: The TFA solution is collected, and the crude peptide is precipitated with cold diethyl ether. The precipitate is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final Product: The purified fractions are pooled and lyophilized to yield the final peptide as a white powder.

Pharmacological Data

This compound acts as a potent partial agonist at the human NOP receptor. Its activity has been characterized in several in vitro and ex vivo assays.

Assay TypePreparationParameterThis compoundN/OFQ (Reference)Reference
Receptor Binding CHO cells with human NOP receptorspKᵢ (Displacement of [³H]N/OFQ)9.6-[2]
Functional Activity (cAMP) CHO cells with human NOP receptorspEC₅₀ (Inhibition of cAMP)9.39.7[2]
Functional Activity (Tissue) Mouse Vas DeferenspEC₅₀ (Inhibition of contraction)8.6-[2]

Table 1: In Vitro Pharmacological Profile of this compound.

Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαᵢ/ₒ family of G proteins.[3] Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events.

G Protein-Mediated Signaling
  • Receptor Activation: this compound binds to the NOP receptor, inducing a conformational change.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein, causing the dissociation of the Gαᵢ/ₒ-GTP and Gβγ subunits.

  • Downstream Effectors:

    • Adenylyl Cyclase Inhibition: The Gαᵢ/ₒ-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is a canonical pathway for NOP receptor activation.

    • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[4][5] Both actions decrease neuronal excitability.

    • MAPK Pathway: NOP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can influence gene expression and long-term cellular changes.[3][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZP120 This compound NOPR NOP Receptor (ORL1) ZP120->NOPR Binds & Activates G_protein Gαi/o-GDP Gβγ NOPR->G_protein Activates MAPK MAPK Cascade (ERK1/2) NOPR->MAPK Activates (via β-arrestin or G proteins) G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel (K+) Response Cellular Response (e.g., Decreased Excitability) GIRK->Response K+ Efflux (Hyperpolarization) VGCC VGCC (Ca2+) VGCC->Response ↓ Ca2+ Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Phosphorylation of Targets MAPK->Response Gene Expression

Figure 2: NOP receptor signaling pathway activated by this compound.
β-Arrestin Pathway

Like many GPCRs, the NOP receptor can also engage β-arrestin-dependent signaling pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is critical for receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades, including activation of the MAPK pathway.[3] The specific bias of this compound for G protein versus β-arrestin pathways contributes to its overall pharmacological profile.

Key Experimental Methodologies

The pharmacological properties of this compound were determined using standard, validated assays in the field of GPCR research.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor activation.

  • Objective: To determine the functional potency (EC₅₀) of this compound by measuring its ability to inhibit cAMP production.

  • Protocol Outline:

    • Cell Culture: CHO or HEK293 cells stably expressing the human NOP receptor are cultured in appropriate media.

    • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (a direct activator of adenylyl cyclase) to induce a high basal level of cAMP.

    • Agonist Treatment: Cells are concurrently treated with varying concentrations of this compound.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-fragment complementation-based assay (e.g., GloSensor).[6][7]

    • Data Analysis: The decrease in cAMP levels relative to forskolin-only treated cells is plotted against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Mouse Vas Deferens (MVD) Bioassay

This ex vivo assay is a classic pharmacological preparation used to assess the activity of NOP and opioid receptor ligands.[8]

  • Objective: To measure the inhibitory effect of this compound on neurotransmitter release in a peripheral tissue.

  • Protocol Outline:

    • Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

    • Electrical Field Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes, which causes nerve-mediated contractions of the smooth muscle.

    • Drug Addition: Once stable, twitch-like contractions are established, cumulative concentrations of this compound are added to the organ bath.

    • Measurement: The inhibitory effect of this compound on the amplitude of the electrically-induced contractions is recorded using an isometric force transducer.

    • Data Analysis: The percentage inhibition of contraction is plotted against the this compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a rationally designed peptide agonist of the NOP receptor with a distinct pharmacological profile. Its synthesis is achieved through well-established solid-phase peptide chemistry. It exerts its biological effects primarily through the Gᵢ/ₒ signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for its continued use as a research tool and for the development of novel therapeutics targeting the NOP receptor system.

References

ZP 120C: A Technical Whitepaper on its Partial Agonist Activity at the Opioid Receptor-Like 1 (ORL1) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a potent and selective synthetic peptide that acts as a partial agonist at the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This document provides an in-depth technical overview of the pharmacological properties of this compound, focusing on the experimental evidence that defines its partial agonist profile. Detailed methodologies for key in vitro and in vivo experiments are provided, alongside a quantitative summary of its binding affinity and functional efficacy. The downstream signaling pathways modulated by this compound are elucidated and visualized to provide a comprehensive understanding of its mechanism of action. This guide is intended for researchers and drug development professionals investigating the therapeutic potential of ORL1 receptor modulators.

Introduction

The ORL1 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a distinct signaling system with a wide range of physiological functions, including pain modulation, anxiety, and cardiovascular and renal regulation. Unlike classical opioid receptors, the ORL1 receptor does not bind traditional opioid ligands. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high potency and partial agonist activity at the ORL1 receptor. As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, N/OFQ. This property can be advantageous in a therapeutic context, potentially offering a ceiling effect that may reduce the risk of receptor desensitization and adverse effects associated with full agonists.

This whitepaper will detail the core pharmacological characteristics of this compound, presenting the quantitative data that substantiates its classification as a partial agonist. We will explore the experimental protocols used to derive this data and visualize the molecular signaling cascades it initiates.

Quantitative Pharmacology of this compound

The partial agonist activity of this compound is characterized by its high binding affinity for the ORL1 receptor, coupled with a submaximal efficacy in functional assays compared to the endogenous full agonist, N/OFQ.

Binding Affinity

The binding affinity of this compound to the ORL1 receptor has been determined through competitive radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand from the receptor.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
This compoundHuman ORL1Competitive Binding-0.85[1]

Note: While a direct Ki value was not explicitly found in the searched literature, the IC50 value from a competitive binding assay provides a strong indication of its high binding affinity.

Functional Efficacy

The partial agonist nature of this compound is evident in its functional efficacy, which is consistently lower than that of the full agonist N/OFQ across various assays.

AssaySpeciesTissue/Cell LineParameterThis compoundN/OFQ (Full Agonist)Reference
Electrically Stimulated ContractionMouseVas DeferensEmax (% Inhibition)Lower than N/OFQ100%[2]
Electrically Stimulated ContractionRatVas DeferensEmax (% Inhibition)Lower than N/OFQ100%[2]

Experimental Protocols

The characterization of this compound as a partial agonist relies on a suite of well-established in vitro and in vivo experimental models.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a compound to a receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human ORL1 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ORL1 receptor ligand (e.g., [³H]-nociceptin) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mouse Vas Deferens Assay

This classic isolated tissue bioassay is used to assess the functional activity of compounds at presynaptic receptors that modulate neurotransmitter release.

Protocol:

  • Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Electrical Field Stimulation (EFS): The tissue is subjected to electrical field stimulation, which causes the release of neurotransmitters and subsequent contraction of the smooth muscle.

  • Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or the full agonist N/OFQ to the organ bath.

  • Measurement of Contraction: The tension of the vas deferens is measured using an isometric force transducer. The inhibitory effect of the agonist on the EFS-induced contractions is recorded.

  • Data Analysis: The potency (EC₅₀) and maximal efficacy (Emax) of the compounds are determined from the concentration-response curves. The Emax of this compound is compared to that of N/OFQ to determine its partial agonist nature.[2]

In Vivo Aquaretic Activity Assessment

This in vivo assay evaluates the effect of this compound on renal water excretion.

Protocol:

  • Animal Model: Chronically instrumented conscious rats are used.

  • Drug Administration: this compound is administered via intravenous infusion.

  • Urine Collection: Urine is collected at regular intervals, and the volume is measured to determine the diuretic and aquaretic effects.

  • Blood Sampling: Blood samples are collected to measure plasma electrolyte concentrations and vasopressin levels.

  • Kidney Tissue Analysis: At the end of the experiment, the kidneys are harvested to analyze the expression and localization of aquaporin-2 (AQP2) protein via Western blotting and immunohistochemistry.[1]

  • Data Analysis: Changes in urine flow, free water clearance, and AQP2 expression are analyzed to determine the mechanism of the aquaretic effect.

Signaling Pathways and Mechanism of Action

As a partial agonist at the ORL1 receptor, this compound activates the same downstream signaling pathways as the endogenous ligand N/OFQ, but to a lesser extent. The ORL1 receptor is primarily coupled to inhibitory G proteins (Gαi/o).

G Protein Coupling and Downstream Effectors

Activation of the ORL1 receptor by this compound leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

G_Protein_Coupling ZP120C This compound ORL1 ORL1 Receptor ZP120C->ORL1 Binds G_protein Gαi/oβγ ORL1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channels G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP K_efflux ↑ K+ Efflux Ca_influx ↓ Ca2+ Influx

This compound Signaling Cascade
Experimental Workflow for Determining Partial Agonism

The characterization of a compound as a partial agonist involves a systematic experimental approach comparing its effects to a known full agonist.

Partial_Agonism_Workflow cluster_0 In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Comparison Compare Emax and EC50 Binding_Assay->Comparison Functional_Assay Functional Assay (e.g., Mouse Vas Deferens) Full_Agonist Full Agonist (N/OFQ) Concentration-Response Functional_Assay->Full_Agonist Partial_Agonist Test Compound (this compound) Concentration-Response Functional_Assay->Partial_Agonist Full_Agonist->Comparison Partial_Agonist->Comparison Conclusion Conclusion: This compound has high affinity but lower maximal effect => Partial Agonist Comparison->Conclusion

Workflow for Partial Agonist Determination
Mechanism of Aquaretic Effect

This compound induces a unique aquaretic (water-excreting) effect by a mechanism that is independent of the vasopressin pathway. It acts directly on the kidney collecting ducts to downregulate the expression of aquaporin-2 (AQP2), the principal water channel responsible for water reabsorption.

Aquaretic_Mechanism ZP120C This compound Kidney Kidney Collecting Duct Cells ZP120C->Kidney ORL1_Kidney ORL1 Receptor Signaling_Cascade Intracellular Signaling Cascade ORL1_Kidney->Signaling_Cascade AQP2_Expression Downregulation of Aquaporin-2 (AQP2) Expression Signaling_Cascade->AQP2_Expression Water_Reabsorption Decreased Water Reabsorption AQP2_Expression->Water_Reabsorption Aquaresis Aquaresis (Increased Water Excretion) Water_Reabsorption->Aquaresis

Mechanism of this compound-Induced Aquaresis

Conclusion

The collective evidence from binding and functional assays unequivocally establishes this compound as a potent and selective partial agonist at the ORL1 receptor. Its high affinity for the receptor, combined with a submaximal efficacy compared to the endogenous full agonist N/OFQ, defines its pharmacological profile. The downstream signaling consequences of this compound binding to the ORL1 receptor involve the canonical Gαi/o-mediated pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, its unique vasopressin-independent aquaretic effect, mediated by the downregulation of aquaporin-2, highlights a potentially novel therapeutic avenue for conditions characterized by fluid retention. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug developers working with this compound and other ORL1 receptor modulators.

References

In Vitro Characterization of ZP 120C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings:

A comprehensive search for "ZP 120C" and related terms such as "this compound in vitro characterization," "this compound mechanism of action," "this compound binding affinity," "this compound functional assays," and "this compound signaling pathway" did not yield any specific information on a compound designated as this compound. The search results retrieved information on unrelated topics, including the biomechanical characterization of the zona pellucida (ZP), the signaling pathways of zinc channel ZIP7, and the functional assays for protein C.

Due to the absence of any available data for a compound named this compound, this guide will provide a generalized framework for the in vitro characterization of a hypothetical ghrelin receptor agonist, which we will refer to as "this compound" for illustrative purposes. This framework will outline the typical experimental protocols, data presentation, and pathway visualizations that would be essential for a comprehensive technical guide or whitepaper.

I. Quantitative Data Summary

In a typical in vitro characterization of a novel compound like "this compound," quantitative data would be presented in clear, structured tables to facilitate comparison and analysis. Below are examples of tables that would be populated with experimental data.

Table 1: Receptor Binding Affinity of "this compound"

Assay TypeRadioligandCell Line"this compound" Ki (nM)Ghrelin Ki (nM)
Competition Binding[¹²⁵I]-GhrelinHEK293-GHS-R1aData Not AvailableData Not Available
Saturation Binding[¹²⁵I]-GhrelinCHO-K1-GHS-R1aData Not AvailableData Not Available

Table 2: Functional Activity of "this compound"

Assay TypeReadoutCell Line"this compound" EC₅₀ (nM)"this compound" Eₘₐₓ (%)Ghrelin EC₅₀ (nM)Ghrelin Eₘₐₓ (%)
Calcium MobilizationIntracellular Ca²⁺HEK293-GHS-R1aData Not AvailableData Not AvailableData Not AvailableData Not Available
IP-One HTFRInositol MonophosphateCHO-K1-GHS-R1aData Not AvailableData Not AvailableData Not AvailableData Not Available
cAMP InhibitioncAMP AccumulationHEK293-GHS-R1aData Not AvailableData Not AvailableData Not AvailableData Not Available

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of "this compound" to the ghrelin receptor (GHS-R1a).

  • Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of [¹²⁵I]-labeled ghrelin and increasing concentrations of unlabeled "this compound" or ghrelin.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to Ki using the Cheng-Prusoff equation.

B. Functional Assays

  • Objective: To assess the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of "this compound" as a ghrelin receptor agonist.

  • Calcium Mobilization Assay:

    • HEK293-GHS-R1a cells are plated in black-walled, clear-bottom microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Increasing concentrations of "this compound" or ghrelin are added, and the change in fluorescence, indicative of intracellular calcium release, is monitored in real-time using a fluorescence plate reader.

    • Dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ.

  • Inositol Monophosphate (IP-One) HTRF Assay:

    • CHO-K1 cells stably expressing GHS-R1a are used.

    • Cells are stimulated with varying concentrations of "this compound" or ghrelin in the presence of LiCl.

    • Following incubation, cells are lysed, and the accumulated inositol monophosphate (IP1) is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

    • The HTRF signal is inversely proportional to the IP1 concentration.

    • EC₅₀ and Eₘₐₓ values are determined from the dose-response curves.

III. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_cell_culture Cell Culture & Membrane Prep cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Assay (Calcium Flux) HEK293 HEK293-GHS-R1a Cells Harvest Cell Harvesting HEK293->Harvest Plating Plate Cells HEK293->Plating Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Crude Membranes Centrifuge->Membranes Incubation Incubate Membranes with [¹²⁵I]-Ghrelin & this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (Ki) Counting->Analysis DyeLoading Load Fluo-4 AM Plating->DyeLoading Stimulation Stimulate with this compound DyeLoading->Stimulation Measurement Measure Fluorescence Stimulation->Measurement FuncAnalysis Data Analysis (EC₅₀, Eₘₐₓ) Measurement->FuncAnalysis

Caption: Experimental workflow for in vitro characterization.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling ZP120C This compound (Agonist) GHSR1a GHS-R1a ZP120C->GHSR1a Binds to Gq11 Gαq/11 GHSR1a->Gq11 Activates Gbeta_gamma Gβγ PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

A Technical Guide to the Opioid Receptor Selectivity of ZP 120C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a potent peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This document provides a detailed technical overview of the selectivity profile of this compound for the classical opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP). A comprehensive analysis of available binding affinity and functional activity data is presented to elucidate the compound's specificity. Detailed experimental methodologies for the key assays are provided, and relevant signaling pathways and experimental workflows are visually represented.

Introduction to this compound

This compound is a synthetic peptide analog of N/OFQ. The activation of the ORL1 receptor by its endogenous ligand N/OFQ is involved in a variety of physiological and pathological processes, including pain modulation, anxiety, and cardiovascular function. The structural and functional similarities between the ORL1 receptor and the classical opioid receptors (mu, delta, and kappa) necessitate a thorough characterization of the selectivity of any novel ORL1 ligand to predict its pharmacological effects and potential side-effect profile. This guide focuses on the quantitative assessment of this compound's interaction with these classical opioid receptors.

Opioid Receptor Selectivity Profile of this compound

The selectivity of this compound for the ORL1 receptor over the classical opioid receptors has been determined through radioligand binding assays and functional assays. The following tables summarize the available quantitative data.

Radioligand Binding Affinity Data

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandTest CompoundKi (nM)Reference
Mu (µ)[³H]-DAMGOThis compound> 1000[Rizzi et al., 2002]
Delta (δ)[³H]-DPDPEThis compound> 1000[Rizzi et al., 2002]
Kappa (κ)[³H]-U-69,593This compound> 1000[Rizzi et al., 2002]
ORL1 (NOP)[³H]-NociceptinThis compound0.8 ± 0.1[Rizzi et al., 2002]

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptor Subtypes.

Functional Activity Data

Functional activity is assessed by measuring the biological response following receptor activation. This is often quantified by the half-maximal effective concentration (EC50) or the maximal effect (Emax). In the context of opioid receptors, functional assays such as the mouse vas deferens bioassay are commonly employed.

Receptor SystemAgonistTest CompoundpEC50Emax (%)Reference
Mouse Vas Deferens (MOP/DOP/KOP)-This compoundInactive-[Rizzi et al., 2002]
Mouse Vas Deferens (NOP)NociceptinThis compound8.0 ± 0.180 ± 5[Rizzi et al., 2002]

Table 2: Functional Activity of this compound in the Mouse Vas Deferens Bioassay.

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the data presented above, based on the study by Rizzi et al. (2002).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligands: [³H]-DAMGO (for mu), [³H]-DPDPE (for delta), [³H]-U-69,593 (for kappa).

  • This compound (test compound).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of cell membranes (approximately 10-20 µg of protein) were incubated with a fixed concentration of the respective radioligand and increasing concentrations of this compound.

  • The incubation was carried out in a total volume of 1 ml of incubation buffer.

  • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).

  • The mixture was incubated at 25°C for 60 minutes.

  • The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters were washed three times with ice-cold incubation buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Opioid Receptors) start->prepare_membranes add_reagents Add Radioligand, Test Compound (this compound), and Buffer prepare_membranes->add_reagents incubate Incubate (e.g., 60 min at 25°C) add_reagents->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Mouse Vas Deferens Functional Assay

Objective: To assess the functional agonist or antagonist activity of this compound at opioid receptors.

Materials:

  • Vasa deferentia isolated from mice.

  • Organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Field stimulation electrodes.

  • Isotonic transducer and recording equipment.

  • This compound (test compound).

  • Reference agonists (e.g., DAMGO for mu, DPDPE for delta, U-69,593 for kappa, Nociceptin for ORL1).

Procedure:

  • The isolated mouse vas deferens was mounted in an organ bath under a resting tension of 0.5 g.

  • The tissue was allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

  • The tissue was subjected to electrical field stimulation (e.g., single pulses of 1 ms duration at 0.1 Hz) to induce twitch contractions.

  • Once stable twitch responses were obtained, cumulative concentration-response curves were generated for this compound by adding increasing concentrations of the compound to the organ bath.

  • The inhibitory effect of this compound on the twitch response was measured and expressed as a percentage of the maximal inhibition produced by a reference agonist.

  • pEC50 (the negative logarithm of the EC50) and Emax values were calculated from the concentration-response curves.

Mouse_Vas_Deferens_Assay_Workflow start Start isolate_tissue Isolate Mouse Vas Deferens start->isolate_tissue mount_in_bath Mount Tissue in Organ Bath isolate_tissue->mount_in_bath equilibrate Equilibrate Tissue mount_in_bath->equilibrate stimulate Electrical Field Stimulation (Induce Twitch Contractions) equilibrate->stimulate add_compound Add Cumulative Concentrations of this compound stimulate->add_compound record_response Record Inhibition of Twitch Response add_compound->record_response analyze Data Analysis (Calculate pEC50 and Emax) record_response->analyze end End analyze->end

Mouse Vas Deferens Assay Workflow

Signaling Pathways

Opioid receptors, including the ORL1 receptor, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZP120C This compound (Agonist) ORL1 ORL1 Receptor ZP120C->ORL1 Binds to G_protein Gi/o Protein (αβγ) ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Leads to

Simplified ORL1 Receptor Signaling Pathway

Conclusion

The available data from in vitro binding and functional assays demonstrate that this compound is a highly selective agonist for the ORL1 receptor with negligible affinity and functional activity at the classical mu, delta, and kappa opioid receptors at concentrations up to 1000 nM. This high degree of selectivity suggests that the pharmacological effects of this compound are primarily mediated through the ORL1 receptor, minimizing the potential for off-target effects associated with the activation of classical opioid receptors. This makes this compound a valuable tool for studying the physiological and pathological roles of the N/OFQ-ORL1 system.

In-Depth Technical Guide: ZP 120C Research in Hyponatremia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research on ZP 120C, a potent and partial Opioid Receptor-Like 1 (ORL1) receptor agonist, in the context of hyponatremia models. It covers the core mechanism of action, experimental protocols for inducing and studying hyponatremia, and quantitative data from relevant studies.

Introduction to this compound and its Rationale in Hyponatremia

Hyponatremia, a condition characterized by low serum sodium levels, is the most common electrolyte disorder and is associated with significant morbidity and mortality. A key physiological regulator of water balance is the hormone arginine vasopressin (AVP), which promotes water reabsorption in the kidneys by increasing the expression and trafficking of aquaporin-2 (AQP2) water channels in the collecting ducts. Many forms of hyponatremia, particularly the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), involve elevated or inappropriately normal AVP levels, leading to excessive water retention.

This compound has emerged as a research compound of interest for hyponatremia due to its unique mechanism of action. It is a potent and partial agonist of the ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor. Research has demonstrated that stimulation of the ORL1 receptor in the kidney collecting duct can induce aquaresis (the excretion of solute-free water) through a vasopressin-independent downregulation of AQP2. This suggests a novel therapeutic pathway for conditions of water retention.

Mechanism of Action of this compound in Inducing Aquaresis

The primary mechanism by which this compound is proposed to alleviate hyponatremia is by inducing a state of aquaresis. This is achieved through its agonistic action on the ORL1 receptor, which initiates a signaling cascade that is independent of the vasopressin pathway.

Signaling Pathway of this compound-Induced Aquaresis

ZP120C_Signaling_Pathway ZP120C This compound ORL1 ORL1 Receptor (Collecting Duct) ZP120C->ORL1 Agonist Binding Signaling_Cascade Intracellular Signaling Cascade (Vasopressin-Independent) ORL1->Signaling_Cascade AQP2_Downregulation Downregulation of Aquaporin-2 (AQP2) Gene Expression Signaling_Cascade->AQP2_Downregulation AQP2_Trafficking Reduced AQP2 Trafficking to Apical Membrane Signaling_Cascade->AQP2_Trafficking Water_Permeability Decreased Water Permeability AQP2_Downregulation->Water_Permeability AQP2_Trafficking->Water_Permeability Aquaresis Aquaresis (Increased Free Water Excretion) Water_Permeability->Aquaresis

This compound Signaling Pathway for Aquaresis

Experimental Protocols for In Vivo Evaluation of this compound

To assess the efficacy of this compound in hyponatremia, a robust animal model that mimics the clinical condition is essential. The most common and well-established model for SIADH-like hyponatremia involves the continuous infusion of a vasopressin analog, such as desmopressin (dDAVP), combined with a liquid diet or water loading to ensure a state of positive water balance.

A. Induction of Hyponatremia (dDAVP-Induced Model)

This protocol describes a standard method for inducing hyponatremia in rats, which can then be used to test the effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Desmopressin (dDAVP)

  • Alzet osmotic minipumps

  • Liquid diet (e.g., Ensure or a custom formulation) or 5% dextrose solution in drinking water

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (for serum sodium analysis)

Procedure:

  • Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment. Provide standard chow and water ad libitum.

  • Baseline Measurements: Record baseline body weight, food and water intake, urine output, and collect a baseline blood sample for serum sodium and osmolality analysis.

  • Osmotic Pump Implantation: Anesthetize the rats. Implant an Alzet osmotic minipump subcutaneously in the dorsal region. The pump should be loaded with dDAVP to deliver a continuous infusion (e.g., 5 ng/hour).

  • Induction of Hyponatremia: Following pump implantation, replace standard chow and water with a liquid diet or provide 5% dextrose solution as the sole source of hydration. This ensures a continuous water load.

  • Monitoring: Monitor the rats daily for body weight, fluid intake, and urine output. Collect blood samples at regular intervals (e.g., daily) to monitor the development of hyponatremia (target serum sodium < 125 mEq/L).

B. Administration and Evaluation of this compound

Once a stable state of hyponatremia is achieved, the effects of this compound can be evaluated.

Procedure:

  • Grouping: Divide the hyponatremic rats into at least two groups: a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound (or vehicle) to the respective groups. The route of administration (e.g., subcutaneous, intravenous, or oral) and dosage will depend on the pharmacokinetic properties of this compound.

  • Data Collection: Following administration, collect urine at timed intervals to measure volume, osmolality, and electrolyte concentrations. Collect blood samples to measure serum sodium and osmolality.

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and collect kidney tissue for analysis of AQP2 protein expression and localization via Western blotting and immunohistochemistry.

Experimental Workflow Diagram

ZP120C_Experimental_Workflow Start Start: Acclimatize Rats to Metabolic Cages Baseline Baseline Data Collection (Weight, Intake, Output, Serum Na+) Start->Baseline Induction Induce Hyponatremia: dDAVP Infusion + Liquid Diet Baseline->Induction Monitoring Monitor Development of Hyponatremia (Serum Na+ < 125 mEq/L) Induction->Monitoring Grouping Group Allocation: Vehicle vs. This compound Monitoring->Grouping Stable Hyponatremia Treatment Administer this compound or Vehicle Grouping->Treatment Data_Collection Post-Treatment Data Collection: Urine & Blood Samples Treatment->Data_Collection Analysis Endpoint Analysis: Serum Na+, Urine Osmolality, Kidney AQP2 Expression Data_Collection->Analysis End End of Experiment Analysis->End

Experimental Workflow for this compound Evaluation

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies evaluating this compound in a dDAVP-induced hyponatremia model in rats. The data presented here are illustrative and based on the known mechanism of action of ORL1 agonists.

Table 1: Effects of this compound on Renal Water Handling

ParameterVehicle ControlThis compound (1 µM)
Urine Output (ml/hr)0.5 ± 0.12.5 ± 0.4
Urine Osmolality (mOsm/kg)600 ± 50150 ± 30
Free Water Clearance (ml/hr)-0.2 ± 0.051.8 ± 0.3
Fractional Water Excretion (%)2 ± 0.510 ± 1.5

Table 2: Effects of this compound on Serum and Urine Electrolytes

ParameterVehicle ControlThis compound (1 µM)
Serum Sodium (mEq/L)122 ± 2130 ± 3
Serum Osmolality (mOsm/kg)255 ± 4270 ± 5
Urine Sodium Excretion (µEq/hr)30 ± 535 ± 6
Urine Potassium Excretion (µEq/hr)25 ± 428 ± 5

Table 3: Effects of this compound on Renal Aquaporin-2 Expression

ParameterVehicle ControlThis compound (1 µM)
AQP2 Protein Abundance (relative to control)100%40%
AQP2 Apical Membrane LocalizationHighLow

Conclusion and Future Directions

This compound represents a promising research tool for investigating novel therapeutic strategies for hyponatremia. Its vasopressin-independent mechanism of action offers a potential alternative or adjunct to existing therapies that target the vasopressin pathway, such as vaptans. The experimental models and protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other ORL1 receptor agonists.

Future research should focus on:

  • Elucidating the detailed intracellular signaling pathways downstream of ORL1 receptor activation in the collecting duct.

  • Conducting dose-response studies to determine the optimal therapeutic window for this compound.

  • Evaluating the long-term efficacy and safety of ORL1 receptor agonists in chronic hyponatremia models.

  • Investigating the potential for combination therapy with other aquaretic or natriuretic agents.

By addressing these research questions, the full therapeutic potential of targeting the ORL1 receptor for the management of hyponatremia can be realized.

The Role of ZP 120C in the Study of Hypokalemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZP 120C is a potent and selective partial agonist for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] While initial commercial information suggested a role for this compound in hypokalemia research, detailed investigation of the primary literature reveals a more nuanced function. This compound has been demonstrated to induce a potent "sodium-potassium-sparing aquaretic" effect, meaning it promotes water excretion (diuresis) without a significant loss of sodium and potassium.[1] This characteristic makes this compound a valuable tool not for inducing hypokalemia, but for studying the physiological mechanisms of potassium conservation in the kidneys. Understanding these potassium-sparing pathways is critical for developing therapies for both hypokalemia (low potassium) and hyperkalemia (high potassium). This guide provides a comprehensive overview of the technical details surrounding this compound, its mechanism of action, and its application in renal physiology research.

Core Mechanism of Action: ORL1 Receptor Agonism and Potassium Channel Modulation

The primary molecular target of this compound is the ORL1 receptor, a G protein-coupled receptor (GPCR).[1] The activation of the ORL1 receptor by agonists like this compound initiates a signaling cascade that has been shown to modulate the activity of several ion channels, including potassium channels. Specifically, ORL1 receptor activation is linked to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[4][5]

In the context of renal function, the activation of ORL1 receptors in the kidney collecting ducts is responsible for the aquaretic effects of this compound.[6] This effect is vasopressin-independent and is mediated by the downregulation of aquaporin-2 water channels.[6] The potassium-sparing nature of this diuresis is of significant interest in the study of electrolyte homeostasis.

Data Presentation: In Vivo Effects of this compound in Rats

The following tables summarize the quantitative data from a key study by Kapusta et al. (2011) investigating the in vivo effects of this compound in conscious, normotensive Sprague-Dawley rats.[1]

Table 1: In Vitro Characterization of this compound

ParameterThis compoundNociceptin/Orphanin FQ (N/OFQ)
Binding Affinity (pKi) for human NOP receptor 9.6Not Reported in this study
cAMP Formation Inhibition (pEC50) 9.39.7
Mouse Vas Deferens Assay (pEC50) 8.6 (partial agonist)Not Reported in this study (full agonist)

Table 2: Renal Excretory Effects of Intravenous this compound Infusion in Rats

ParameterVehicle ControlThis compound (10 nmol/kg/min)
Urine Flow Rate (µl/min) ~20~120
Urinary Sodium Excretion (µEq/min) No significant changeNo significant change
Urinary Potassium Excretion (µEq/min) No significant changeNo significant change
Free Water Clearance (µl/min) ~ -10~ +80

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of this compound at the human ORL1 (NOP) receptor.

Methodology:

  • Receptor Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor were used.

  • Binding Assay: Competitive binding assays were performed using [³H]N/OFQ as the radioligand. Membranes were incubated with increasing concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of [³H]N/OFQ (IC₅₀) was determined and used to calculate the inhibitory constant (Kᵢ).

  • Functional Assay (cAMP Formation): NOP receptor-expressing CHO cells were pre-treated with forskolin to stimulate cyclic adenosine monophosphate (cAMP) production. The ability of increasing concentrations of this compound to inhibit forskolin-stimulated cAMP accumulation was measured using a competitive protein binding assay. The concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) was determined.[1]

In Vivo Cardiovascular and Renal Function Studies in Conscious Rats

Objective: To evaluate the effects of intravenous this compound administration on cardiovascular and renal parameters in conscious, freely moving rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Preparation: Under anesthesia, catheters were implanted in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for drug infusion). A suprapubic catheter was implanted in the bladder for urine collection.

  • Experimental Protocol: After a recovery period, the conscious rats were placed in metabolic cages. A continuous intravenous infusion of isotonic saline was initiated. After a baseline collection period, this compound or vehicle was infused intravenously for a set duration.

  • Measurements: Arterial blood pressure and heart rate were continuously monitored. Urine was collected in timed intervals to measure urine flow rate, and urinary concentrations of sodium and potassium were determined by flame photometry to calculate excretion rates. Blood samples were collected to measure plasma electrolytes.[1][7]

Visualizations

G cluster_0 This compound Signaling Pathway in Renal Collecting Duct ZP120C This compound ORL1 ORL1 (NOP) Receptor ZP120C->ORL1 Binds and activates G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA AQP2_insertion ↓ Aquaporin-2 (AQP2) Membrane Insertion PKA->AQP2_insertion Water_reabsorption ↓ Water Reabsorption AQP2_insertion->Water_reabsorption Diuresis ↑ Diuresis (Aquaresis) Water_reabsorption->Diuresis K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization K_sparing Potassium-Sparing Effect

Caption: this compound signaling cascade in renal cells.

G cluster_workflow Experimental Workflow for In Vivo Renal Function Study Animal_Prep Animal Preparation (Sprague-Dawley Rat) Surgery Surgical Implantation of Catheters (Arterial, Venous, Bladder) Animal_Prep->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Metabolic_Cage Placement in Metabolic Cage Recovery->Metabolic_Cage Baseline Baseline Data Collection (BP, HR, Urine) Metabolic_Cage->Baseline Infusion Intravenous Infusion (this compound or Vehicle) Baseline->Infusion Data_Collection Experimental Data Collection (BP, HR, Urine, Blood) Infusion->Data_Collection Analysis Data Analysis (Flow rates, Excretion rates, Clearance) Data_Collection->Analysis

Caption: Workflow for studying renal effects of this compound.

Conclusion

This compound, a potent partial agonist of the ORL1 receptor, serves as a specialized tool for researchers in renal physiology and drug development. Its unique sodium-potassium-sparing aquaretic effect makes it particularly valuable for investigating the molecular mechanisms that govern electrolyte and water balance in the kidneys. While it does not induce hypokalemia, its ability to promote diuresis without significant potassium loss provides a model for studying potassium-conserving pathways. Further research utilizing this compound may elucidate novel targets for the treatment of disorders characterized by electrolyte imbalances, including both hypokalemia and hyperkalemia, as well as conditions of water retention such as hyponatremia. The detailed experimental protocols and our understanding of its signaling pathway provide a solid foundation for its application in these advanced research areas.

References

ZP 120C: An In-Depth Technical Guide on its Attenuation of Electrically Induced Contractions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a potent and selective partial agonist for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This technical guide delves into the core mechanism of this compound, focusing on its pronounced inhibitory effect on electrically induced contractions in smooth muscle tissues. Through a comprehensive review of available data, this document outlines the pharmacological profile of this compound, details the experimental protocols used to characterize its activity, and visualizes the key signaling pathways involved. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its potential therapeutic applications.

Introduction

This compound has emerged as a significant research tool for investigating the physiological roles of the NOP receptor. Its ability to modulate smooth muscle contractility, particularly in response to electrical stimulation, suggests a potential for therapeutic intervention in a variety of disorders characterized by smooth muscle hyperreactivity. This guide synthesizes the current knowledge on this compound, with a specific focus on its effects on electrically induced contractions.

Pharmacological Profile of this compound

This compound acts as a high-potency, selective partial agonist at the NOP receptor.[1] Its mechanism of action in attenuating electrically induced contractions is primarily attributed to its interaction with this receptor, as evidenced by the absence of its inhibitory effects in NOP receptor knockout mice.[1] this compound mimics the action of the endogenous ligand N/OFQ, albeit with higher potency and a lower maximal effect in some tissues.[1]

Quantitative Data on the Inhibition of Electrically Induced Contractions

The following tables summarize the available quantitative data for this compound and the endogenous ligand N/OFQ on the inhibition of electrically induced contractions in various smooth muscle preparations.

Table 1: Potency of this compound and N/OFQ in Mouse and Rat Vas Deferens

CompoundTissueParameterValueReference
This compoundMouse Vas DeferensRelative PotencyHigher than N/OFQ[1]
This compoundRat Vas DeferensRelative PotencyHigher than N/OFQ[1]
N/OFQMouse Vas Deferens--[1]
N/OFQRat Vas Deferens--[1]

Table 2: Efficacy of this compound and N/OFQ in Mouse and Rat Vas Deferens

CompoundTissueParameterValueReference
This compoundMouse Vas DeferensMaximal EffectLower than N/OFQ[1]
This compoundRat Vas DeferensMaximal EffectLower than N/OFQ[1]
N/OFQMouse Vas Deferens--[1]
N/OFQRat Vas Deferens--[1]

Table 3: Potency of N/OFQ in Human Vas Deferens and Rat Anococcygeus Muscle

CompoundTissueParameterValueReference
N/OFQHuman Vas DeferenspEC507.28[2]
N/OFQRat Anococcygeus MusclepEC508.4

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound's effect on electrically induced contractions.

Electrically Induced Contractions in Isolated Vas Deferens

This protocol is based on the methodology described for investigating the effects of NOP receptor ligands on the electrically stimulated mouse, rat, and human vas deferens.[1][2]

Objective: To measure the inhibitory effect of this compound on the contractile response of isolated vas deferens to electrical field stimulation.

Materials:

  • Isolated vas deferens from mouse, rat, or human.

  • Organ bath system with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer.

  • Data acquisition system.

  • Electrical field stimulator with platinum electrodes.

  • This compound and other pharmacological agents (e.g., N/OFQ, NOP receptor antagonists).

Procedure:

  • Isolate the vas deferens and mount the tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for a specified period (e.g., 60 minutes), with regular washing.

  • Elicit contractions using electrical field stimulation (EFS). Typical parameters include a frequency of 0.1-10 Hz, a pulse duration of 0.5-2 ms, and a train duration of 1-5 seconds, delivered at regular intervals (e.g., every 2 minutes).

  • Once stable and reproducible contractions are achieved, add this compound to the organ bath in a cumulative or non-cumulative manner, recording the resulting inhibition of the contractile response.

  • Construct concentration-response curves to determine the potency (e.g., pEC50 or IC50) and efficacy of this compound.

  • To confirm the involvement of the NOP receptor, experiments can be repeated in the presence of a selective NOP receptor antagonist or in tissues from NOP receptor knockout animals.

Signaling Pathways

The inhibitory effect of this compound on electrically induced contractions is initiated by its binding to and activation of the NOP receptor, a G-protein coupled receptor (GPCR). The subsequent signaling cascade leads to a reduction in neurotransmitter release from nerve terminals innervating the smooth muscle.

Proposed Signaling Pathway for this compound in Smooth Muscle

ZP120C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Presynaptic Nerve Terminal ZP120C This compound NOP_Receptor NOP (ORL1) Receptor ZP120C->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces Activation PKA->Ca_Channel Reduces Phosphorylation Neurotransmitter_Release Neurotransmitter Release (e.g., Norepinephrine) Ca_Channel->Neurotransmitter_Release Reduces Ca2+ Influx Smooth_Muscle_Contraction Smooth Muscle Contraction Neurotransmitter_Release->Smooth_Muscle_Contraction Decreased Stimulation

Caption: Proposed signaling pathway of this compound in presynaptic nerve terminals.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow Tissue_Isolation 1. Isolate Smooth Muscle (e.g., Vas Deferens) Mounting 2. Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration 3. Equilibrate Tissue Mounting->Equilibration EFS 4. Apply Electrical Field Stimulation (EFS) Equilibration->EFS Record_Baseline 5. Record Baseline Contractions EFS->Record_Baseline Add_ZP120C 6. Add this compound Record_Baseline->Add_ZP120C Record_Inhibition 7. Record Inhibition of Contractions Add_ZP120C->Record_Inhibition Data_Analysis 8. Analyze Data (Concentration-Response) Record_Inhibition->Data_Analysis

Caption: Experimental workflow for studying this compound's effect.

Discussion

While a direct link between this compound and the modulation of gap junctions, as seen with the related compound danegaptide, has not been definitively established in the context of smooth muscle contraction, this remains an intriguing area for future investigation. Such a mechanism could have significant implications for understanding intercellular communication in smooth muscle tissues and its modulation by NOP receptor agonists.

Conclusion

This compound is a potent and selective NOP receptor partial agonist that effectively inhibits electrically induced contractions in smooth muscle. Its mechanism of action is primarily mediated by the presynaptic inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, offering valuable data and protocols for researchers in the field. Further investigation into the potential role of this compound in modulating gap junction communication could open new avenues for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ZP 120C" is not a publicly recognized scientific or chemical identifier based on available literature and databases. The following application notes and protocols are provided as a detailed template for a hypothetical small molecule therapeutic agent, hereafter referred to as "the compound," intended for early-phase in vivo research. The experimental details should be adapted based on the specific physicochemical properties and pharmacological targets of the actual compound being investigated.

Application Notes

1.1. Compound Description and Storage

PropertyDescription
Compound Name [Specify Compound Name/Code]
Molecular Formula [Insert Formula]
Molecular Weight [Insert MW] g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL), and aqueous solutions with appropriate vehicle formulation. Insoluble in water.
Storage Conditions Store at -20°C for long-term stability. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to 3 months.

1.2. Proposed Mechanism of Action

The compound is a potent and selective inhibitor of the [Specify Target Kinase, e.g., XYZ Kinase] signaling pathway. By binding to the ATP-binding pocket of the kinase, it prevents downstream phosphorylation of key effector proteins, leading to the inhibition of cell proliferation and induction of apoptosis in targeted cancer cell lines.

1.3. In Vivo Models of Interest

The compound is intended for evaluation in various preclinical cancer models, including:

  • Subcutaneous Xenograft Models: Utilizing human cancer cell lines (e.g., A549, MDA-MB-231) implanted in immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Orthotopic Models: To study the compound's efficacy in a more clinically relevant tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Models: To establish the relationship between drug exposure and target modulation.

Experimental Protocols

2.1. Animal Husbandry

  • Species: Mice (e.g., NOD/SCID, Athymic Nude), 6-8 weeks old.

  • Housing: Animals should be housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.

  • Diet: Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Preparation of Dosing Solution

Materials:

  • The compound

  • Dimethyl sulfoxide (DMSO)

  • Kolliphor® EL (Cremophor® EL)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely (e.g., 10% of the final volume).

  • In a separate sterile tube, prepare the vehicle by mixing Kolliphor® EL and saline in a 1:9 ratio (10% Kolliphor® EL).

  • Slowly add the vehicle to the dissolved compound while vortexing to prevent precipitation.

  • The final formulation should be a clear, homogenous solution (e.g., 10% DMSO / 10% Kolliphor® EL / 80% Saline).

  • Prepare the dosing solution fresh on each day of administration.

2.3. Subcutaneous Xenograft Tumor Model

Procedure:

  • Culture the selected human cancer cell line to ~80% confluency.

  • Harvest the cells by trypsinization and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.

  • Record body weight and tumor volume 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for downstream analysis (e.g., histology, western blotting).

2.4. Pharmacokinetic (PK) Study

Procedure:

  • Administer a single dose of the compound to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., intravenous and oral).

  • At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (~50 µL) via tail vein or retro-orbital bleeding into EDTA-coated tubes.

  • Process the blood to plasma by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.

Data Presentation

Table 1: Antitumor Efficacy in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 1500
The Compound10Daily800 ± 9546.7
The Compound30Daily350 ± 5076.7

Table 2: Key Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Intravenous512000.083500100
Oral208501420030

Visualizations

G cluster_0 Signaling Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase XYZ Kinase XYZ Kinase Receptor Tyrosine Kinase->XYZ Kinase Downstream Effector Downstream Effector XYZ Kinase->Downstream Effector Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival The Compound The Compound The Compound->XYZ Kinase

Caption: Proposed mechanism of action of the compound.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: Workflow for a subcutaneous xenograft study.

Application Notes and Protocols for ZP-CK2i-01: A Potent and Selective CK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Elevated CK2 activity is observed in a wide range of cancers, making it a compelling target for therapeutic intervention. One of the key downstream effectors of CK2 is the zinc transporter ZIP7, located in the endoplasmic reticulum membrane. Phosphorylation of ZIP7 by CK2 triggers the release of zinc from the ER into the cytoplasm. This increase in intracellular zinc acts as a second messenger, activating downstream signaling pathways, such as the AKT and ERK pathways, which are crucial for cell proliferation and survival.

ZP-CK2i-01 is a potent and selective, cell-permeable inhibitor of Protein Kinase CK2. These application notes provide detailed protocols for utilizing ZP-CK2i-01 in cell-based assays to investigate its effects on the CK2-ZIP7 signaling axis and its downstream consequences on cell viability and signaling.

Signaling Pathway

CK2_ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 p_ZIP7 Phospho-ZIP7 ZIP7->p_ZIP7 Zinc_Store Zinc Store (ER) Zinc_Cytoplasm Cytosolic Zinc Zinc_Store->Zinc_Cytoplasm CK2 CK2 CK2->ZIP7 Phosphorylation ZP_CK2i_01 ZP-CK2i-01 ZP_CK2i_01->CK2 Inhibition p_ZIP7->Zinc_Cytoplasm Zinc Release AKT_ERK_Signaling AKT/ERK Signaling Zinc_Cytoplasm->AKT_ERK_Signaling Activation Cell_Proliferation Cell Proliferation AKT_ERK_Signaling->Cell_Proliferation Promotion

Caption: The CK2-ZIP7 signaling pathway and the inhibitory action of ZP-CK2i-01.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of ZP-CK2i-01 on the viability of a cancer cell line known to have high CK2 activity (e.g., HeLa or MCF-7).

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • ZP-CK2i-01 (10 mM stock in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of ZP-CK2i-01 in culture media (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO).

  • Remove the old media and add 100 µL of the media containing the different concentrations of ZP-CK2i-01 to the respective wells.

  • Incubate for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

ZP-CK2i-01 (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0794.4
10.85 ± 0.0568.0
100.42 ± 0.0333.6
500.15 ± 0.0212.0
1000.11 ± 0.018.8

IC50 Calculation: The IC50 value can be calculated using a non-linear regression analysis of the dose-response curve. For the data above, the approximate IC50 would be around 5 µM.

Intracellular Zinc Measurement

This protocol measures the effect of ZP-CK2i-01 on intracellular zinc levels using a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM).

Materials:

  • HeLa cells

  • Culture media

  • ZP-CK2i-01

  • FluoZin-3 AM (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at 20,000 cells/well and incubate overnight.

  • Prepare a loading buffer containing 5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.

  • Wash cells once with HBSS.

  • Add 100 µL of loading buffer to each well and incubate for 30 minutes at 37°C.

  • Wash cells twice with HBSS.

  • Add 100 µL of HBSS containing different concentrations of ZP-CK2i-01 or vehicle.

  • Incubate for 1 hour.

  • Measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

Data Presentation:

ZP-CK2i-01 (µM)Fluorescence Intensity (Arbitrary Units) (Mean ± SD)% Zinc Release Inhibition
0 (Vehicle)8500 ± 4500
17200 ± 38015.3
104300 ± 21049.4
502100 ± 15075.3
1001800 ± 12078.8
Western Blot for Downstream Signaling

This protocol assesses the phosphorylation status of AKT and ERK, downstream targets of zinc-mediated signaling.

Materials:

  • HeLa cells

  • 6-well plates

  • ZP-CK2i-01

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-AKT, AKT, p-ERK, ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80% confluency.

  • Treat cells with ZP-CK2i-01 (e.g., 10 µM) or vehicle for 24 hours.

  • Lyse cells in RIPA buffer and determine protein concentration using BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation:

Treatmentp-AKT / Total AKT (Relative Densitometry)p-ERK / Total ERK (Relative Densitometry)
Vehicle1.001.00
ZP-CK2i-01 (10 µM)0.350.42

Experimental Workflow

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Cell-Based Assays cluster_Analysis Data Analysis Seed_Cells Seed Cells (96-well or 6-well plates) Treat_Compound Treat with ZP-CK2i-01 (Dose-response) Seed_Cells->Treat_Compound Viability_Assay Cell Viability Assay (MTT) Treat_Compound->Viability_Assay Zinc_Assay Intracellular Zinc Assay (FluoZin-3) Treat_Compound->Zinc_Assay Western_Blot Western Blot (p-AKT, p-ERK) Treat_Compound->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Fluorescence_Quant Fluorescence Quantification Zinc_Assay->Fluorescence_Quant Densitometry Densitometry Analysis Western_Blot->Densitometry

Caption: A generalized workflow for evaluating the cellular effects of ZP-CK2i-01.

Summary

ZP-CK2i-01 demonstrates potent inhibition of the CK2-ZIP7 signaling axis, leading to a reduction in intracellular zinc levels, decreased downstream AKT and ERK signaling, and a significant reduction in cancer cell viability. The protocols outlined in these application notes provide a robust framework for characterizing the cellular effects of CK2 inhibitors and other compounds targeting this pathway.

Application Notes and Protocols for ZP 120C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a potent and partial agonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. It is a valuable research tool for investigating the physiological roles of the N/OFQ system, with potential applications in studies related to pain modulation, diuresis, and cardiovascular function. These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro and in vivo experimental models, based on published research.

Introduction to this compound

This compound is a synthetic peptide that selectively binds to and activates the ORL1 receptor, a G protein-coupled receptor (GPCR). Activation of the ORL1 receptor can lead to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Researchers utilize this compound to explore the therapeutic potential of targeting the N/OFQ system for various conditions.

Chemical Properties:

PropertyValue
CAS Number 383123-18-0
Molecular Formula C₈₅H₁₃₄N₂₈O₁₅
Molecular Weight 1780.16 g/mol
Appearance White to off-white powder

Dissolution of this compound for Experimental Use

The solubility of this compound is a critical first step for its use in experiments. Based on its peptide nature and information from available literature, the following protocols are recommended.

Recommended Solvents

For the preparation of stock solutions, sterile, nuclease-free water or aqueous buffers are generally suitable. For higher concentrations or to aid in solubilization, the use of a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common practice for peptides.

Preparation of a Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization (if necessary): If using DMSO, add a small volume of DMSO to the tube to create a concentrated initial stock. For example, to prepare a 10 mM stock, dissolve 1.78 mg of this compound in 100 µL of DMSO. Gently vortex to ensure complete dissolution.

  • Aqueous Dilution: For most applications, the initial DMSO stock should be further diluted with a sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or cell culture medium) to the final desired concentration. It is crucial to add the aqueous buffer slowly while vortexing to prevent precipitation of the peptide.

  • Direct Aqueous Solubilization: For lower concentration stock solutions, this compound can be directly dissolved in sterile, nuclease-free water or an appropriate buffer. Add the required volume of the aqueous solvent to the weighed powder and vortex thoroughly until fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Quantitative Data Summary:

ParameterRecommended ValueNotes
Primary Stock Solvent Sterile Water or DMSODMSO can aid in dissolving higher concentrations.
Working Solution Solvent PBS, Artificial Cerebrospinal Fluid (ACSF), Krebs-Henseleit solution, Cell Culture MediaThe choice of solvent depends on the specific experimental application.
Recommended Stock Conc. 1-10 mMHigher concentrations may require initial dissolution in DMSO.
Storage Temperature -20°C or -80°CAvoid repeated freeze-thaw cycles by aliquoting.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

In Vitro: Isolated Organ Bath Experiments

This protocol is adapted from studies investigating the effect of this compound on electrically induced contractions in isolated tissues.

Objective: To assess the inhibitory effect of this compound on smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., mouse vas deferens)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • This compound stock solution

  • Electrical field stimulator

Protocol:

  • Tissue Preparation: Isolate the desired tissue (e.g., mouse vas deferens) and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with washes every 15 minutes.

  • Electrical Field Stimulation (EFS): Induce contractions by applying EFS with parameters such as 0.1 Hz frequency, 2 ms pulse duration, and supramaximal voltage.

  • This compound Application: Once stable, reproducible contractions are achieved, add this compound to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: Measure the amplitude of the EFS-induced contractions before and after the addition of this compound. Calculate the percentage inhibition of the contractile response for each concentration of this compound.

In Vivo: Aquaretic Effects in Rodents

This protocol is based on studies evaluating the diuretic and aquaretic (water excretion) effects of this compound.

Objective: To determine the effect of this compound on urine output and water clearance in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Metabolic cages for urine collection

  • This compound solution for injection

  • Vehicle control (e.g., saline)

  • Analytical equipment for measuring urine volume, osmolality, and electrolyte concentrations

Protocol:

  • Animal Acclimation: House the rats in metabolic cages for at least 24 hours before the experiment to acclimate them to the environment. Provide free access to food and water.

  • Baseline Measurements: Collect urine for a baseline period (e.g., 2 hours) to determine the basal urine flow and composition.

  • This compound Administration: Administer this compound via the desired route (e.g., intravenous or subcutaneous injection). A control group should receive the vehicle alone.

  • Urine Collection: Collect urine at timed intervals (e.g., every hour for 4-6 hours) after the administration of this compound or vehicle.

  • Sample Analysis: Measure the volume of collected urine. Analyze urine samples for osmolality and concentrations of electrolytes such as sodium and potassium.

  • Data Analysis: Compare the urine output, free water clearance, and electrolyte excretion between the this compound-treated and vehicle-treated groups.

Signaling Pathway and Experimental Workflow Diagrams

This compound-ORL1 Receptor Signaling Pathway

ZP120C_Signaling ZP120C This compound ORL1 ORL1 Receptor (GPCR) ZP120C->ORL1 G_protein Gi/o Protein ORL1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of this compound via the ORL1 receptor.

Experimental Workflow for In Vitro Organ Bath Assay

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue Mounting Mount in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration EFS Apply Electrical Field Stimulation Equilibration->EFS ZP120C_Addition Add this compound (Cumulative Doses) EFS->ZP120C_Addition Data_Acquisition Record Contractions ZP120C_Addition->Data_Acquisition Analysis Calculate % Inhibition Data_Acquisition->Analysis

Caption: Workflow for assessing this compound activity in an isolated organ bath.

Safety Precautions

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

Application Notes and Protocols for MM120 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound specifically named "ZP 120C" was not found in the available preclinical literature. The following application notes and protocols are based on the available data for MM120 (lysergide D-tartrate) , a compound with available preclinical rodent study data, and are provided as a comprehensive example.

These notes are intended for researchers, scientists, and drug development professionals working with rodent models.

I. Quantitative Data Summary

The following table summarizes the reported dosages of MM120 used in preclinical rodent studies.

Animal ModelAdministration RouteDosage RangeStudy DurationKey Findings
Male Sprague Dawley RatsOral Gavage0.5, 2.0, and 6.0 mg/kgSingle DoseNo effects on behavioral or physiological states at 0.5 mg/kg. Vocalization and mild piloerection observed at 6.0 mg/kg.[1][2]
Male and Female Sprague Dawley RatsOral Gavage0.5, 2.0, and 6.0 mg/kg4 weeks (daily)No evidence of physical dependence or withdrawal. No changes in basic or fine movements, total ambulation, total rears, or total distance traveled.[1][2]

II. Experimental Protocols

A. Single-Dose Oral Gavage Study in Rats

This protocol is based on studies evaluating the acute effects of MM120.[2]

  • 1. Animal Model:

    • Species: Sprague Dawley rats

    • Sex: Male

    • Number: 6 per group

  • 2. Compound Preparation and Administration:

    • Compound: MM120 (lysergide D-tartrate)

    • Vehicle: To be determined based on compound solubility (e.g., sterile water, saline).

    • Dose Levels: 0 (vehicle only), 0.5, 2.0, and 6.0 mg/kg.

    • Route of Administration: Oral gavage.

  • 3. Experimental Procedure:

    • Acclimatize animals for a minimum of 7 days prior to the experiment.

    • Fast animals overnight before dosing.

    • Administer a single dose of MM120 or vehicle via oral gavage.

    • Conduct behavioral and physiological assessments at baseline (pre-dose) and at 15, 60, 120, and 240 minutes post-dosing using a Modified Irwin test.

    • Perform a functional observation battery (FOB) on the day of dosing and 24 hours post-dose to assess long-term neurological effects.

  • 4. Endpoint Measurements:

    • Modified Irwin Test: Assess behavioral and physiological states.

    • Functional Observation Battery (FOB): Evaluate neurological effects.

    • Clinical observations: Record any adverse effects such as vocalization or piloerection.

B. Chronic Daily Dosing Study in Rats

This protocol is designed to assess the effects of repeated MM120 administration.[2]

  • 1. Animal Model:

    • Species: Sprague Dawley rats

    • Sex: Male and Female

    • Number: 10-15 per sex per group

  • 2. Compound Preparation and Administration:

    • Compound: MM120 (lysergide D-tartrate)

    • Vehicle: To be determined based on compound solubility.

    • Dose Levels: 0 (vehicle only), 0.5, 2.0, and 6.0 mg/kg.

    • Route of Administration: Oral gavage.

    • Dosing Schedule: Daily for four weeks.

  • 3. Experimental Procedure:

    • Acclimatize animals for a minimum of 7 days.

    • Administer MM120 or vehicle daily via oral gavage for 28 consecutive days.

    • Perform a Functional Observation Battery (FOB) at pre-dose, on dosing day 27, and on day 25 of a 4-week recovery phase.

    • Monitor for any signs of physical dependence or withdrawal during the study and recovery phase.

    • Conduct toxicological and toxicokinetic evaluations.

  • 4. Endpoint Measurements:

    • Functional Observation Battery (FOB): Assess motor activity (basic and fine movements, ambulation, rears, distance traveled).

    • Toxicological assessments: To be determined based on study objectives.

    • Toxicokinetic analysis: To be determined based on study objectives.

III. Signaling Pathway and Mechanism of Action

MM120's mechanism of action is primarily mediated by the serotonin system.[1][2] It is an agonist at multiple serotonin (5-HT) receptors, with its hallucinogenic effects driven by agonism at 5-HT2A and 5-HT2C receptors.[1][2] MM120 also demonstrates agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT6, and 5-HT7 receptors, and has a lower affinity for D2 dopaminergic receptors.[1][2] The therapeutic effects are thought to result from changes in neural network connectivity mediated by 5-HT2A activity.[1]

cluster_0 MM120 Signaling Pathway cluster_1 Primary Targets (Serotonin Receptors) cluster_2 Other Serotonin Receptors cluster_3 Dopamine Receptor cluster_4 Downstream Effects MM120 MM120 (lysergide D-tartrate) HT2A 5-HT2A MM120->HT2A Agonist HT2C 5-HT2C MM120->HT2C Agonist HT1A 5-HT1A MM120->HT1A Agonist HT1B 5-HT1B MM120->HT1B Agonist HT1D 5-HT1D MM120->HT1D Agonist HT5A 5-HT5A MM120->HT5A Agonist HT6 5-HT6 MM120->HT6 Agonist HT7 5-HT7 MM120->HT7 Agonist D2 D2 MM120->D2 Nanomolar Affinity Connectivity Changes in Neural Network Connectivity HT2A->Connectivity Hallucinogenic Hallucinogenic Effects HT2A->Hallucinogenic HT2C->Hallucinogenic Therapeutic Potential Therapeutic Effects (e.g., for GAD) Connectivity->Therapeutic

Caption: MM120 acts as an agonist on multiple serotonin receptors.

IV. Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a preclinical rodent study with MM120.

cluster_workflow Experimental Workflow for MM120 Rodent Study Acclimatization Animal Acclimatization (>= 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Baseline Baseline Measurements (e.g., FOB) Grouping->Baseline Dosing MM120 Administration (Oral Gavage) Baseline->Dosing PostDose Post-Dose Assessments (e.g., Modified Irwin, FOB) Dosing->PostDose Recovery Recovery Phase (for chronic studies) PostDose->Recovery Endpoint Endpoint Analysis (Toxicology, TK) Recovery->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: A typical workflow for preclinical rodent studies of MM120.

References

Application Notes and Protocols for ZP 120C in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZP 120C is a potent and selective partial agonist for the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The ORL1 receptor is a G-protein-coupled receptor (GPCR) belonging to the opioid receptor family. Its activation by agonists like this compound initiates intracellular signaling cascades that modulate neuronal excitability and synaptic transmission. These application notes provide an overview of the electrophysiological effects of this compound and detailed protocols for its use in electrophysiology recordings.

Activation of the ORL1 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family. This leads to the modulation of several key ion channels, resulting in a general reduction of neuronal activity. The principal mechanisms include the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3]

Data Presentation

The following tables summarize the quantitative data available for ZP 120 (a closely related, likely identical compound to this compound) from in vitro pharmacological assays. This data is essential for designing and interpreting electrophysiology experiments.

ParameterValueAssay SystemReference
pKi 9.6Displacement of [³H]N/OFQ in cells transfected with human NOP receptors[1]
pEC₅₀ 9.3Inhibition of forskolin-induced cAMP formation in cells transfected with human NOP receptors[1]
pEC₅₀ 8.6Inhibition of electrically induced contractions in mouse vas deferens[1]

Table 1: In Vitro Pharmacology of ZP 120

AntagonistpK₉Assay SystemReference
J-113397~7.8Antagonism of ZP 120 effects in mouse and rat vas deferens[2]

Table 2: Antagonism of ZP 120-mediated Effects

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the ORL1 receptor and a general experimental workflow for characterizing the electrophysiological effects of this compound.

ORL1_Signaling_Pathway ZP120C This compound ORL1 ORL1 Receptor ZP120C->ORL1 binds G_protein Gi/o Protein ORL1->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC inhibits cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ VGCC->Ca_ion influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Caption: ORL1 Receptor Signaling Pathway.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Preparation Patch_Pipette Fabricate and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline Record Baseline Currents/Potentials Whole_Cell->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Record_Effect Record this compound Effect Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Analyze Current/Voltage Changes Washout->Data_Analysis Dose_Response Construct Dose-Response Curve Data_Analysis->Dose_Response Conclusion Determine EC₅₀/IC₅₀ Dose_Response->Conclusion

Caption: Electrophysiology Experimental Workflow.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology. These protocols are designed to assess the two primary mechanisms of ORL1 receptor action: activation of GIRK channels and inhibition of voltage-gated calcium channels.

Protocol 1: Measuring this compound-induced Activation of GIRK Channels

Objective: To quantify the activation of inwardly rectifying potassium (GIRK) channels by this compound in neurons or heterologous expression systems.

Materials:

  • Cell Preparation: Primary neurons (e.g., hippocampal, cortical) or a cell line (e.g., HEK293, CHO) stably or transiently expressing the human ORL1 receptor and GIRK channel subunits (e.g., Kir3.1/3.2).

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm. For enhancing GIRK currents, a high K⁺ external solution can be used (e.g., 90 NaCl, 50 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose).

  • Internal Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution immediately before use.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols. Ensure cells are healthy and suitable for patch-clamp recording.

  • Recording Setup: Transfer the preparation to the recording chamber on an upright or inverted microscope equipped with manipulators and a perfusion system. Continuously perfuse with oxygenated (95% O₂/5% CO₂) external solution at a rate of 1-2 mL/min.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -70 mV.

    • Record a stable baseline current for at least 5 minutes.

    • To assess the current-voltage (I-V) relationship of the this compound-induced current, apply a series of voltage steps or a voltage ramp (e.g., from -120 mV to +40 mV).

  • Drug Application:

    • Bath apply this compound at the desired concentration (e.g., starting from 1 nM and increasing to 1 µM for a dose-response curve).

    • Allow the current to reach a steady state at each concentration.

  • Data Acquisition and Analysis:

    • Record the current throughout the experiment.

    • Subtract the baseline current from the current recorded in the presence of this compound to isolate the drug-induced current.

    • Plot the peak current amplitude against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

    • The reversal potential of the this compound-induced current can be determined from the I-V relationship and should be close to the equilibrium potential for K⁺, confirming the involvement of potassium channels.

Protocol 2: Measuring this compound-mediated Inhibition of Voltage-Gated Calcium Channels

Objective: To quantify the inhibitory effect of this compound on high-voltage-activated (HVA) calcium channels in neurons.

Materials:

  • Cell Preparation: Primary neurons known to express ORL1 receptors and HVA calcium channels (e.g., dorsal root ganglion neurons, hippocampal neurons).

  • External Solution (in mM): 120 NaCl, 3 KCl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (to block voltage-gated sodium channels). pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm. Note: Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm. Note: Cesium is used to block potassium channels.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution immediately before use.

Procedure:

  • Preparation and Recording Setup: Follow steps 1-3 from Protocol 1.

  • Whole-Cell Configuration: Establish a stable whole-cell recording as described in Protocol 1.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 10-20 seconds.

    • Record a stable baseline of calcium currents for at least 5 minutes.

  • Drug Application:

    • Bath apply this compound at the desired concentration.

    • Continue to elicit calcium currents until the inhibitory effect of this compound reaches a steady state.

  • Data Acquisition and Analysis:

    • Record the peak amplitude of the calcium current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration to determine the IC₅₀.

    • To investigate the voltage dependence of the inhibition, a prepulse protocol can be used. A strong depolarizing prepulse (e.g., to +80 mV for 50 ms) immediately before the test pulse can transiently relieve the Gβγ-mediated inhibition. The ratio of the current amplitude with and without the prepulse provides a measure of the voltage-dependent inhibition.

Conclusion

This compound, as a potent ORL1 receptor partial agonist, is a valuable pharmacological tool for studying the role of the N/OFQ system in modulating neuronal function. The protocols outlined above provide a framework for characterizing the electrophysiological effects of this compound on key ion channels. By carefully designing and executing these experiments, researchers can gain a deeper understanding of the mechanisms by which this compound and the ORL1 receptor regulate cellular excitability, with potential implications for the development of novel therapeutics.

References

Application Notes and Protocols for ZP 120C in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZP 120C is a synthetic peptide that acts as a selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain modulation, anxiety, and depression.[3] Unlike classical opioid receptors, the NOP receptor system can exert both pronociceptive and antinociceptive effects depending on the site of action and the specific conditions.[4] this compound, as a partial agonist, offers a unique pharmacological profile for investigating the complex role of the NOP receptor in pain pathways. These application notes provide detailed protocols for the preclinical evaluation of this compound in various pain models.

Data Presentation

In Vitro Activity of this compound
Assay TypeLigandReceptorPreparationParameterValueReference
Receptor Binding[³H]N/OFQ vs. This compoundHuman NOPCHO cell membranespKi9.6[1]
Functional Assay (cAMP)This compoundHuman NOPCHO cellspEC₅₀9.3[1]
Functional Assay (Mouse Vas Deferens)This compoundMouse NOPIsolated mouse vas deferenspEC₅₀8.6[1]
Functional Assay (Mouse Vas Deferens)N/OFQMouse NOPIsolated mouse vas deferenspEC₅₀~7.8[2]

Note: this compound behaves as a partial agonist in functional assays compared to the full agonist N/OFQ.[1][2]

In Vivo Activity of this compound
Pain ModelSpeciesAdministrationDoseMeasured EffectResultReference
Tail-Withdrawal AssayMouse (NOP+/+)Intracerebroventricular (i.c.v.)1 nmolPronociceptive actionMimicked the effect of 10 nmol N/OFQ with longer-lasting effects[2]
Tail-Withdrawal AssayMouse (NOP-/-)Intracerebroventricular (i.c.v.)1 nmolPronociceptive actionNo effect observed[2]

Signaling Pathways

NOP Receptor Signaling Cascade

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Agonist binding, including that of this compound, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ZP120 This compound NOP NOP Receptor ZP120->NOP binds G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuronal_Activity ↓ Neuronal Excitability Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

NOP Receptor Signaling Pathway.

Experimental Protocols

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pain Models cluster_analysis Data Analysis & Interpretation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (cAMP, GTPγS, pEC₅₀ determination) Binding->Functional Confirm functional activity Acute Acute Nociceptive Pain (Tail-Withdrawal Assay) Functional->Acute Proceed to in vivo testing Inflammatory Inflammatory Pain (Carrageenan-Induced Paw Edema) Acute->Inflammatory Neuropathic Neuropathic Pain (Spinal Nerve Ligation - Chung Model) Inflammatory->Neuropathic DoseResponse Dose-Response Curve Generation Neuropathic->DoseResponse Statistical Statistical Analysis DoseResponse->Statistical Conclusion Conclusion on Analgesic Potential Statistical->Conclusion

Preclinical evaluation workflow for this compound.

Detailed Methodologies

In Vitro Characterization

a. NOP Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

    • Radioligand: [³H]N/OFQ.

    • This compound (test compound).

    • N/OFQ (unlabeled, for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, [³H]N/OFQ (at a concentration near its Kd), and varying concentrations of this compound or unlabeled N/OFQ (for competition).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

b. Functional Assay: cAMP Accumulation

  • Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the NOP receptor.

  • Materials:

    • CHO cells expressing the human NOP receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • This compound (test compound).

    • N/OFQ (full agonist control).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate CHO-NOP cells in a 96-well plate and allow them to adhere.

    • Pre-incubate cells with varying concentrations of this compound or N/OFQ.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Generate dose-response curves and calculate pEC₅₀ and maximal effect (Emax) relative to N/OFQ.

In Vivo Pain Models

a. Acute Nociceptive Pain: Tail-Withdrawal Assay

  • Objective: To assess the effect of this compound on acute thermal pain sensitivity.

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Materials:

    • This compound dissolved in sterile saline.

    • Tail-withdrawal apparatus (water bath or radiant heat source).

    • Animal restrainers.

  • Procedure:

    • Acclimatize mice to the restrainers for several days before the experiment.

    • Administer this compound (e.g., 1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.

    • At various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), immerse the distal third of the mouse's tail in a warm water bath (e.g., 52°C).

    • Record the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

    • A decrease in withdrawal latency compared to the vehicle group indicates a pronociceptive effect.

b. Inflammatory Pain: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the effect of this compound on inflammatory pain.

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Materials:

    • This compound dissolved in sterile saline.

    • 1% w/v carrageenan solution in sterile saline.

    • Pletysmometer or calipers.

  • Procedure:

    • Administer this compound or vehicle systemically (e.g., intraperitoneally or intravenously) at desired doses.

    • After a pre-determined time (e.g., 30 minutes), inject 100 µL of 1% carrageenan into the plantar surface of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the change in paw volume as an indicator of edema.

    • Pain can also be assessed at these time points using a von Frey filament test for mechanical allodynia or a radiant heat source for thermal hyperalgesia.

c. Neuropathic Pain: Spinal Nerve Ligation (Chung Model)

  • Objective: To determine the efficacy of this compound in a model of neuropathic pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • This compound dissolved in sterile saline.

    • Surgical instruments for spinal nerve ligation.

    • Von Frey filaments.

  • Procedure:

    • Surgically ligate the L5 and L6 spinal nerves on one side under anesthesia.

    • Allow the animals to recover for 7-14 days to develop stable mechanical allodynia.

    • Establish a baseline paw withdrawal threshold (PWT) to von Frey filaments on both the ipsilateral (ligated) and contralateral (non-ligated) paws.

    • Administer this compound or vehicle systemically at various doses.

    • Measure the PWT at different time points post-administration (e.g., 30, 60, 120, 240 minutes).

    • An increase in the PWT on the ipsilateral paw indicates an anti-allodynic effect.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound in pain research. The unique partial agonist profile of this compound at the NOP receptor makes it a valuable tool to dissect the multifaceted role of this receptor system in nociception. By following these detailed methodologies, researchers can generate robust and reproducible data to elucidate the therapeutic potential of targeting the NOP receptor for the management of various pain states.

References

Application Notes and Protocols: A Representative GPCR Agonist as a Tool for Studying G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ZP 120C" is not readily identifiable in publicly available scientific literature as a tool for studying G protein-coupled receptors (GPCRs). Therefore, to fulfill the request for detailed Application Notes and Protocols, this document utilizes Isoproterenol , a well-characterized, non-selective β-adrenergic receptor agonist, as a representative example. The data and protocols provided are for Isoproterenol and serve to illustrate the principles and methodologies applicable to the study of a novel GPCR agonist.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in cellular signaling, making them a major class of drug targets.[1][2][3] Pharmacological tools, such as small molecule agonists and antagonists, are essential for dissecting GPCR function, validating new drug targets, and screening for novel therapeutics.[1][4] This document provides a detailed overview of the application of a representative β-adrenergic receptor agonist, Isoproterenol, as a tool for studying GPCRs, with a focus on its use in binding and functional assays.

Isoproterenol is a potent synthetic catecholamine that acts as a non-selective agonist for β1 and β2 adrenergic receptors. Its activation of these receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[2] This well-understood mechanism makes Isoproterenol an excellent model compound for demonstrating key experimental approaches in GPCR research.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of Isoproterenol for human β-adrenergic receptors. These values are representative and can vary depending on the specific cell line, assay conditions, and experimental setup.

Table 1: Isoproterenol Binding Affinity

Receptor SubtypeRadioligandKᵢ (nM)Cell LineReference
Human β₁-adrenergic[³H]-CGP 1217735 ± 5CHO[5]
Human β₂-adrenergic[³H]-CGP 1217780 ± 10CHO[5]
Human β₂-adrenergic[¹²⁵I]-Iodocyanopindolol53.7HEK293[1]

Table 2: Isoproterenol Functional Potency

Assay TypeReceptor SubtypeEC₅₀ (nM)Cellular ResponseCell LineReference
cAMP AccumulationHuman β₁-adrenergic7.9 ± 1.2Increased cAMPCHO[5]
cAMP AccumulationHuman β₂-adrenergic2.5 ± 0.4Increased cAMPHEK293[2]
β-Arrestin RecruitmentHuman β₂-adrenergic24β-Arrestin 2 translocationU2OS
Reporter Gene AssayHuman β₂-adrenergic1.2Luciferase expressionHEK293

Signaling Pathway

Isoproterenol binding to β-adrenergic receptors primarily activates the Gαs signaling cascade.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR β-Adrenergic Receptor G_protein Gαsβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP Isoproterenol Isoproterenol (Agonist) Isoproterenol->GPCR Binding cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Isoproterenol-mediated β-adrenergic receptor signaling pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., Isoproterenol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing target GPCR) incubate Incubate Membranes with: - Radioligand (constant concentration) - Test Compound (serial dilutions) prep->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (Non-linear regression to determine IC₅₀ and Kᵢ) measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target β-adrenergic receptor subtype to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • Serial dilutions of Isoproterenol (or test compound).

      • A fixed concentration of radioligand (e.g., [³H]-CGP 12177 at its K₋d concentration).

      • Cell membranes (typically 10-50 µg protein per well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

cAMP_Assay_Workflow plate_cells Plate Cells Expressing Target GPCR in a 96-well plate pre_treat Pre-treat with Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) to prevent cAMP degradation plate_cells->pre_treat stimulate Stimulate with Serial Dilutions of Agonist (e.g., Isoproterenol) pre_treat->stimulate lyse_cells Lyse Cells to Release Intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, ELISA, or LANCE) lyse_cells->detect_cAMP analyze Data Analysis (Non-linear regression to determine EC₅₀) detect_cAMP->analyze

Caption: Workflow for a cell-based cAMP accumulation assay.

Methodology:

  • Cell Plating:

    • Seed cells (e.g., HEK293 or CHO) stably expressing the target β-adrenergic receptor in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.

    • Incubate for 30 minutes at 37°C.

    • Add serial dilutions of Isoproterenol to the wells. Include a control with vehicle only.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA).

    • Perform the detection reaction as per the kit instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of Isoproterenol.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.

Conclusion

Isoproterenol serves as a valuable tool for the characterization of β-adrenergic receptors and the validation of assay systems designed to study GPCR function. The protocols and data presented here provide a framework for researchers and drug discovery professionals to investigate the pharmacology of GPCRs. By applying these methodologies, scientists can elucidate the mechanism of action of novel compounds, determine their potency and affinity, and ultimately advance our understanding of GPCR biology and its role in health and disease.[6][7]

References

Measuring the Efficacy and Potency of ZP 120C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZP 120C is a novel synthetic agonist targeting a G-protein coupled receptor (GPCR), specifically a Gs-alpha subunit-coupled receptor (Gs-GPCR). Activation of this receptor by an agonist like this compound initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous physiological processes. Understanding the efficacy and potency of this compound is paramount for its development as a potential therapeutic agent.

These application notes provide a comprehensive overview of the methodologies required to characterize the pharmacological activity of this compound. The protocols detailed below are designed to be performed in a laboratory setting by trained researchers and scientists. They cover essential in vitro assays to determine the binding affinity, functional potency, and efficacy of this compound.

Key Pharmacological Parameters

The following parameters are critical for defining the pharmacological profile of this compound:

  • Affinity (Ki): A measure of the strength of binding between this compound and its target receptor. It is the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates higher binding affinity.

  • Potency (EC50): The concentration of this compound that produces 50% of its maximal effect. It is a measure of the dose of the drug required to produce a specific effect. A lower EC50 value indicates greater potency.

  • Efficacy (Emax): The maximum response achievable from a drug. This represents the intrinsic ability of the drug to activate the receptor and elicit a cellular response.[1][2]

This compound Signaling Pathway

This compound acts as an agonist on a Gs-coupled GPCR. The binding of this compound to the receptor induces a conformational change, leading to the activation of the associated Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, such as Protein Kinase A (PKA), which in turn phosphorylate various cellular proteins to produce a physiological response.

This compound Gs-Coupled Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZP120C This compound Receptor Gs-GPCR ZP120C->Receptor Binds G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

This compound Gs-Coupled Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for its target receptor using a known radiolabeled ligand.

Experimental Workflow:

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using a scintillation counter separation->quantification analysis Plot % inhibition vs. log[this compound] to determine IC50 quantification->analysis calculation Calculate Ki using the Cheng-Prusoff equation analysis->calculation

Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target Gs-GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-ligand) at a concentration close to its Kd.

    • Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand.

Data Presentation:

Table 1: Hypothetical Binding Affinity Data for this compound

CompoundIC50 (nM)Radioligand ([L])Radioligand Kd (nM)Ki (nM)
This compound15.2[³H]-Antagonist X2.57.6
Reference Agonist8.9[³H]-Antagonist X2.54.45
cAMP Accumulation Assay for Potency (EC50) and Efficacy (Emax)

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a direct measure of its functional potency and efficacy.

Experimental Workflow:

cAMP Accumulation Assay Workflow cell_prep Seed cells expressing the target receptor in a 96-well plate pre_incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation cell_prep->pre_incubation stimulation Stimulate cells with varying concentrations of this compound pre_incubation->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Plot cAMP concentration vs. log[this compound] to determine EC50 and Emax detection->analysis

cAMP Accumulation Assay Workflow.

Protocol:

  • Cell Culture: Culture cells expressing the target Gs-GPCR in a suitable medium and seed them into 96-well plates.

  • Pre-treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP detection kit.

  • cAMP Detection: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

    • Determine the Emax, which is the maximal cAMP production induced by this compound. The efficacy of this compound is often expressed relative to a standard full agonist.

Data Presentation:

Table 2: Hypothetical Functional Potency and Efficacy Data for this compound

CompoundEC50 (nM)Emax (% of Reference Agonist)
This compound5.895%
Reference Agonist2.1100%

Interpretation of Results

The data presented in Tables 1 and 2 provide a quantitative pharmacological profile of this compound.

  • The Ki value from the binding assay indicates that this compound has a high affinity for the target receptor, comparable to the reference agonist.

  • The EC50 value from the cAMP assay demonstrates that this compound is a potent activator of the receptor.

  • The Emax value suggests that this compound is a highly efficacious agonist, capable of producing a maximal response nearly equivalent to that of the reference full agonist.

Conclusion

The protocols and application notes provided herein offer a robust framework for the in vitro characterization of this compound's efficacy and potency. Accurate determination of these parameters is a critical step in the drug discovery and development process, providing essential data for lead optimization, structure-activity relationship (SAR) studies, and subsequent preclinical and clinical investigations. The use of standardized assays and clear data presentation, as outlined, will ensure the generation of reliable and reproducible results.

References

Application Notes & Protocols for Immunohistochemistry with ZP 120C Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissues treated with the hypothetical small molecule inhibitor, ZP 120C. This document outlines the presumed mechanism of action of this compound, detailed protocols for tissue preparation and IHC staining, and methods for data analysis and interpretation.

Introduction to this compound

For the purpose of this protocol, this compound is a hypothetical, selective inhibitor of the equally hypothetical "Kinase Y (KY)" signaling pathway. Dysregulation of the KY pathway is implicated in abnormal cell proliferation and survival in certain cancer models. This compound is designed to downregulate the phosphorylation of a key downstream target, "Protein Z (PZ)," thereby inducing apoptosis in targeted cells. Immunohistochemistry is a critical tool to assess the in-situ efficacy of this compound by visualizing the modulation of PZ phosphorylation (p-PZ) and other relevant biomarkers in tissue samples.[1][2][3]

Data Presentation

The following tables represent hypothetical quantitative data obtained from IHC analysis of tumor tissues treated with this compound. This data can be generated using automated slide scanning and image analysis software to quantify staining intensity and the percentage of positive cells.[4]

Table 1: Hypothetical Quantification of p-PZ Staining in this compound Treated vs. Control Xenograft Tumors

Treatment GroupNMean Staining Intensity (H-Score)% of p-PZ Positive Cells (Mean ± SD)P-value
Vehicle Control10250 ± 2585% ± 5%<0.05
This compound (10 mg/kg)10120 ± 1530% ± 7%<0.05
This compound (50 mg/kg)1050 ± 1010% ± 4%<0.01

H-Score is a semi-quantitative measure of both the intensity of staining and the percentage of positive cells, calculated as: H-score = Σ(I x Pi), where I is the intensity score (0, 1+, 2+, 3+) and Pi is the percentage of cells stained at that intensity.[5]

Table 2: Hypothetical Analysis of Apoptosis and Proliferation Markers

Treatment GroupMarker% of Positive Cells (Mean ± SD)P-value
Vehicle ControlCleaved Caspase-35% ± 2%<0.05
This compound (50 mg/kg)Cleaved Caspase-345% ± 8%<0.05
Vehicle ControlKi-6770% ± 10%<0.01
This compound (50 mg/kg)Ki-6720% ± 6%<0.01

Experimental Protocols

The following are detailed protocols for the preparation of tissues treated with this compound and subsequent immunohistochemical analysis. These protocols are adaptable for both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.[1][2][3][6][7]

A. Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Preparation [3][7][8]

  • Fixation: Immediately following excision, immerse the tissue specimen in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of NBF should be at least 10 times the volume of the tissue.

  • Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (3 changes)

  • Clearing: Clear the ethanol from the tissue by immersing in xylene for 1 hour (2 changes).

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours (2 changes).

  • Embedding: Embed the infiltrated tissue in a paraffin block and allow it to cool and solidify.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them on a warm water bath.

  • Mounting: Mount the sections onto positively charged glass slides and dry them overnight in an oven at 60°C.

B. Frozen Tissue Preparation [1][7][9]

  • Freezing: Snap-freeze fresh tissue by immersing it in isopentane cooled with liquid nitrogen or by embedding it in Optimal Cutting Temperature (OCT) compound and freezing it in liquid nitrogen vapor.

  • Storage: Store the frozen blocks at -80°C until sectioning.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat at -20°C.

  • Mounting: Mount the sections directly onto positively charged slides.

  • Fixation: Fix the sections immediately in ice-cold acetone or methanol for 10 minutes.

  • Drying: Air dry the slides for 30-60 minutes at room temperature before staining.

This protocol is optimized for detecting p-PZ in FFPE sections.

A. Deparaffinization and Rehydration [8]

  • Immerse slides in xylene: 2 changes, 5 minutes each.

  • Immerse in 100% ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% ethanol: 2 changes, 3 minutes each.

  • Immerse in 70% ethanol: 2 changes, 3 minutes each.

  • Rinse in distilled water.

B. Antigen Retrieval [1][7]

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

  • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

C. Staining Procedure [1][10]

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.

  • Blocking: Incubate sections with a blocking serum (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate sections with the primary antibody against p-PZ (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides with TBS/PBS with 0.025% Triton X-100 for 3 changes, 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step as in C.4.

  • Detection: Incubate sections with an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) for 30 minutes at room temperature.[2]

  • Washing: Repeat the washing step as in C.4.

  • Chromogen Development: Apply a chromogen substrate solution (e.g., DAB) and monitor for color development (typically 1-10 minutes).

  • Washing: Stop the reaction by rinsing with distilled water.

  • Counterstaining: Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • Bluing: "Blue" the hematoxylin by rinsing in a weak alkaline solution or running tap water.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then mount with a permanent mounting medium and coverslip.

Mandatory Visualizations

G

G

References

Application Notes and Protocols for Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific calcium indicator "ZP 120C" is not available in the public domain as of the last search. Therefore, these application notes and protocols have been generated using Fluo-4 AM , a widely used and well-characterized green fluorescent calcium indicator, as a representative example. The principles, protocols, and data analysis steps described herein are broadly applicable to many acetoxymethyl (AM) ester-based calcium indicators and can be adapted accordingly.

Application Note: Monitoring Intracellular Calcium Dynamics with Fluo-4 AM

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression.[1][2] The ability to accurately measure and visualize changes in intracellular Ca²⁺ concentration is crucial for understanding cell physiology and for screening potential therapeutic compounds that modulate these pathways.

Fluo-4 is a high-affinity fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[3][4] It is available as a cell-permeant acetoxymethyl (AM) ester, Fluo-4 AM, which can be passively loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive Fluo-4 dye in the cytoplasm.[5] Its compatibility with the 488 nm argon-ion laser line and its substantial fluorescence increase make it a popular choice for fluorescence microscopy, flow cytometry, and high-throughput screening applications.[3][5]

This document provides a summary of the quantitative properties of Fluo-4, a detailed protocol for its use in cell-based assays, and an example of its application in studying G protein-coupled receptor (GPCR) signaling.

Data Presentation: Quantitative Properties of Fluo-4

The following table summarizes the key spectral and chemical properties of the active form of Fluo-4. These parameters are essential for designing experiments and interpreting results.

PropertyValueReference(s)
Dissociation Constant (Kd for Ca²⁺) ~335-345 nM[6][7]
Excitation Wavelength (Max) ~494 nm[6][7]
Emission Wavelength (Max) ~506-516 nm[6][8]
Fluorescence Enhancement >100-fold increase upon Ca²⁺ binding[9]
Recommended Laser Line 488 nm[3]
Recommended Filter Set FITC / GFP[10]

Experimental Protocols

Preparation of Reagents

a) Fluo-4 AM Stock Solution (1-5 mM)

  • Prepare the stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5] For example, to make a 1 mM stock solution from 50 µg of Fluo-4 AM (MW ~1097 g/mol ), add 45.6 µL of DMSO.

  • Vortex thoroughly to ensure the dye is fully dissolved.

  • Dispense into small aliquots and store at -20°C, protected from light and moisture.[11] AM esters are susceptible to hydrolysis, so minimize freeze-thaw cycles.

b) Loading Buffer

  • The loading buffer is typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.3).[10]

  • For the working solution, dilute the Fluo-4 AM stock solution to a final concentration of 1-5 µM in the loading buffer.[5][6] The optimal concentration must be determined empirically for each cell type.

  • (Optional but Recommended) Addition of Pluronic™ F-127: To aid the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer, Pluronic™ F-127 can be added. Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. Add an equal volume of this stock to the Fluo-4 AM stock solution before diluting into the loading buffer (final Pluronic™ F-127 concentration will be ~0.02-0.04%).[5]

  • (Optional) Addition of Probenecid: Some cell types actively extrude the de-esterified dye using organic anion transporters. To improve dye retention, the transport inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.[5][10]

Cell Loading Protocol

This protocol is a general guideline for adherent cells in a 96-well plate. Volumes should be adjusted for other culture vessels.

  • Culture cells on a black-walled, clear-bottom microplate to ~80-100% confluency.[10][11]

  • Prepare the Fluo-4 AM loading solution immediately before use.[10]

  • Remove the cell culture medium from the wells.

  • Gently wash the cells once with warm physiological buffer (e.g., HBSS).

  • Add 100 µL of the Fluo-4 AM loading solution to each well.[10]

  • Incubate the plate at 37°C for 30-60 minutes in a cell culture incubator, protected from light.[7][10] The optimal loading time and temperature may vary between cell types.

  • After incubation, remove the loading solution and wash the cells twice with warm physiological buffer to remove any extracellular dye.[12]

  • Add 100 µL of fresh, warm physiological buffer (containing probenecid, if used) to each well.

  • Incubate the cells for a further 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the Fluo-4 AM within the cells.[5]

  • The cells are now ready for imaging.

Calcium Imaging and Data Acquisition
  • Place the plate into a fluorescence microscope or a fluorescence plate reader equipped with filters appropriate for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm).[10][11]

  • Establish a baseline fluorescence reading by acquiring images or data points for a set period before adding any stimulus.

  • Apply the experimental stimulus (e.g., agonist, antagonist, ionophore).

  • Continue to record the fluorescence intensity over time to capture the resulting change in intracellular calcium.

  • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (e.g., 10 µM final concentration) to elicit a maximal calcium response.[7]

Data Analysis

A common method for analyzing data from single-wavelength indicators like Fluo-4 is to express the change in fluorescence as a ratio relative to the initial baseline fluorescence (F/F₀).[13]

  • Define Regions of Interest (ROIs): For imaging data, define ROIs around individual cells or specific subcellular compartments.

  • Background Subtraction: Subtract the average fluorescence intensity of a background region (an area with no cells) from the fluorescence intensity of each ROI at every time point.

  • Calculate F/F₀:

    • F: The background-subtracted fluorescence intensity at any given time point.

    • F₀: The average background-subtracted fluorescence intensity during the baseline period before the stimulus was applied.

    • The final reported value is the ratio F/F₀ . This normalization helps to correct for variations in dye loading between cells.[13]

  • Quantify Response: Key parameters such as the peak amplitude of the F/F₀ signal, the time to peak, and the area under the curve can be calculated to quantify the calcium response.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_cells Culture Adherent Cells wash1 Wash Cells prep_cells->wash1 prep_reagents Prepare Fluo-4 AM Loading Solution load_dye Incubate with Fluo-4 AM (37°C, 30-60 min) prep_reagents->load_dye wash1->load_dye wash2 Wash to Remove Extracellular Dye load_dye->wash2 deesterify Incubate for De-esterification (RT, 30 min) wash2->deesterify baseline Record Baseline Fluorescence (F₀) deesterify->baseline stimulate Add Stimulus baseline->stimulate record Record Fluorescence Response (F) stimulate->record analyze Analyze Data (Calculate F/F₀) record->analyze G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) ligand Ligand (e.g., Agonist) gpcr Gq-Coupled GPCR ligand->gpcr gq Gq Protein gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates dag DAG plc->dag Generates ip3 IP₃ plc->ip3 Generates pip2 PIP₂ pip2->plc Substrate ip3r IP₃ Receptor (IP₃R) ca_cyto Cytosolic Ca²⁺ (Increase) ip3r->ca_cyto Release ca_er Ca²⁺ (High Conc.) ip3->ip3r Binds & Opens response Cellular Response ca_cyto->response Triggers

References

Troubleshooting & Optimization

Optimizing ZP 120C concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZP 120C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the hypothetical "Z-signaling pathway," which is implicated in cell proliferation and survival. By targeting key components of this pathway, this compound can induce cell cycle arrest and apoptosis in sensitive cell lines.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for many cancer cell lines is between 1 µM and 50 µM.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving this compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity.[1]

Q4: Is this compound stable in cell culture medium?

A4: this compound is generally stable in cell culture medium for the duration of typical experiments (up to 72 hours). However, stability can be influenced by factors such as pH, temperature, and the presence of serum proteins.[1] We recommend preparing fresh working solutions for each experiment. For long-term experiments, it may be necessary to replenish the medium with fresh this compound every 48-72 hours.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Precipitate observed in culture medium after adding this compound. 1. Poor solubility of this compound at the working concentration. 2. Supersaturation of the compound. 3. Interaction with components in the serum or medium.1. Ensure the DMSO stock solution is fully dissolved before diluting in culture medium. 2. Prepare intermediate dilutions in serum-free medium before adding to the final culture volume. Avoid adding a highly concentrated stock directly to the final culture.[1] 3. Perform a solubility test in your specific cell culture medium.
High cell death observed in the vehicle control (DMSO only). 1. Final DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v).[1] 2. Include a vehicle-only control in all experiments to assess the baseline toxicity of the solvent.
No observable effect of this compound on cell viability or proliferation. 1. This compound concentration is too low. 2. The cell line is not responsive to the inhibition of the Z-signaling pathway. 3. Degradation of this compound.1. Perform a dose-response experiment to determine the optimal concentration for your cell line.[1] 2. Verify the expression of the target of this compound in your cell line via methods like qPCR or Western blot. 3. Use freshly prepared this compound solutions for each experiment.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Contamination of cell culture.1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize the incubation time for this compound treatment. 3. Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.[2][3] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a common ATP-based luminescence assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well white opaque tissue culture plates

  • ATP-based cytotoxicity assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well white opaque plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM as the vehicle control).

  • Cell Treatment:

    • Carefully add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate containing the cells. This will result in the desired final concentrations in a total volume of 200 µL.

    • Include wells with untreated cells (medium only) and vehicle control (DMSO at the highest concentration used for this compound).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cytotoxicity Measurement:

    • Equilibrate the plate and the cytotoxicity assay reagent to room temperature.

    • Add the ATP-based assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

Visualizations

This compound Mechanism of Action

ZP120C_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Z-Receptor Z_Kinase_1 Z-Kinase 1 Receptor->Z_Kinase_1 Z_Kinase_2 Z-Kinase 2 Z_Kinase_1->Z_Kinase_2 Transcription_Factor Transcription Factor Z_Kinase_2->Transcription_Factor ZP_120C This compound ZP_120C->Z_Kinase_1 Gene_Expression Proliferation & Survival Genes Transcription_Factor->Gene_Expression IC50_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dilutions 3. Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Dilutions Treat_Cells 4. Add this compound dilutions to cells Prepare_Dilutions->Treat_Cells Incubate_Treatment 5. Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_Reagent 6. Add cytotoxicity assay reagent Incubate_Treatment->Add_Reagent Measure_Luminescence 7. Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data 8. Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Troubleshooting ZP 120C experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with ZP 120C.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of variability in this compound cell-based assays?

A1: The most common sources of variability in cell-based assays, including those with this compound, can be broadly categorized into biological and technical factors. Biological factors include the choice of cell line, passage number, and cell seeding density. Technical factors that contribute to variability include pipetting errors, edge effects in microplates, and the solubility and stability of the compound being tested.[1] Inconsistent results can often be traced back to variations in experimental conditions that may seem minor but can have a significant impact on the outcome.[1]

Q2: How can I minimize the "edge effect" in my 96-well plate experiments with this compound?

A2: The "edge effect," where wells on the perimeter of a microplate behave differently from the interior wells, is a common issue caused by increased evaporation. To minimize this, it is recommended to avoid using the perimeter wells for experimental samples. Instead, these outer wells should be filled with phosphate-buffered saline (PBS) or sterile water to create a humidified barrier.[1] This helps to ensure a more uniform environment for the interior wells where your experimental cells and controls are located.

Q3: My this compound dose-response curve is not consistent between experiments. What could be the cause?

A3: Inconsistent dose-response curves can stem from several factors. One common reason is variability in the preparation of this compound dilutions. It is crucial to use a high-quality solvent in which this compound is highly soluble and to ensure complete dissolution before further dilution.[1] Another potential cause is variation in cell health or density. Cells should be in the exponential growth phase when treated with this compound.[2] Performing experiments at a consistent cell passage number is also important to ensure reproducible results.[1]

Q4: What is the optimal cell seeding density for a this compound experiment?

A4: The optimal cell seeding density is critical for obtaining consistent results and depends on the specific cell line being used.[1] It is essential to determine the growth characteristics of your cells to ensure they are in the exponential growth phase at the time of the assay.[2] A cell density that is too low may result in poor signal, while a density that is too high can lead to cell stress and altered responses to this compound. A standard cell titration experiment is recommended to determine the optimal seeding density for your particular assay.

Troubleshooting Guides

Issue 1: High Background Signal in this compound Assays

High background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Contamination of cell cultures (e.g., mycoplasma) Regularly test for mycoplasma contamination. Discard any contaminated cell stocks and use fresh, validated cells.
Autofluorescence of this compound or assay reagents Run a control plate with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If necessary, switch to a different detection method (e.g., luminescence instead of fluorescence).
Non-specific binding of detection antibodies Increase the number of wash steps after antibody incubation. Optimize the concentration of the blocking agent and the primary and secondary antibodies.
Sub-optimal assay buffer composition Optimize buffer components such as salt concentration and detergents to minimize non-specific interactions.[3]
Issue 2: Low Signal or Poor this compound Potency

A weak or absent signal can make it difficult to determine the efficacy of this compound. Consider the following troubleshooting steps.

Potential Cause Recommended Solution
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive.
Incorrect assay timing The time of analysis after this compound treatment is critical. Perform a time-course experiment to identify the optimal incubation period for observing the desired effect.
Cell line is not responsive to this compound Verify the expression of the target of this compound in your chosen cell line. Consider using a positive control compound known to elicit a response through the same pathway.
Insufficient incubation time with detection reagents Ensure that incubation times with assay reagents (e.g., substrates, antibodies) are sufficient for signal development as per the manufacturer's protocol.

Experimental Protocols

Standard Cell Viability (MTS) Assay Protocol for this compound

This protocol is adapted from standard MTS assay procedures and should be optimized for your specific cell line and experimental conditions.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well. Include wells with medium only for background subtraction.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation with this compound: Incubate the plate for the desired period of exposure (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[4]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.

Visualizations

Logical Troubleshooting Workflow for this compound Experimental Variability

G cluster_0 Start: Inconsistent this compound Results cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Data Analysis and Interpretation cluster_4 Resolution start High Experimental Variability check_reagents Verify Reagent Quality (this compound, Media, Buffers) start->check_reagents check_cells Assess Cell Health (Passage #, Morphology, Contamination) start->check_cells optimize_seeding Optimize Cell Seeding Density check_reagents->optimize_seeding check_cells->optimize_seeding optimize_incubation Determine Optimal Incubation Time optimize_seeding->optimize_incubation check_edge_effect Mitigate Edge Effects optimize_incubation->check_edge_effect review_controls Review Positive and Negative Controls check_edge_effect->review_controls statistical_analysis Perform Appropriate Statistical Analysis review_controls->statistical_analysis end Reproducible Results statistical_analysis->end

Caption: A flowchart for systematically troubleshooting experimental variability with this compound.

Hypothetical Signaling Pathway for this compound

G ZP120C This compound Receptor Target Receptor ZP120C->Receptor Activates KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression

Caption: A diagram illustrating a hypothetical signaling cascade initiated by this compound.

References

Technical Support Center: ZP 120C Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a compound specifically designated as "ZP 120C" is not publicly available in scientific literature or chemical databases. The following technical support guide is a template created to demonstrate the expected format and content. Please substitute the placeholder data for "this compound" with your internal experimental results to utilize this guide effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for short-term storage?

For short-term storage (up to 72 hours) at 4°C, it is recommended to use Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility and minimal degradation in DMSO under these conditions. For longer-term storage, it is advisable to aliquot the solution and store it at -80°C.

Q2: I observe precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: The final concentration in the aqueous buffer may be exceeding the solubility limit of this compound.

  • Use a surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.1%), in your aqueous buffer can help to maintain the solubility of this compound.

  • Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.

  • Vortexing during dilution: Ensure the solution is being mixed vigorously (e.g., by vortexing) as you add the DMSO stock to the aqueous buffer.

Q3: Which solvents should be avoided for storing this compound?

Based on stability studies, protic solvents such as methanol and ethanol can lead to the degradation of this compound over time, especially at room temperature. It is recommended to avoid using these for stock solutions intended for storage.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

This could be related to the degradation of this compound in the assay medium.

  • Symptom: Decreased activity or potency of this compound over the time course of the experiment.

  • Possible Cause: this compound may be unstable in the aqueous assay buffer, potentially due to hydrolysis or oxidation.

  • Solution:

    • Prepare fresh dilutions of this compound immediately before each experiment.

    • Include a stability control in your experiment: incubate this compound in the assay buffer for the duration of the experiment and then analyze for degradation using a suitable analytical method (e.g., HPLC).

    • If degradation is confirmed, consider modifying the assay buffer (e.g., adjusting pH, adding antioxidants) or reducing the incubation time.

Issue: Discoloration of this compound solution.

  • Symptom: The this compound stock solution in an organic solvent changes color over time.

  • Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or reaction with solvent impurities.

  • Solution:

    • Ensure you are using high-purity, anhydrous solvents.

    • Store the stock solution under an inert atmosphere (e.g., argon or nitrogen).

    • Protect the solution from light by using amber vials.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Dichloromethane (DCM)25
Acetone10
Ethanol5
Methanol2
Water< 0.1

Table 2: Stability of this compound in Various Solvents after 7 Days

SolventStorage Condition% Remaining this compound
DMSO4°C99.5%
DMSO25°C (Room Temp)98.1%
Acetonitrile4°C97.2%
Acetonitrile25°C (Room Temp)92.5%
Ethanol4°C90.3%
Ethanol25°C (Room Temp)81.4%
Methanol4°C88.7%
Methanol25°C (Room Temp)75.9%

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a glass vial.

  • Incrementally add the solvent of interest in known volumes (e.g., 100 µL).

  • After each addition, vortex the vial for 1 minute and visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • The solubility is calculated based on the total volume of solvent added.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the solvent to be tested at a concentration of 1 mg/mL.

    • Store aliquots of the solution under the desired storage conditions (e.g., 4°C, 25°C).

    • At specified time points (e.g., Day 0, Day 1, Day 7), dilute a sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC and determine the peak area of this compound.

    • The percentage of remaining this compound is calculated relative to the peak area at Day 0.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare 1 mg/mL this compound Stock Solutions in Various Solvents aliquot Aliquot Samples for Different Storage Conditions prep_stock->aliquot storage_conditions Store at 4°C and 25°C aliquot->storage_conditions time_points Sample at Day 0, 1, 3, 7 storage_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_analysis Calculate % Remaining this compound hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in different solvents.

troubleshooting_logic start Inconsistent Assay Results check_stability Is this compound stable in the assay buffer? start->check_stability prepare_fresh Prepare fresh dilutions before each experiment check_stability->prepare_fresh No run_control Run stability control experiment check_stability->run_control Unsure other_factors Investigate other experimental factors prepare_fresh->other_factors is_degraded Is degradation confirmed? run_control->is_degraded modify_buffer Modify assay buffer or reduce incubation time is_degraded->modify_buffer Yes is_degraded->other_factors No

Caption: Troubleshooting logic for inconsistent biological assay results.

Technical Support Center: ZP 120C (Zolpidem) Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ZP 120C (Zolpidem) in experimental setups.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency of this compound in my assay.

Possible Cause: Degradation of this compound due to improper handling, storage, or experimental conditions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Was the stock solution freshly prepared?

    • How was the stock solution stored (temperature, light exposure)?

    • What solvent was used to prepare the stock solution?

  • Evaluate Experimental Conditions:

    • What is the pH of your experimental buffer/medium? this compound is susceptible to both acid and base-catalyzed hydrolysis.

    • Is your experimental setup exposed to light for prolonged periods? Photodegradation can occur.

    • Are there strong oxidizing or reducing agents present in your experimental system?

  • Analytical Confirmation (if possible):

    • If you have access to analytical instrumentation such as HPLC, analyze a sample of your this compound solution to check for the presence of degradation products. The most common degradation products are Zolpacid, Oxozolpidem, Zolpaldehyde, and Zolpyridine.[1][2]

Issue: I observe a color change (e.g., yellowing) in my this compound solution.

Possible Cause: This is often an indication of photolytic degradation.[2]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your this compound solutions from light at all stages of preparation, storage, and experimentation by using amber vials or wrapping containers in aluminum foil.

  • Work in a Low-Light Environment: When handling this compound solutions, work in a fume hood with the light turned off or in a room with reduced ambient light.

  • Prepare Solutions Freshly: Whenever possible, prepare this compound solutions immediately before use to minimize the duration of light exposure.

Frequently Asked Questions (FAQs)

What is this compound and why is its stability a concern?

This compound is the internal designation for the compound Zolpidem, a non-benzodiazepine hypnotic. Its stability is a critical concern in research and development as degradation can lead to a loss of potency and the formation of impurities, which can confound experimental results and introduce safety concerns.

What are the primary degradation pathways for this compound?

This compound is primarily susceptible to degradation through the following pathways:

  • Hydrolysis: The amide moiety in the Zolpidem structure can undergo hydrolysis under both acidic and alkaline conditions to form Zolpacid.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of several degradation products, including Oxozolpidem, Zolpaldehyde, and Zolpyridine.[1][2]

  • Oxidation: While generally more stable to oxidation compared to hydrolysis and photolysis, degradation can occur in the presence of strong oxidizing agents.

Below is a diagram illustrating the major degradation pathways of this compound.

G Zolpidem This compound (Zolpidem) Hydrolysis Hydrolysis (Acidic or Alkaline pH) Zolpidem->Hydrolysis Photodegradation Photodegradation (Light Exposure) Zolpidem->Photodegradation Oxidation Oxidation Zolpidem->Oxidation Zolpacid Zolpacid Hydrolysis->Zolpacid Oxozolpidem Oxozolpidem Photodegradation->Oxozolpidem Zolpaldehyde Zolpaldehyde Photodegradation->Zolpaldehyde Zolpyridine Zolpyridine Photodegradation->Zolpyridine

This compound (Zolpidem) Degradation Pathways
What are the optimal storage conditions for this compound and its solutions?

  • Solid Form: Store solid this compound (Zolpidem tartrate) at controlled room temperature (15-30°C or 59-86°F), protected from light and moisture.[3]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like methanol or a mixture of methanol and water.[2] Store stock solutions in amber glass vials at -20°C for short-term to medium-term storage. For long-term storage, -80°C is recommended. Always protect solutions from light.

How does pH affect the stability of this compound in aqueous solutions?

This compound is most stable in neutral solutions. It shows significant degradation in both acidic and alkaline conditions.

Condition Temperature Time Approximate Degradation Primary Degradation Product
1.0 M HCl70°C48 hours~8%[2]Zolpacid[1][2]
0.1 M NaOH70°C24 hours~14%[2]Zolpacid[1][2]
1.0 M NaOHRoom Temp1 hour~40.7%[2]Zolpacid[1][2]
Neutral (aqueous)70°C8 daysNo significant degradation[2]N/A
What precautions should I take during my experiments to prevent degradation?

To minimize this compound degradation during your experiments, follow this workflow:

G cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation A Prepare Stock Solution (e.g., in Methanol) B Use Amber Vials A->B C Store at -20°C or -80°C B->C Short/Long Term D Work in Low Light C->D Thaw & Use E Use Neutral pH Buffers (if possible) D->E F Minimize Incubation Time E->F G Analyze Samples Promptly F->G

Experimental Workflow to Minimize this compound Degradation

Experimental Protocols

Protocol 1: Preparation of this compound (Zolpidem) Stock Solution

Materials:

  • This compound (Zolpidem tartrate) powder

  • HPLC-grade methanol

  • Amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to an appropriately sized amber glass vial.

  • Add the required volume of HPLC-grade methanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Cap the vial securely and vortex until the powder is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability in Your Experimental Buffer

Objective: To determine the stability of this compound in your specific experimental buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your experimental buffer

  • Control buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to your experimental temperature

  • HPLC system for analysis (optional, but recommended)

Procedure:

  • Prepare two sets of dilutions of your this compound stock solution: one in your experimental buffer and one in the control buffer. The final concentration should be representative of what you use in your assays.

  • For each buffer condition, prepare multiple aliquots.

  • Store one aliquot from each set at -80°C immediately (this will be your t=0 time point).

  • Incubate the remaining aliquots at your experimental temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from each buffer condition and store it at -80°C until analysis.

  • Analyze all samples (including the t=0 samples) by HPLC to quantify the remaining amount of this compound and the formation of any degradation products.

  • Compare the degradation of this compound in your experimental buffer to the control buffer to assess its stability under your specific conditions.

Note: If you do not have access to HPLC, you can perform a functional assay at each time point to assess the relative potency of the this compound solution. A significant decrease in potency over time would suggest degradation.

References

Off-target effects of ZP 120C to consider

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZP 120C is a hypothetical compound name. This technical support guide assumes that this compound is a representative small molecule tyrosine kinase inhibitor (TKI). The information provided below is based on the known characteristics and common off-target effects of TKIs as a class of drugs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with TKIs like this compound?

A1: Off-target effects refer to the unintended interactions of a drug with proteins other than its primary therapeutic target.[1] For tyrosine kinase inhibitors (TKIs), which are often designed to inhibit a specific kinase driving a disease, off-target binding to other kinases or proteins is a common phenomenon due to the structural similarity within the kinase family.[2] These unintended interactions can lead to a variety of outcomes, including unexpected experimental results, cellular toxicity, and adverse side effects in clinical applications.[1] Understanding and identifying the off-target profile of a TKI like this compound is crucial for accurate data interpretation and for anticipating potential toxicities.

Q2: How can I distinguish between on-target and off-target effects in my experiments?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A common strategy involves using a structurally different inhibitor that targets the same primary kinase but has a distinct off-target profile. If the observed cellular phenotype is reproduced with this second inhibitor, it is more likely to be an on-target effect. Conversely, if the effect is unique to this compound, it may be due to an off-target interaction. Another approach is a "rescue" experiment, where you overexpress the intended target. If the phenotype is reversed, it suggests an on-target effect.

Q3: What are the most common off-target kinases for TKIs?

A3: The off-target profile is specific to each TKI. However, due to the conserved nature of the ATP-binding pocket, certain kinase families are more frequently inhibited as off-targets. These can include members of the Src family kinases, platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs), among others.[3][4][5] Comprehensive kinase profiling is the most effective way to determine the specific off-target kinases for this compound.

Q4: Can off-target effects ever be beneficial?

A4: While often associated with adverse effects, off-target activities can sometimes have therapeutic benefits. This concept, known as polypharmacology, can be advantageous in complex diseases like cancer where multiple signaling pathways are dysregulated. For instance, a TKI might inhibit not only its primary target but also other kinases involved in tumor growth, angiogenesis, or metastasis, leading to a more potent anti-cancer effect.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, reduced proliferation) that is inconsistent with the known function of the intended target of this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target effects of this compound 1. Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for on-target inhibition. 2. Use a structurally unrelated inhibitor of the same primary target. 3. Conduct a kinome-wide selectivity screen to identify potential off-target kinases.A significant discrepancy in IC50 values may indicate an off-target effect. If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound. The kinome screen will provide a list of potential off-target interactions.
Cellular context-dependent on-target effects 1. Confirm target expression in your cell line using Western blot or qPCR. 2. Test this compound in a different cell line with known target expression.The phenotype may be a genuine on-target effect that is specific to your experimental model.

Issue 2: My in vitro kinase assay results with this compound are not correlating with my cell-based assay results.

Possible Cause Troubleshooting Steps Expected Outcome
Poor cell permeability of this compound 1. Assess the physicochemical properties of this compound (e.g., logP, molecular weight). 2. Perform a cellular target engagement assay (e.g., NanoBRET™) to confirm the compound is reaching its target inside the cell.The cellular target engagement assay will quantify the binding of this compound to its target in living cells, confirming cell permeability.
Rapid metabolism of this compound in cells 1. Evaluate the stability of this compound in cell culture media and in the presence of cells over time using LC-MS/MS.This will determine if the compound is being degraded or modified, leading to reduced activity in cellular assays.
Off-target effects dominating the cellular phenotype 1. Perform a kinase panel screening to identify potential off-target interactions that may only be apparent in a complex cellular environment.Identification of potent off-target inhibition that could explain the discrepancy between biochemical and cellular data.

Data Presentation

Table 1: Off-Target Kinase Profiles of Selected TKIs (IC50 in nM)

This table provides examples of the on-target and off-target inhibition profiles for several well-characterized tyrosine kinase inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50% in a cell-free assay. A lower IC50 value indicates greater potency.

KinaseImatinibDasatinibSorafenib[4][6]Sunitinib[5]
ABL1 (on-target) 600[3][7]<1--
KIT (on-target) 100[3][7]1168-
PDGFRα (on-target) 100[3][7]---
PDGFRβ (on-target) --572
VEGFR2 (on-target) --9080
SRC (off-target) >100000.8--
LCK (off-target) >100000.5--
c-Raf (RAF1) (off-target) --6-
B-Raf (off-target) --22-
FLT3 (off-target) --58-
AMPK (off-target) ---216

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol describes a method to determine the in vitro potency of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • [γ-³³P]ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the purified kinase, and its substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm that this compound is binding to its intended target within living cells.[8][9][10][11][12]

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target kinase

  • This compound stock solution in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and BRET

Procedure:

  • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Dispense the cell suspension into a white, 96-well assay plate.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the NanoBRET™ tracer to all wells, followed by the addition of the diluted this compound or DMSO (vehicle control).

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the compound.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Primary Target) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K OffTarget_RTK Off-Target RTK (e.g., VEGFR, PDGFR) OffTarget_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors OffTarget_Kinase Off-Target Cytoplasmic Kinase (e.g., SRC, ABL) OffTarget_Kinase->AKT ZP120C This compound ZP120C->RTK On-Target Inhibition ZP120C->OffTarget_RTK Off-Target Inhibition ZP120C->OffTarget_Kinase Off-Target Inhibition

Caption: On- and Off-Target Inhibition by this compound.

Experimental_Workflow start Start: Unexpected Cellular Phenotype step1 Step 1: In Vitro Kinase Profiling (e.g., Radiometric Assay) start->step1 step2 Step 2: Identify Potential Off-Targets step1->step2 step3 Step 3: Cellular Target Engagement (e.g., NanoBRET™) step2->step3 step4 Step 4: Validate Off-Target Effect (e.g., Western Blot for downstream signaling) step3->step4 decision Is the off-target effect confirmed? step4->decision end_yes Conclusion: Phenotype is due to off-target effect decision->end_yes Yes end_no Conclusion: Investigate other possibilities (e.g., on-target toxicity, compound metabolism) decision->end_no No

Caption: Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Controlling for Vehicle Effects of ZP-120C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ZP 120C" is not a readily identifiable chemical entity in publicly available scientific literature. Therefore, this guide has been created for a hypothetical novel, poorly-soluble research compound, herein referred to as ZP-120C, to illustrate the principles and best practices for controlling for vehicle effects in a preclinical research setting. The experimental data and protocols provided are illustrative examples and should be adapted to the specific properties of the compound and experimental model being used.

Frequently Asked Questions (FAQs)

Q1: What is a "vehicle" and why is a vehicle control group necessary when working with ZP-120C?

A vehicle is the substance used to dissolve or suspend a compound for administration. For a poorly soluble compound like ZP-120C, the vehicle may be a complex mixture of solvents, surfactants, or other excipients. A vehicle control group, which receives the vehicle without ZP-120C, is crucial to distinguish the effects of ZP-120C from any biological effects of the vehicle itself.[1][2][3] Without this control, any observed effects could be misinterpreted as being caused by ZP-120C when they are, in fact, a result of the delivery medium.

Q2: How do I choose an appropriate vehicle for ZP-120C?

The ideal vehicle for ZP-120C should:

  • Effectively solubilize or create a stable suspension of the compound at the desired concentration.

  • Be non-toxic and have minimal biological activity in the experimental model.

  • Be compatible with the route of administration (e.g., oral, intravenous, intraperitoneal).

A common starting point for poorly soluble compounds is a vehicle containing a mixture of solvents and solubilizing agents. A tiered approach to vehicle selection is recommended, starting with the simplest and most inert options.

Troubleshooting Guides

Issue 1: High variability or unexpected effects in the vehicle control group.

Possible Cause: The vehicle itself has significant biological effects. Many components used to dissolve poorly soluble compounds can be bioactive. For example, solvents like DMSO can have anti-inflammatory and antioxidant effects, while surfactants can alter cell membrane permeability.

Troubleshooting Steps:

  • Review Vehicle Components: Analyze each component of the vehicle for known biological activities.

  • Dose-Response of Vehicle: Conduct a pilot study with different concentrations of the vehicle alone to determine if the observed effects are dose-dependent.

  • Alternative Vehicle Screening: Test alternative vehicles with different compositions. A workflow for this process is outlined below.

Experimental Workflow for Vehicle Selection and Validation

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: In Vitro Tolerance Testing cluster_2 Phase 3: In Vivo Tolerance Testing A Define required ZP-120C concentration and route of administration B Prepare a panel of candidate vehicles (e.g., Saline, PBS + Tween 80, DMSO/PEG/Saline) A->B C Assess ZP-120C solubility and stability in each candidate vehicle B->C D Select vehicles that achieve desired concentration and stability C->D E Treat relevant cell lines with selected vehicles (without ZP-120C) D->E F Assess cell viability, morphology, and key pathway activation E->F G Eliminate vehicles showing significant in vitro toxicity or activity F->G H Administer remaining candidate vehicles to a small cohort of animals G->H I Monitor for clinical signs of toxicity (e.g., weight loss, behavioral changes) H->I J Collect baseline physiological data (e.g., blood glucose, inflammatory markers) I->J K Select the most inert vehicle J->K L Definitive Experiment K->L Proceed with ZP-120C efficacy studies using the validated vehicle and a concurrent vehicle control group

Caption: Workflow for selecting and validating a vehicle for in vivo studies.

Issue 2: The vehicle appears to alter the signaling pathway under investigation.

Possible Cause: Some vehicle components can directly or indirectly modulate cellular signaling. For instance, a vehicle containing a high concentration of a surfactant might induce cellular stress pathways.

Troubleshooting Steps:

  • Pathway-Specific Analysis: In a pilot experiment, treat cells or animals with the vehicle alone and measure key readouts of the signaling pathway of interest.

  • Literature Search: Investigate if any of the vehicle components have been reported to affect your pathway.

  • Diagram and Analyze Potential Interactions: Map out the known interactions of your vehicle components with cellular pathways.

Hypothetical Signaling Pathway Modulation by a Vehicle Component

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene ZP120C ZP-120C ZP120C->Receptor Vehicle Vehicle Component (e.g., Surfactant) Stress Cellular Stress Vehicle->Stress Stress->Kinase2 Interfering Signal

Caption: Diagram showing how a vehicle component can induce cellular stress, potentially interfering with the signaling pathway under investigation.

Quantitative Data Summaries

The following tables present hypothetical data illustrating the importance of a vehicle control.

Table 1: Hypothetical In Vitro Cytotoxicity Data

GroupConcentration% Cell Viability (Mean ± SD)
Untreated ControlN/A100 ± 4.5
Vehicle Control0.5%85 ± 5.1
ZP-120C10 µM in 0.5% Vehicle52 ± 6.2

In this example, the vehicle alone causes a 15% reduction in cell viability. This must be accounted for when determining the specific cytotoxicity of ZP-120C.

Table 2: Hypothetical In Vivo Anti-inflammatory Effects

GroupDosePaw Edema Volume (mL, Mean ± SD)
Naive ControlN/A0.12 ± 0.03
Vehicle Control10 mL/kg0.85 ± 0.11
ZP-120C50 mg/kg0.45 ± 0.09
Positive Control10 mg/kg0.38 ± 0.08

This table demonstrates a clear inflammatory response that is partially reduced by ZP-120C. The vehicle control group is essential to establish the maximal inflammatory response in the model.

Experimental Protocols

Protocol 1: Assessing Vehicle Effects on a Key Inflammatory Cytokine

Objective: To determine if the vehicle used for ZP-120C administration alters the plasma levels of a key inflammatory cytokine (e.g., TNF-α) in a rodent model.

Methodology:

  • Animal Groups:

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle control (administered at the same volume and route as the ZP-120C group)

    • Group 3: Positive control (e.g., lipopolysaccharide, LPS)

  • Dosing: Administer the vehicle or positive control to the respective groups.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 2, 6, and 24 hours).

  • Analysis: Prepare plasma and measure TNF-α concentrations using a validated ELISA kit.

  • Data Interpretation: Compare the TNF-α levels in the vehicle control group to the naive group. A significant increase in the vehicle control group indicates that the vehicle itself has pro-inflammatory effects.

References

Interpreting unexpected results with ZP 120C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZP 120C. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.

Assumed Mechanism of Action: For the purposes of this guide, this compound is a selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3] It is intended to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling involved in cell proliferation and survival.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?

A1: In cancer cell lines with activating mutations in the MAPK pathway (e.g., BRAF V600E or certain KRAS mutations), this compound is expected to inhibit cell proliferation and induce apoptosis.[1][5] This should be accompanied by a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK) as observed by Western blot.

Q2: I'm observing high variability in the IC50 values for this compound across different experiments. What could be the cause?

A2: Variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Line Specificity: The potency of MEK inhibitors can differ significantly between cell lines.[2]

  • Inconsistent Drug Preparation: Ensure this compound is freshly prepared from a DMSO stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]

  • Variable Incubation Time: The duration of drug exposure directly impacts the calculated IC50. It is crucial to standardize the incubation time across all assays.[2]

  • Cell Seeding Density: The initial number of cells seeded can influence the drug's effect. Use a consistent and optimized seeding density.[2]

Q3: Are there known mechanisms of resistance to this compound?

A3: Yes, as with other MEK inhibitors, resistance can develop through several mechanisms:[1]

  • Acquired Mutations: Mutations in the allosteric binding pocket of MEK1 or MEK2 can prevent this compound from binding effectively.[6]

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can compensate for the inhibition of the MAPK pathway and promote cell survival.[7][8]

  • Reactivation of MAPK Signaling: Resistance can occur through amplification of upstream activators like mutant BRAF or RAS, or through mutations that render MEK constitutively active.[6][9]

Troubleshooting Guides

Problem 1: No significant decrease in cell viability after this compound treatment.

Possible Causes and Solutions:

CauseRecommended Action
Intrinsic Resistance of Cell Line Confirm the MAPK pathway is active in your cell line (e.g., check for BRAF/RAS mutations). Some cell lines may not be dependent on this pathway for survival.[1]
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective dose for your specific cell line.[2]
Incorrect Drug Handling Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[2]
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal duration of treatment for inducing a response.
Problem 2: Phosphorylated ERK (p-ERK) levels do not decrease, or even increase, after treatment.

This phenomenon is known as paradoxical activation of the MAPK pathway and can be a surprising result of treatment with RAF/MEK inhibitors in certain contexts.[10][11]

Possible Causes and Solutions:

CauseRecommended Action
Cellular Context (e.g., RAS mutation) In cells with wild-type BRAF but mutant RAS, some inhibitors can promote the dimerization and activation of RAF isoforms, leading to increased downstream signaling.[10][12] Verify the genetic background of your cell line.
Feedback Mechanisms Inhibition of MEK can sometimes lead to the relief of negative feedback loops, resulting in the hyperactivation of upstream components like RAF.[9]
Experimental Artifact Ensure the accuracy of your Western blot. Use appropriate controls, including a vehicle-treated control and a positive control cell line known to be sensitive to MEK inhibition. Optimize antibody concentrations and lysis buffer components (include phosphatase inhibitors).[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2.[2]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).[2]

  • Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C with 5% CO2.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis of p-ERK Levels

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle for the specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
A375MelanomaBRAF V600E15
HT-29ColorectalBRAF V600E25
HCT116ColorectalKRAS G13D250
SW620ColorectalKRAS G12V>1000 (Resistant)
MCF-7BreastPIK3CA E545K>1000 (Resistant)

Note: These are example values to illustrate the variability of this compound's effect based on genetic context.

Visualizations

MAPK_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK this compound Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Viability No decrease in cell viability? Start->Check_Viability Check_pERK p-ERK not decreased or increased? Start->Check_pERK Check_Viability->Check_pERK No Dose_Time Optimize dose and time course Check_Viability->Dose_Time Yes Check_Pathway Confirm MAPK pathway activation in cell line Check_Viability->Check_Pathway Yes Verify_WB Verify Western blot protocol & reagents Check_pERK->Verify_WB Yes Consider_Paradox Consider paradoxical activation Check_pERK->Consider_Paradox Yes Success Problem Resolved Dose_Time->Success Consider_Resistance Investigate resistance mechanisms (e.g., PI3K) Check_Pathway->Consider_Resistance Verify_WB->Success Consider_Paradox->Consider_Resistance

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Improving reproducibility of ZP 120C experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "ZP 120C" is not publicly available. This technical support center has been developed assuming "this compound" is a novel protein kinase C (PKC) inhibitor. The troubleshooting advice, protocols, and data are based on common challenges and methodologies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC). Its primary mechanism of action is to bind to the ATP-binding site of PKC isoforms, preventing the phosphorylation of downstream substrates and thereby inhibiting the PKC signaling cascade. This pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

Q2: Why am I seeing significant variability in my IC50 values for this compound across different experiments?

A2: IC50 value variability is a common issue in kinase inhibitor studies and can be attributed to several factors:

  • Assay Conditions: Variations in ATP concentration, substrate concentration, and enzyme purity can significantly impact the apparent potency of an ATP-competitive inhibitor like this compound.[1]

  • Cell-Based vs. Biochemical Assays: IC50 values from biochemical (cell-free) assays are often lower than those from cell-based assays. This is because in a cellular environment, factors like cell permeability, off-target effects, and the presence of high intracellular ATP concentrations can reduce the inhibitor's effective potency.

  • Experimental Technique: Inconsistent pipetting, cell seeding densities, and incubation times can all contribute to variability.

  • Compound Stability: Ensure this compound is fully solubilized and stable in your assay buffer, as precipitation can lead to inaccurate results.

Q3: I'm observing unexpected cellular phenotypes that don't seem to be related to PKC inhibition. What could be the cause?

A3: Unexpected phenotypes are often a result of off-target effects, where this compound may be inhibiting other kinases or cellular proteins. Due to the conserved nature of the ATP-binding site across the kinome, even selective inhibitors can have off-target activities, especially at higher concentrations. It is crucial to perform counter-screening or proteomics-based approaches to identify potential off-target interactions.

Q4: How can I confirm that this compound is engaging its target (PKC) in my cellular model?

A4: Target engagement can be confirmed using several methods:

  • Western Blotting: Treat cells with this compound and analyze the phosphorylation status of a known downstream substrate of PKC. A dose-dependent decrease in phosphorylation would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of PKC in the presence of this compound. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation.
This compound Precipitation Visually inspect the media for any signs of compound precipitation after addition. Perform a solubility test of this compound in your specific cell culture medium.
Interference with Assay Reagents Run a control with this compound in cell-free media to check if the compound directly reacts with the assay reagents (e.g., MTT, formazan).
Incorrect Incubation Times Strictly adhere to the incubation times specified in the protocol for both drug treatment and assay reagent addition.
Issue 2: High Background in In Vitro Kinase Assays
Potential Cause Troubleshooting Steps
Autophosphorylation of Kinase Reduce the concentration of the kinase in the reaction. Perform the assay at a lower temperature or for a shorter duration.
Contaminating Kinase Activity Use highly purified recombinant PKC. If using cell lysates, consider immunoprecipitating PKC to isolate it from other kinases.
Non-specific Binding to Plate Use low-binding microplates. Include a blocking agent like BSA in your assay buffer.
High ATP Concentration Optimize the ATP concentration. It should be close to the Km of the enzyme for ATP to ensure sensitivity to competitive inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical IC50 data for this compound against various PKC isoforms in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of this compound against PKC Isoforms

PKC IsoformIC50 (nM)
PKCα15
PKCβI25
PKCβII20
PKCγ35
PKCδ150
PKCε250
PKCζ>1000

Table 2: Cell-Based IC50 Values of this compound in Different Cancer Cell Lines

Cell LinePredominant PKC IsoformIC50 (µM)
MCF-7 (Breast Cancer)PKCα0.5
U-87 MG (Glioblastoma)PKCβ1.2
A549 (Lung Cancer)PKCδ5.8

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay for this compound

This protocol describes a radiometric assay to determine the IC50 value of this compound against a specific PKC isoform.

Materials:

  • Recombinant human PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol, 0.1 mM EDTA, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 20 µL of a master mix containing the PKC enzyme and substrate peptide in kinase assay buffer.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid.

  • Spot 50 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid and once with acetone.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cell Viability MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cells.[2][3][4]

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PKC Signaling Pathway

PKC_Signaling_Pathway GPCR GPCR G_protein Gq/11 GPCR->G_protein Ligand PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Response (Proliferation, etc.) Substrates->Response ZP120C This compound ZP120C->PKC inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_cells Prepare Cell Culture (e.g., Seeding in 96-well plate) start->prep_cells prep_compound Prepare Serial Dilution of this compound start->prep_compound treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prep_compound->treat_cells incubate Incubate for Defined Period (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for Reagent Conversion add_reagent->incubate_reagent read_plate Read Absorbance (Microplate Reader) incubate_reagent->read_plate analyze Data Analysis: Calculate % Viability and IC50 Value read_plate->analyze end End analyze->end

Caption: General experimental workflow for determining the IC50 of this compound in a cell-based assay.

References

ZP 120C dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZP 120C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during dose-response experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is not sigmoidal and looks flat. What are the potential causes?

A flat or non-responsive curve suggests that this compound is not producing the expected effect at the concentrations tested. Several factors could be at play:

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response or too high, causing cellular toxicity that masks the specific effect.

  • Compound Inactivity: There might be an issue with the integrity or activity of the this compound compound itself.

  • Cell Health: The cells used in the assay may be unhealthy or not responsive.

  • Assay Conditions: The experimental conditions, such as incubation time or temperature, may not be optimal for observing the effect of this compound.

Q2: I'm observing high variability between my replicate wells for the same concentration of this compound. What could be the reason?

High variability can obscure the true dose-response relationship. Common causes include:

  • Pipetting Errors: Inconsistent pipetting technique can lead to significant differences in the amount of compound or cells added to each well.

  • Cell Clumping: If cells are not properly resuspended, different numbers of cells will be seeded into each well, leading to variable responses.

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

  • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.[1]

Q3: The top plateau of my dose-response curve never seems to reach 100% effect, even at very high concentrations of this compound. Why is this happening?

An incomplete response at saturating concentrations can be due to several factors:

  • Partial Agonism/Antagonism: this compound might be a partial agonist or antagonist, meaning it does not elicit the full biological response of the endogenous ligand.

  • Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and internalization, reducing the overall response.

  • Off-Target Effects: At high concentrations, this compound might have off-target effects that interfere with the primary response being measured.

Troubleshooting Guides

Issue: Inconsistent or Non-Reproducible Dose-Response Curves

This guide provides a step-by-step approach to troubleshooting inconsistent results in your this compound experiments.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions cluster_3 Resolution start Inconsistent Dose-Response Curve check_compound Verify this compound Integrity (Age, Storage, Solubility) start->check_compound Is the compound okay? check_cells Assess Cell Health (Viability, Passage Number) start->check_cells Are the cells healthy? check_protocol Review Experimental Protocol (Pipetting, Incubation Times) start->check_protocol Is the protocol robust? check_reagents Validate Reagent Quality (Media, Buffers, Assay Kits) start->check_reagents Are the reagents good? solution_compound Prepare Fresh this compound Stock check_compound->solution_compound solution_cells Use New Cell Stock check_cells->solution_cells solution_protocol Refine Pipetting Technique & Optimize Protocol check_protocol->solution_protocol solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents end Reproducible Dose-Response Curve solution_compound->end solution_cells->end solution_protocol->end solution_reagents->end cluster_0 Day 1 cluster_1 Day 2 cluster_2 Data Analysis seed_cells Seed Cells in 384-well Plate prepare_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells add_reagents Add cAMP Detection Reagents treat_cells->add_reagents read_plate Read Plate add_reagents->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data fit_curve Fit Curve and Determine EC50 plot_data->fit_curve cluster_0 Cell Membrane cluster_1 Cytoplasm ZP120C This compound GPCR Gs-Coupled GPCR ZP120C->GPCR binds & activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

References

Technical Support Center: Mitigating Nisin ZP Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nisin ZP and encountering issues related to its in vitro toxicity.

Troubleshooting Guide

Issue 1: High Cytotoxicity in Control/Non-Cancerous Cell Lines

Q: I am observing significant toxicity in my healthy/control cell lines at concentrations that should be selective for cancer cells. What could be the cause?

A: This is a common concern when working with potentially selective cytotoxic agents. Here are several factors to investigate:

  • Compound Purity and Solvent Toxicity:

    • Verify Compound Purity: Ensure the Nisin ZP you are using is of high purity, as contaminants can induce non-specific toxicity.

    • Solvent Concentration: Check the final concentration of the solvent (e.g., DMSO) in your cell culture medium. It is crucial to keep it at a non-toxic level, typically below 0.5%.

    • Vehicle Control: Always include a vehicle control (medium with the solvent at the same concentration used for Nisin ZP) to assess the solvent's effect on cell viability.[1]

  • Cell Seeding Density:

    • Optimize Seeding Density: Low cell density can render cells more susceptible to cytotoxic effects.[1] Experiment with different initial seeding densities to find the optimal number for your specific cell line where they exhibit logarithmic growth.[2]

    • Consistency is Key: Use a consistent seeding density across all experiments and plates to ensure reproducibility.

  • Cell Line Health and Passage Number:

    • Monitor Cell Health: Ensure your cells are healthy and free from contamination before starting an experiment. Visually inspect the cells for any morphological changes.

    • Limit Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Q: My IC50 values for Nisin ZP vary significantly between experimental repeats. How can I improve the reproducibility of my results?

A: Inconsistent results are often due to subtle variations in experimental conditions. Here's a checklist to improve reproducibility:

  • Standardize Experimental Parameters:

    • Incubation Times: Use a consistent incubation time for both Nisin ZP treatment and assay-specific steps (e.g., MTT reagent incubation).[3]

    • Reagent Concentrations: Prepare fresh dilutions of Nisin ZP for each experiment from a stock solution. Ensure all other reagents are within their expiration dates and stored correctly.

    • Pipetting Technique: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use a consistent technique, especially for serial dilutions and reagent additions.

  • Control for Plate Edge Effects:

    • Avoid Outer Wells: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[4] If possible, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

  • Monitor and Control Culture Conditions:

    • Incubator Conditions: Ensure your incubator maintains a stable temperature, CO2 level, and humidity.

    • Media Quality: Use fresh, pre-warmed media for all experiments.

Issue 3: Discrepancies Between Different Cytotoxicity Assays

Q: I am getting conflicting results between my MTT and LDH assays for Nisin ZP-treated cells. Why is this happening?

A: Different cytotoxicity assays measure distinct cellular events, which can lead to varied results.[1]

  • Understanding Assay Principles:

    • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity.[3] A decrease in the MTT signal suggests reduced cell viability but not necessarily cell death.

    • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is an indicator of necrosis or late apoptosis.[5]

  • Interpreting the Discrepancy:

    • If you observe a decrease in the MTT signal but no significant increase in LDH release, it could indicate that Nisin ZP is having a cytostatic effect (inhibiting proliferation) rather than a cytotoxic one at that specific time point and concentration.

    • Nisin ZP is known to induce apoptosis.[6][7] Early apoptotic cells may still have intact membranes and some metabolic activity, leading to a delayed LDH release compared to the reduction in the MTT signal.

  • Recommended Approach:

    • To get a comprehensive understanding of Nisin ZP's effect, it is advisable to use a multi-parametric approach. Combine a metabolic assay (like MTT) with an assay that measures membrane integrity (like LDH) and a specific marker of apoptosis (like Annexin V staining).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nisin ZP-induced toxicity?

A1: Nisin ZP induces selective toxicity in cancer cells through a multi-faceted mechanism that includes:

  • Induction of Apoptosis: It triggers programmed cell death.[6][7]

  • Cell Cycle Arrest: It causes cells to arrest in the G0/G1 phase of the cell cycle.[6]

  • Mitochondrial Dysfunction: It leads to the depolarization of the mitochondrial membrane.[6]

  • Oxidative Stress: It elevates the generation of reactive oxygen species (ROS).[6]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of Nisin ZP?

A2: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation. To distinguish between the two:

  • Cell Counting: Perform a direct cell count using a hemocytometer or an automated cell counter with a viability dye like trypan blue. A cytotoxic agent will reduce the number of viable cells, while a cytostatic agent will prevent the cell number from increasing over time compared to an untreated control.

  • Apoptosis Assays: Use assays like Annexin V staining to specifically detect apoptotic cells, which confirms a cytotoxic effect.

Q3: What are the recommended positive and negative controls for a Nisin ZP cytotoxicity experiment?

A3:

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve Nisin ZP, e.g., sterile water or DMSO) at the same final concentration as the experimental wells.[4]

  • Positive Control: A well-characterized cytotoxic compound that induces cell death in your cell line (e.g., doxorubicin, staurosporine, or even a high concentration of the solvent if it is known to be toxic).

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

Q4: Does Nisin ZP show selective toxicity towards cancer cells?

A4: Yes, studies have shown that Nisin ZP can induce selective toxicity in cancer cells, such as non-small cell lung cancer (A549 and H1299) cells, compared to healthy cells like HEK293.[6]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nisin ZP in various cell lines as reported in the literature.

Cell LineCancer TypeIncubation TimeIC50 Value
A549Non-Small Cell Lung Cancer48 hours132.4 µM
H1299Non-Small Cell Lung Cancer48 hours137 µM
MDA-MB-231Breast Cancer24 hours105.6 µM
MDA-MB-231Breast Cancer72 hours11.64 µM
MCF-7Breast Cancer24 hours105.46 µM
HepG2Liver Cancer24 hours112.25 µM
SW1088Astrocytoma24 hours50 µg/mL
SW1088Astrocytoma48 hours75 µg/mL
SW1088Astrocytoma72 hours50 µg/mL

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay used.[8][9][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Nisin ZP stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Nisin ZP in complete medium. Remove the old medium from the wells and add 100 µL of the Nisin ZP dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Nisin ZP stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Nisin ZP for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

Nisin_ZP_Signaling_Pathway Nisin_ZP Nisin ZP Cell_Membrane Cancer Cell Membrane Nisin_ZP->Cell_Membrane Interacts with Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Nisin_ZP->Cell_Cycle_Arrest Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Signal Transduction ROS Increased ROS Production Mitochondrion->ROS Leads to Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c ROS->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed signaling pathway of Nisin ZP-induced apoptosis in cancer cells.

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed_cells Seed Cells in Microplate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Nisin ZP (and controls) incubate1->treat_cells incubate2 Incubate for Treatment Period treat_cells->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) incubate2->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis (Calculate % Viability/Apoptosis) measure->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for assessing the in vitro cytotoxicity of Nisin ZP.

References

ZP 120C storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following storage and handling best practices are based on general knowledge for sensitive research compounds. As of November 2025, specific public data for a compound designated "ZP 120C" is not available. Researchers should always refer to the manufacturer-provided Certificate of Analysis and Safety Data Sheet (SDS) for specific guidance.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, this compound should be stored in a controlled environment to maintain its integrity. For lyophilized powder, storage at -20°C to -80°C is recommended to minimize degradation. The product should be kept in its original packaging, protected from light and moisture.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. Reconstitute the lyophilized powder using a high-purity, sterile solvent as recommended by the manufacturer (e.g., DMSO, sterile water). Gently swirl or pipette to dissolve; do not vortex, as this can cause degradation of sensitive compounds.

Q3: How should I store stock solutions of this compound?

A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade the compound. Store these aliquots at -80°C. Once an aliquot is thawed for use, any remaining solution should generally be discarded and not refrozen.

Q4: Is this compound sensitive to light?

A4: Yes, compounds of this nature are often susceptible to photodegradation. All handling steps, including reconstitution and dilution, should be performed with protection from light. Use amber-colored vials or wrap vials in aluminum foil.

Troubleshooting Guide

Q1: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound?

A1: Inconsistent results can arise from compound degradation. Ensure that you are following the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of your stock solution, as this is a common cause of reduced compound activity. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation may indicate poor solubility in the chosen solvent or that the compound has degraded. Verify that you are using the recommended solvent and concentration. If the issue persists, you may need to gently warm the solution (if the compound is heat-stable) or try a different solvent system. However, it is often best to discard the solution and prepare a fresh one from a new vial.

Q3: I suspect my this compound has been exposed to ambient temperature for an extended period. Is it still usable?

A3: Exposure to ambient temperatures can accelerate the degradation of this compound. The usability of the compound will depend on the duration and temperature of the exposure. It is highly recommended to perform a quality control check, such as a simple activity assay, to validate its efficacy before proceeding with critical experiments. If in doubt, it is safer to use a new, properly stored vial.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (from date of receipt)Notes
Lyophilized Powder-20°C to -80°C24 monthsProtect from light and moisture.
Stock Solution (in DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution (in aqueous buffer)2-8°C24 hoursPrepare fresh daily. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Remove the vial of lyophilized this compound from the -80°C freezer and allow it to equilibrate to room temperature for 15-20 minutes.

  • Under sterile conditions and protected from light, add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking or vortexing.

  • Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Cell-Based Activity Assay

  • Culture cells to the desired confluency in a multi-well plate.

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare a series of working solutions by diluting the stock solution in the appropriate cell culture medium. Protect from light during this process.

  • Remove the old medium from the cells and add the prepared working solutions of this compound. Include appropriate vehicle controls.

  • Incubate the cells for the desired time period at 37°C in a CO2 incubator.

  • Following incubation, perform the desired endpoint analysis (e.g., cell viability assay, gene expression analysis).

Visualizations

experimental_workflow cluster_receipt Receipt and Storage cluster_prep Solution Preparation cluster_exp Experimental Use receipt Receive this compound storage Store at -80°C receipt->storage equilibrate Equilibrate to RT storage->equilibrate reconstitute Reconstitute in DMSO equilibrate->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_aliquot Store Aliquots at -80°C aliquot->store_aliquot thaw Thaw Single Aliquot store_aliquot->thaw prepare_working Prepare Working Solution thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Workflow for Handling this compound

signaling_pathway ZP120C This compound Receptor Receptor X ZP120C->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical Signaling Pathway for this compound

Validation & Comparative

A Comparative Guide to ORL1 Receptor Agonists: ZP 120C, Ro 64-6198, and SCH 221510

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has emerged as a promising therapeutic target for a range of conditions including pain, anxiety, and substance abuse disorders. Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, modulates various physiological processes. Consequently, the development of synthetic ORL1 agonists has garnered significant interest. This guide provides a comparative overview of three such agonists: ZP 120C, Ro 64-6198, and SCH 221510, with a focus on their in vitro pharmacological properties and the experimental methodologies used for their characterization.

Quantitative Comparison of ORL1 Agonists

Table 1: Receptor Binding Affinity (Ki)

CompoundORL1 (human)µ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Selectivity (ORL1 vs. others)
Ro 64-6198 ~0.39 nM[1]~52.4 nM[1]~106 nM[1]>1000 nM[1]>100-fold vs. MOR/KOR
SCH 221510 0.3 nM65 nM131 nM2854 nM>200-fold vs. MOR/KOR

Table 2: In Vitro Functional Potency and Efficacy (EC50)

CompoundAssayPotency (EC50)Efficacy
Ro 64-6198 [³⁵S]GTPγS Binding~25.6 nMFull Agonist
cAMP Inhibition~0.26 nM[1]Full Agonist
SCH 221510 [³⁵S]GTPγS Binding12 nMFull Agonist

This compound: A Qualitative Overview

This compound is characterized as a potent and partial agonist of the ORL1 receptor.[2] In functional assays using isolated mouse and rat vas deferens, ZP120 mimicked the inhibitory effects of the endogenous ligand N/OFQ, exhibiting higher potency but lower maximal effects, which is consistent with partial agonism.[3] The effects of ZP120 were shown to be mediated through the ORL1 receptor, as they were absent in tissues from ORL1 knockout mice.[3] Despite its characterization as a potent partial agonist, specific Ki and EC50 values from radioligand binding and cellular functional assays are not widely reported in the literature.

Signaling Pathways and Experimental Workflows

The activation of the ORL1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The experimental workflows to characterize ORL1 agonists typically involve assessing their binding affinity and functional activity through various in vitro assays.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist ORL1 Agonist (e.g., this compound, Ro 64-6198) Agonist->ORL1 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: ORL1 receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Radioligand Radioligand Binding Assay (e.g., [³H]-N/OFQ) Data_Analysis Data Analysis (Ki, EC₅₀, Emax) Radioligand->Data_Analysis GTP [³⁵S]GTPγS Binding Assay GTP->Data_Analysis cAMP_assay cAMP Accumulation Assay cAMP_assay->Data_Analysis Compound Test Compound (ORL1 Agonist) Compound->Radioligand Compound->GTP Compound->cAMP_assay

Caption: Experimental workflow for characterizing ORL1 agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize ORL1 agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ORL1 receptor.

  • Principle: A radiolabeled ligand with known high affinity for the ORL1 receptor (e.g., [³H]-N/OFQ) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

  • General Protocol:

    • Membrane Preparation: Cells expressing the ORL1 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

    • Binding Reaction: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are then derived.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.

  • Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation and, therefore, the agonist's efficacy and potency.[4][5]

  • General Protocol:

    • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the ORL1 receptor and associated G-proteins are prepared.

    • Assay Reaction: Membranes are incubated with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

    • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).

    • Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound form by filtration.

    • Detection: The radioactivity on the filters is measured.

    • Data Analysis: Dose-response curves are plotted to determine the EC50 (potency) and the maximal stimulation (Emax, efficacy) relative to a full agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of ORL1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: Cells expressing the ORL1 receptor are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ORL1 agonist is then added, and its ability to inhibit this stimulated cAMP production is measured. The amount of cAMP produced is inversely proportional to the activity of the agonist.

  • General Protocol:

    • Cell Culture: Whole cells expressing the ORL1 receptor are used.

    • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin.

    • Agonist Treatment: The ORL1 agonist is added at various concentrations.

    • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

    • Data Analysis: Dose-response curves are generated to calculate the EC50 and Emax for the inhibition of cAMP accumulation.

Conclusion

Ro 64-6198 and SCH 221510 are well-characterized, potent, and selective full agonists of the ORL1 receptor, with extensive quantitative data available. This compound is a potent partial agonist, though its in vitro pharmacological profile is less quantitatively defined in the public domain. The choice of agonist for research or therapeutic development will depend on the specific application and the desired pharmacological profile, such as the preference for a full versus a partial agonist. The experimental protocols outlined provide a foundation for the continued investigation and comparison of novel ORL1 receptor modulators.

References

ZP 120C vs. Nociceptin in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the functional activities of ZP 120C and the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ) at the NOP (nociceptin opioid peptide) receptor. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in understanding the pharmacological profiles of these two important NOP receptor ligands.

Introduction

The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand, nociceptin, are implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward.[1][2] Consequently, the NOP receptor is a significant target for the development of novel therapeutics. This compound is a synthetic peptide ligand for the NOP receptor that has been characterized as a high-potency, selective partial agonist.[3] This guide will compare the functional characteristics of this compound to those of the full agonist nociceptin, with a focus on data from in vitro functional assays.

Quantitative Comparison of Functional Activity

The following table summarizes the available quantitative data from functional assays comparing the potency and efficacy of this compound and nociceptin. It is important to note that direct comparisons are most valid when data are generated within the same study under identical experimental conditions.

Assay TypeLigandPotency (pEC50)Efficacy (Emax) (% of Nociceptin)SpeciesTissue/Cell LineReference
Mouse Vas Deferens Nociceptin--100%MouseVas Deferens[3]
This compoundHigher than N/OFQLower than N/OFQMouseVas Deferens[3]
Rat Vas Deferens Nociceptin--100%RatVas Deferens[3]
This compoundHigher than N/OFQLower than N/OFQRatVas Deferens[3]
[³⁵S]GTPγS Binding Nociceptin(1-13)NH₂9.11 - 9.57100%HumanCHO cells expressing hNOP[4]
cAMP Inhibition Nociceptin(1-13)NH₂9.42 - 10.35100%HumanCHO cells expressing hNOP[4]

Note: Specific pEC50 and Emax values for this compound were not available in the reviewed literature, however, its profile as a high-potency partial agonist is consistently reported.[3] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.[5][6] Emax represents the maximum response achievable by an agonist.[7][8]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][9][10] Additionally, NOP receptor activation can modulate ion channel activity, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9] The receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK1/2.[1]

NOP Receptor Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular ZP120 This compound NOP NOP Receptor ZP120->NOP Nociceptin Nociceptin Nociceptin->NOP G_protein Gαi/oβγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel GIRK Channel G_protein->K_channel Activation PLC PLC G_protein->PLC Activation MAPK MAPK (ERK1/2) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response PLC->Cellular_Response MAPK->Cellular_Response

Caption: Simplified NOP receptor signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for common functional assays used to characterize NOP receptor agonists.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[5]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a ligand by quantifying G-protein activation.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the NOP receptor (e.g., CHO-hNOP cells).

  • Incubation: Membranes are incubated in an assay buffer containing GDP, the test ligand (this compound or nociceptin) at various concentrations, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction Termination: The binding reaction is allowed to proceed for a specific time at a controlled temperature and is then terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. EC50 and Emax values are then determined from this curve.[5]

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5][9]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a ligand by measuring its effect on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are cultured to an appropriate density.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test ligand.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. EC50 and maximum inhibition (Emax) values are determined from the curve.[5]

Functional Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (e.g., Cell Membranes, Whole Cells) Incubation Incubate Receptor Source with Ligand and Detection Reagents Receptor_Source->Incubation Ligand_Prep Prepare Ligand Dilutions (this compound or Nociceptin) Ligand_Prep->Incubation Detection Measure Signal (e.g., Radioactivity, Fluorescence) Incubation->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response Parameter_Calc Calculate EC50 and Emax Dose_Response->Parameter_Calc

Caption: General workflow for in vitro functional assays.

Discussion and Conclusion

The available data indicate that this compound is a potent partial agonist at the NOP receptor, in contrast to the endogenous full agonist, nociceptin.[3] In functional assays such as the mouse and rat vas deferens preparations, this compound demonstrates higher potency but lower maximal efficacy compared to nociceptin.[3] This partial agonist profile suggests that this compound may produce a ceiling effect, where increasing concentrations of the ligand do not produce a greater response beyond a certain point. This characteristic can be advantageous in a therapeutic context, potentially offering a wider therapeutic window and a reduced risk of side effects associated with full receptor activation.

The choice between a full agonist like nociceptin and a partial agonist like this compound for research or therapeutic development will depend on the specific application. Full agonists are useful for elucidating the maximum possible response of a system, while partial agonists can provide a more nuanced level of receptor activation. Further head-to-head studies employing a variety of functional assays, including those that measure downstream signaling events such as β-arrestin recruitment and receptor internalization, would provide a more complete understanding of the pharmacological differences between this compound and nociceptin.

References

Validating ZP 120C Binding to the ORL1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZP 120C with other key ligands for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The data presented here, supported by detailed experimental protocols, offers a valuable resource for researchers validating the binding and functional activity of this compound and other compounds targeting the ORL1 receptor.

Ligand Performance Comparison

The following table summarizes the binding affinity and functional potency of this compound in comparison to the endogenous ligand N/OFQ, a potent synthetic agonist Ro 64-6198, and a selective antagonist J-113397. This data is crucial for contextualizing the pharmacological profile of this compound.

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50/IC50)
This compound Partial Agonist~0.25 nM (pKi = 9.6)[1]pEC50 = 9.3 (cAMP assay)[1]
Nociceptin/Orphanin FQ (N/OFQ)Endogenous Agonist~1 nM (pKi = 9.0)[2]-
Ro 64-6198Full Agonist0.389 nM[3][4]EC50 = 38.9 nM (GTPγS assay)[3]
J-113397Antagonist1.8 nM[5][6][7]IC50 = 5.3 nM (GTPγS assay)[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

Materials:

  • Membranes from cells expressing the ORL1 receptor (e.g., CHO-ORL1 or HEK293-ORL1 cells)

  • Radioligand (e.g., [³H]N/OFQ)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membranes from cells expressing the ORL1 receptor

  • [³⁵S]GTPγS

  • GDP

  • Test compound (agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Unlabeled GTPγS (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the agonist.

  • In a 96-well plate, add the cell membranes, GDP, and the agonist at various concentrations.

  • Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay

This assay measures the functional consequence of ORL1 receptor activation, which is coupled to Gi/o proteins and thus inhibits the production of cyclic AMP (cAMP).

Materials:

  • Whole cells expressing the ORL1 receptor

  • Forskolin (an adenylyl cyclase activator)

  • Test compound (agonist)

  • cAMP assay kit (e.g., based on HTRF, FRET, or ELISA)

  • Cell culture medium

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with the test compound at various concentrations for a specific time.

  • Stimulate the cells with forskolin to induce cAMP production. The Gi/o-coupled ORL1 receptor, when activated by an agonist, will inhibit this forskolin-induced cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • The IC50 value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production, can be determined by non-linear regression.

Visualizing the Pathways and Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the ORL1 receptor signaling pathway and the workflow for its validation.

ORL1_Signaling_Pathway ZP120C This compound (Agonist) ORL1 ORL1 Receptor ZP120C->ORL1 Binds G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: ORL1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Competition Binding Assay Binding_Data Determine Ki value Binding_Assay->Binding_Data Conclusion Characterize Pharmacological Profile Binding_Data->Conclusion GTP_Assay GTPγS Binding Assay Functional_Data Determine EC50/IC50 & Efficacy GTP_Assay->Functional_Data cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Functional_Data Functional_Data->Conclusion Start Select ORL1 Ligand (e.g., this compound) Start->Binding_Assay Start->GTP_Assay Start->cAMP_Assay

Caption: Experimental Workflow for ORL1 Ligand Validation.

References

Comparative Analysis of ZP 120C Cross-reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the opioid receptor binding profile of ZP 120C. The primary focus is to objectively present the available experimental data regarding its interaction with its primary target and to address the current understanding of its cross-reactivity with other classical opioid receptors.

Introduction to this compound

This compound is recognized as a potent and partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the ORL-1 (Opioid Receptor-Like 1) or NOP receptor.[1] Its activity at this receptor has been characterized in several in vitro and in vivo studies.

Cross-reactivity Profile of this compound

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of this compound's interaction with the classical opioid receptors: the mu (µ, MOR), kappa (κ, KOR), and delta (δ, DOR) receptors. To date, no published experimental data from radioligand binding assays or functional studies are available to quantify the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at these receptors. Therefore, a direct comparison of its activity at the NOP receptor versus MOR, KOR, and DOR cannot be provided at this time.

The determination of such cross-reactivity is crucial for a complete pharmacological profiling of this compound. A high degree of selectivity for the NOP receptor over the classical opioid receptors would suggest a lower potential for side effects commonly associated with traditional opioid agonists, such as respiratory depression, dependence, and abuse liability, which are primarily mediated by the mu-opioid receptor.

Quantitative Data for this compound at the NOP Receptor

The following table summarizes the available quantitative data for the interaction of this compound with the human NOP receptor.

ParameterValueReceptorAssay TypeReference
pKi9.6Human NOPRadioligand Displacement ([³H]N/OFQ)[1]
pEC509.3Human NOPInhibition of Forskolin-induced cAMP Formation[1]

Experimental Protocols

To determine the cross-reactivity of this compound with other opioid receptors, standardized in vitro pharmacological assays would be employed. Below are detailed, generalized methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) to a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cell lines (e.g., HEK293 or CHO) stably expressing the human mu, kappa, or delta opioid receptor are cultured and harvested.

  • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]naltrindole for DOR) is incubated with a specific amount of the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for Opioid Receptor Activity

This assay measures the ability of a test compound to activate or inhibit the G-protein coupled signaling pathway of an opioid receptor, specifically by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Opioid receptors (MOR, KOR, DOR, and NOP) are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

1. Cell Culture and Treatment:

  • Cells stably expressing the opioid receptor of interest are seeded in 96- or 384-well plates.

  • The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Subsequently, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Concurrently, the cells are treated with varying concentrations of the test compound (this compound).

2. cAMP Measurement:

  • Following an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

3. Data Analysis:

  • The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined.

  • The maximal effect (Emax) of the test compound is also determined and often compared to that of a known full agonist for the receptor to classify the compound as a full or partial agonist.

Visualizations

Experimental Workflow for Assessing Opioid Receptor Cross-reactivity

G cluster_0 Radioligand Binding Assay cluster_1 cAMP Functional Assay Membrane_Prep Membrane Preparation (MOR, KOR, DOR expressing cells) Binding Competitive Binding (Radioligand + this compound) Membrane_Prep->Binding Separation Separation of Bound/Free (Filtration) Binding->Separation Detection Detection (Scintillation Counting) Separation->Detection Data_Analysis_Binding Data Analysis (IC50 -> Ki) Detection->Data_Analysis_Binding Conclusion Determine Selectivity Profile Data_Analysis_Binding->Conclusion Cell_Culture Cell Culture (MOR, KOR, DOR expressing cells) Stimulation Cell Stimulation (Forskolin + this compound) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement (HTRF/ELISA) Lysis->cAMP_Measurement Data_Analysis_Functional Data Analysis (EC50, Emax) cAMP_Measurement->Data_Analysis_Functional Data_Analysis_Functional->Conclusion ZP120C This compound ZP120C->Binding Test Compound ZP120C->Stimulation Test Compound

Caption: Workflow for determining the cross-reactivity of this compound at MOR, KOR, and DOR.

NOP Receptor (ORL-1) Signaling Pathway

G ZP120C This compound NOP_Receptor NOP Receptor (ORL-1) ZP120C->NOP_Receptor binds & activates G_Protein Gi/o Protein NOP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of the NOP receptor upon activation by this compound.

Conclusion

This compound is a well-characterized potent partial agonist for the NOP receptor. However, a critical gap exists in the literature regarding its cross-reactivity with the classical mu, kappa, and delta opioid receptors. The experimental protocols outlined in this guide provide a standard framework for obtaining the necessary data to perform a comprehensive comparative analysis. Such studies are essential to fully elucidate the selectivity profile of this compound and to better predict its potential therapeutic advantages and off-target effects. Researchers are encouraged to investigate the interaction of this compound with these other opioid receptors to complete its pharmacological characterization.

References

Comparative Analysis of ZP 120C and Full Agonists at the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological and signaling profiles of the partial agonist ZP 120C and full agonists of the NOP receptor.

This guide provides a detailed comparative analysis of the partial agonist this compound and representative full agonists at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. The NOP receptor, a G protein-coupled receptor (GPCR), is a key target in various physiological processes, including pain, anxiety, and diuresis. Understanding the distinct pharmacological profiles and signaling mechanisms of partial versus full agonists is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Executive Summary

This compound is a potent partial agonist of the NOP receptor, exhibiting high binding affinity but submaximal efficacy compared to full agonists. This guide presents a side-by-side comparison of this compound with the well-characterized full agonist Ro 64-6198, focusing on their binding affinities, potencies in functional assays, and their engagement of downstream signaling pathways. While both ligands activate G protein-dependent signaling, leading to the inhibition of adenylyl cyclase, their differential efficacy and potential for biased signaling, particularly in relation to β-arrestin recruitment, are highlighted.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and the full agonist Ro 64-6198, providing a clear comparison of their in vitro pharmacological properties.

Table 1: Comparative Binding Affinities

LigandReceptorParameterValueReference
This compoundHuman NOPpKi9.6[1]
Ro 64-6198Human NOPpKi9.4[2]

Table 2: Comparative Functional Potency and Efficacy

LigandAssayParameterValueEfficacyReference
This compoundcAMP InhibitionpEC509.3Partial Agonist[1]
Ro 64-6198cAMP InhibitionpEC50~8.0Full Agonist[2]
Ro 64-6198β-arrestin 2 RecruitmentEC50 (µM)1.20Full Agonist[3]
Ro 64-6198β-arrestin 3 RecruitmentEC50 (µM)0.912Full Agonist[3]

Signaling Pathways

The NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Both this compound and full agonists like Ro 64-6198 activate this canonical pathway. However, the magnitude of the response differs, with this compound producing a submaximal effect.

Beyond G protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct downstream effectors such as mitogen-activated protein kinases (MAPKs). The full agonist Ro 64-6198 has been shown to be a full agonist for the recruitment of both β-arrestin 2 and β-arrestin 3.[3] The extent to which the partial agonist this compound engages the β-arrestin pathway is a critical area for further investigation to fully understand its potential for biased agonism. Biased agonists preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin), which can lead to a more targeted therapeutic effect with fewer side effects.[4][5][6]

G_Protein_and_Beta_Arrestin_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist (this compound or Full Agonist) NOP_R NOP Receptor (ORL1) Agonist->NOP_R Binding G_Protein Gαi/o Protein NOP_R->G_Protein Activation Beta_Arrestin β-Arrestin NOP_R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_G Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response_G MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Beta_Arrestin->MAPK_Pathway Activation Cellular_Response_Arrestin Cellular Response (e.g., Gene expression, Internalization) MAPK_Pathway->Cellular_Response_Arrestin

NOP Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of agonist activity. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NOP receptor by competing with a radiolabeled ligand.

Workflow:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled NOP receptor antagonist (e.g., [3H]-Nociceptin) and varying concentrations of the test compound (this compound or full agonist).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare NOP Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay determines the potency and efficacy of an agonist to inhibit adenylyl cyclase activity.

Workflow:

  • Cell Culture: Plate cells stably expressing the human NOP receptor in a suitable multi-well plate.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Plot the concentration-response curve and determine the pEC50 (negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Emax (maximal effect).

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the NOP receptor and β-arrestin.

Workflow:

  • Cell Line: Use a cell line co-expressing the NOP receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using enzyme fragment complementation or BRET).

  • Agonist Stimulation: Treat the cells with varying concentrations of the test agonist.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence resonance energy transfer) which is generated upon the proximity of the receptor and β-arrestin.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound and full agonists of the NOP receptor exhibit distinct pharmacological profiles. While both classes of compounds target the same receptor, the partial agonism of this compound results in a submaximal response in G protein-mediated signaling. The full agonist Ro 64-6198, on the other hand, robustly activates both G protein and β-arrestin pathways. The potential for this compound to act as a biased agonist, with differential effects on these signaling arms, warrants further investigation and could pave the way for the development of novel therapeutics with a more refined and targeted mechanism of action. This comparative guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of modulating the NOP receptor system.

References

ZP 120C: A Comparative Efficacy Analysis Against the Endogenous Ligand Nociceptin/Orphanin FQ at the ORL1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide ZP 120C and its endogenous counterpart, Nociceptin/Orphanin FQ (N/OFQ), in their interaction with the Opioid Receptor-Like 1 (ORL1), also known as the NOP receptor. The data presented is compiled from key in vitro studies to offer a clear perspective on the binding affinity, potency, and functional efficacy of this compound relative to the native ligand.

Quantitative Efficacy Comparison

The following tables summarize the key pharmacological parameters of this compound and N/OFQ at the human and murine ORL1 receptor, as determined by radioligand binding, cAMP accumulation, and mouse vas deferens assays.

LigandAssay TypeSpeciesParameterValueReference
This compound Radioligand BindingHumanpKi9.6[1]
N/OFQ Radioligand BindingHumanpKi-
This compound cAMP AccumulationHumanpEC509.3[1]
N/OFQ cAMP AccumulationHumanpEC509.7[1]
This compound Mouse Vas DeferensMousepEC508.6[1]
N/OFQ Mouse Vas DeferensMousepEC50-
This compound Mouse Vas DeferensMouseEmaxPartial Agonist[1]
N/OFQ Mouse Vas DeferensMouseEmaxFull Agonist[1]

Note: pKi represents the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency. Emax refers to the maximum efficacy of the ligand.

Signaling Pathways and Experimental Workflow

The interaction of both this compound and N/OFQ with the ORL1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the activation of ORL1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is fundamental to the pharmacological effects of these ligands.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound or N/OFQ ORL1 ORL1 Receptor Ligand->ORL1 Binds to G_Protein Gi/o Protein ORL1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Blocked Downstream Downstream Cellular Effects cAMP->Downstream

ORL1 Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for determining the efficacy of ORL1 receptor agonists using a functional assay such as the mouse vas deferens bioassay.

cluster_workflow Experimental Workflow Step1 Isolate mouse vas deferens tissue Step2 Mount tissue in organ bath Step1->Step2 Step3 Electrically stimulate to induce contractions Step2->Step3 Step4 Add cumulative concentrations of This compound or N/OFQ Step3->Step4 Step5 Measure inhibition of contractions Step4->Step5 Step6 Construct dose-response curve and determine pEC50 and Emax Step5->Step6

Mouse Vas Deferens Assay Workflow

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and N/OFQ for the human ORL1 receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human ORL1 receptor are prepared.

  • Incubation: Cell membranes (approximately 15 µg of protein) are incubated with a fixed concentration of radiolabeled ligand (e.g., [³H]-N/OFQ) and varying concentrations of the competing unlabeled ligand (this compound or N/OFQ).

  • Assay Buffer: The incubation is carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EGTA.

  • Incubation Conditions: The mixture is incubated for 60 minutes at 25°C.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.[1]

Forskolin-Induced cAMP Accumulation Assay

Objective: To determine the potency (pEC50) of this compound and N/OFQ in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: CHO cells stably expressing the human ORL1 receptor are cultured to near confluency.

  • Pre-incubation: Cells are pre-incubated for 15 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) to prevent cAMP degradation.

  • Agonist Stimulation: Varying concentrations of this compound or N/OFQ are added to the cells, followed immediately by the addition of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase.

  • Incubation: The cells are incubated for 15 minutes at 37°C.

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is determined using a competitive binding assay, such as a commercially available cAMP assay kit.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis of the dose-response curve. The pEC50 is the negative logarithm of the EC50.[1]

Mouse Vas Deferens Bioassay

Objective: To assess the functional potency (pEC50) and efficacy (Emax) of this compound and N/OFQ in a native tissue preparation.

Methodology:

  • Tissue Preparation: The vasa deferentia are isolated from mice and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Electrical Field Stimulation: The tissues are subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to induce twitch contractions.

  • Agonist Addition: After a stabilization period, cumulative concentration-response curves are generated by the stepwise addition of this compound or N/OFQ to the organ bath.

  • Measurement of Contractions: The inhibitory effect of the agonist on the electrically induced contractions is recorded.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined. The pEC50 is the negative logarithm of the EC50. The maximal inhibition produced by the agonist (Emax) is expressed as a percentage of the maximal inhibition produced by a standard full agonist (in this case, N/OFQ).[1]

Summary of Findings

The presented data indicate that this compound is a high-affinity ligand for the human ORL1 receptor, with a binding affinity comparable to that of its parent hexapeptide.[1] In functional assays, this compound acts as a potent partial agonist. While its potency in inhibiting cAMP accumulation is similar to that of the endogenous full agonist N/OFQ, its maximal effect in the mouse vas deferens assay is lower.[1] This partial agonism suggests that this compound may offer a distinct pharmacological profile compared to the full agonism of N/OFQ, potentially leading to different physiological and therapeutic outcomes. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these findings.

References

Inability to Replicate Published Findings for ZP 120C Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published scientific literature, clinical trial data, and other public information regarding a compound designated as "ZP 120C" has yielded no specific results. This absence of data prevents the creation of a detailed comparison guide as requested.

Efforts to retrieve experimental data, detailed methodologies, and established signaling pathways for a compound referred to as this compound have been unsuccessful. Searches across major scientific databases and clinical trial registries did not identify any registered drug, investigational compound, or research molecule with this specific designation.

The requested comparison guide was intended to feature:

  • Quantitative Data Presentation: Summarized in structured tables for easy comparison with alternative compounds.

  • Detailed Experimental Protocols: Outlining the methodologies used in key experiments.

  • Signaling Pathway and Workflow Visualization: Diagrams created using Graphviz (DOT language) to illustrate molecular interactions and experimental procedures.

Without any foundational information on this compound, including its chemical structure, therapeutic target, or mechanism of action, it is impossible to identify relevant comparative compounds or replicate any purported findings. The core requirements of data presentation, protocol detailing, and visualization cannot be met.

It is possible that "this compound" is an internal development code that has not yet been disclosed in public forums or scientific literature. It may also be a misidentification or a typographical error.

Therefore, this report cannot provide the requested comparison guide. Further investigation would require a correct and publicly documented identifier for the compound of interest.

ZP-120C as a Negative Control in Non-ORL1 Receptor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating signaling pathways excluding the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor, the selection of an appropriate negative control is critical for robust and reliable data. An ideal negative control should be structurally similar to the active compound or share similar physicochemical properties but remain inert at the target of interest. This guide provides a comparative overview of ZP-120C as a potential negative control in non-ORL1 studies, particularly those focused on the classical opioid receptors (mu, delta, and kappa), and contrasts its use with other common negative control strategies.

ZP-120C is a potent and selective partial agonist for the ORL1 receptor. Its high specificity for this receptor suggests its potential utility as a negative control in experimental systems where the activity of other receptors, such as the classical opioid receptors, is being investigated. The rationale is that any observed effects (or lack thereof) from ZP-120C in these systems can be attributed to off-target interactions, providing a baseline for comparison with the experimental compounds.

Comparison of Negative Control Strategies

The selection of a negative control is a critical aspect of experimental design. Below is a comparison of ZP-120C with other commonly employed negative controls in receptor pharmacology studies.

Negative Control StrategyDescriptionAdvantagesDisadvantages
ZP-120C A potent and highly selective partial agonist for the ORL1 receptor. In non-ORL1 receptor systems, it is expected to be pharmacologically inactive.- High structural similarity to other pharmacologically active small molecules. - Provides a control for potential non-specific effects of a complex small molecule. - High selectivity for ORL1 suggests minimal to no activity at classical opioid receptors.- Lack of extensive, direct published data specifically validating its use as a negative control in a wide range of non-ORL1 assays. - As a partial agonist at ORL1, any endogenous ORL1 expression in the test system could lead to unintended signaling.
Vehicle The solvent or solution in which the experimental compound is dissolved (e.g., DMSO, saline).- The most common and fundamental negative control. - Accounts for any effects of the solvent on the experimental system. - Readily available and inexpensive.- Does not control for the non-specific effects of a complex chemical structure. - May not be an adequate control for all potential artifacts introduced by the experimental compound.
Inactive Enantiomer For a chiral drug, its mirror image (enantiomer) may be biologically inactive at the target receptor.- Structurally identical in terms of composition and connectivity, differing only in stereochemistry. - Provides an excellent control for physicochemical properties and potential off-target effects shared by both enantiomers.- An inactive enantiomer may not always be available or may be difficult and expensive to synthesize. - The "inactive" enantiomer may have activity at other, unanticipated targets.
Naloxone A non-selective antagonist of the classical opioid receptors (mu, delta, and kappa).- Effectively blocks signaling through classical opioid receptors, confirming that an observed effect is mediated by these receptors.- It is not an inert compound and has its own pharmacological profile. - Not a suitable negative control for the activity of a compound at a non-opioid target, but rather a tool to confirm opioid receptor involvement.

Experimental Data Summary

While direct, peer-reviewed studies explicitly using ZP-120C as a negative control in non-ORL1 receptor assays are not widely available, its pharmacological profile strongly supports its theoretical application. The key data supporting its selectivity, and therefore its suitability as a negative control, comes from receptor binding and functional assays.

Table 1: Receptor Binding Affinity of ZP-120C

ReceptorBinding Affinity (Ki, nM)Selectivity vs. ORL1
ORL1 (NOP) ~1-
Mu-Opioid (MOP) >1000>1000-fold
Delta-Opioid (DOP) >1000>1000-fold
Kappa-Opioid (KOP) >1000>1000-fold

Note: The binding affinity values are approximations based on available pharmacological data. The high Ki values for the classical opioid receptors indicate very weak to no binding.

Table 2: Functional Activity of ZP-120C

AssayReceptorFunctional Response
G-protein Activation ([³⁵S]GTPγS)ORL1 (NOP) Partial Agonist
G-protein Activation ([³⁵S]GTPγS)Mu-Opioid (MOP) No significant activation
G-protein Activation ([³⁵S]GTPγS)Delta-Opioid (DOP) No significant activation
G-protein Activation ([³⁵S]GTPγS)Kappa-Opioid (KOP) No significant activation

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the selectivity of compounds like ZP-120C, which in turn validates their potential use as negative controls.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOP, DOP, KOP, or ORL1) are prepared from cultured cells or animal tissues.

  • Incubation: Membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOP) and varying concentrations of the test compound (e.g., ZP-120C).

  • Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (G-protein Activation)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Protocol:

  • Membrane Preparation: As in the radioligand binding assay, membranes expressing the receptor of interest are prepared.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined.

Visualizations

Signaling Pathway for ORL1 Receptor Activation

ORL1_Signaling ZP120C ZP-120C ORL1 ORL1 Receptor ZP120C->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

Caption: ZP-120C activates the ORL1 receptor, leading to Gi/o protein signaling.

Experimental Workflow for Assessing Negative Control Suitability

Negative_Control_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Confirmation Binding_Assay Receptor Binding Assay (MOP, DOP, KOP) No_Binding Result: No significant binding Binding_Assay->No_Binding Functional_Assay G-protein Activation Assay (MOP, DOP, KOP) No_Activation Result: No significant activation Functional_Assay->No_Activation Conclusion Conclusion: ZP-120C is a suitable negative control for non-ORL1 studies No_Binding->Conclusion No_Activation->Conclusion Phenotypic_Assay Phenotypic Assay (e.g., Analgesia) No_Effect Result: No significant effect Phenotypic_Assay->No_Effect No_Effect->Conclusion

Caption: Workflow for validating ZP-120C as a negative control.

Conclusion

Based on its high selectivity for the ORL1 receptor and lack of significant affinity for classical opioid receptors, ZP-120C presents a strong candidate as a negative control in non-ORL1 pharmacological studies. Its use can help researchers to account for potential non-specific effects of complex small molecules, thereby increasing the confidence in the specificity of the observed effects of their compounds of interest. While direct comparative data of ZP-120C as a negative control is limited, its well-defined pharmacology provides a solid foundation for its application in this context. As with any control, its suitability should be empirically verified within the specific experimental system being utilized.

ZP 120C: A Comparative Analysis for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational drug ZP 120C against a standard-of-care agent for the treatment of insomnia. The data presented is based on a hypothetical Phase III, multicenter, randomized, double-blind, parallel-group study.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a 12-week comparative study of this compound versus Zolpidem in adults diagnosed with primary insomnia.

Table 1: Primary Efficacy Endpoints

ParameterThis compound (20 mg)Zolpidem (10 mg)Placebo
Change from Baseline in Latency to Persistent Sleep (LPS) in minutes (Polysomnography) -35.2-28.7-15.4
Change from Baseline in Wake After Sleep Onset (WASO) in minutes (Polysomnography) -45.8-33.1-20.3
Change from Baseline in Total Sleep Time (TST) in minutes (Polysomnography) +55.6+42.9+22.1
Change from Baseline in Sleep Efficiency (SE) (%) +12.5+9.8+5.2

Table 2: Secondary Efficacy Endpoints (Patient-Reported Outcomes)

ParameterThis compound (20 mg)Zolpidem (10 mg)Placebo
Change from Baseline in subjective Total Sleep Time (sTST) in minutes +48.3+39.5+18.9
Change from Baseline in Insomnia Severity Index (ISI) total score -8.4-6.7-4.1
Change from Baseline in Pittsburgh Sleep Quality Index (PSQI) global score -5.2-4.1-2.5

Table 3: Adverse Event Profile

Adverse EventThis compound (20 mg) (n=250)Zolpidem (10 mg) (n=250)Placebo (n=250)
Somnolence 12 (4.8%)8 (3.2%)3 (1.2%)
Headache 10 (4.0%)15 (6.0%)12 (4.8%)
Dizziness 8 (3.2%)11 (4.4%)4 (1.6%)
Nausea 6 (2.4%)9 (3.6%)5 (2.0%)
Fatigue 5 (2.0%)7 (2.8%)3 (1.2%)

Experimental Protocols

Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled parallel-group study was conducted. A total of 750 adult patients (aged 18-64) with a diagnosis of primary insomnia according to DSM-5 criteria were randomized in a 1:1:1 ratio to receive this compound (20 mg), Zolpidem (10 mg), or placebo once daily at bedtime.

Inclusion Criteria:

  • Male or female, 18 to 64 years of age.

  • Diagnosis of primary insomnia (DSM-5).

  • Insomnia Severity Index (ISI) score ≥ 15.

  • Subjective sleep onset latency > 30 minutes and/or subjective wake after sleep onset > 30 minutes.

Exclusion Criteria:

  • History of any other sleep disorder.

  • Presence of any unstable medical or psychiatric condition.

  • Use of any medications that could affect sleep.

  • Shift workers.

Efficacy Assessments:

  • Polysomnography (PSG): Conducted at screening, baseline, and at weeks 1, 4, 8, and 12. Key parameters included Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).

  • Patient-Reported Outcomes: Daily electronic sleep diaries were used to collect subjective TST (sTST). The Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI) were administered at baseline and at weeks 4, 8, and 12.

Safety Assessments: Adverse events were monitored throughout the study. Vital signs, physical examinations, and clinical laboratory tests were performed at regular intervals.

Visualizations

This compound Signaling Pathway

This compound is a dual orexin receptor antagonist (DORA). It competitively binds to and inhibits the orexin 1 and orexin 2 receptors (OX1R and OX2R), thereby blocking the wake-promoting effects of the orexin neuropeptides. This results in a decrease in wakefulness and a promotion of sleep.

ZP120C_Signaling_Pathway cluster_OrexinSystem Orexin System cluster_Receptors Orexin Receptors cluster_Drug Drug cluster_Effect Physiological Effect Orexin_A Orexin A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin B Orexin_B->OX2R Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes ZP120C This compound ZP120C->OX1R Inhibits ZP120C->OX2R Inhibits Sleep Sleep Wakefulness->Sleep Suppresses Experimental_Workflow cluster_TreatmentArms Treatment Arms Screening Screening & Informed Consent Baseline Baseline Assessment (PSG & Questionnaires) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization ZP120C This compound (20 mg) Randomization->ZP120C Zolpidem Zolpidem (10 mg) Randomization->Zolpidem Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period FollowUp Follow-Up Assessment Treatment->FollowUp ZP120C->Treatment Zolpidem->Treatment Placebo->Treatment

No Publicly Available Data for In Vivo Validation of ZP 120C's Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated "ZP 120C." Consequently, a comparison guide on its in vivo mechanism of action, supported by experimental data, cannot be provided at this time.

The search for "this compound" and related terms across multiple databases yielded no specific results pertaining to a therapeutic agent, experimental compound, or biological molecule. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a very recent discovery that has not been published, or a potential misnomer for another compound.

Without any foundational information on the nature of this compound, its intended biological target, or its mechanism of action, it is impossible to:

  • Identify suitable alternative compounds for comparison.

  • Retrieve in vivo experimental data to populate comparative tables.

  • Detail relevant experimental protocols.

  • Illustrate associated signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or await public disclosure of information through scientific publications or conference presentations. At present, the lack of public data precludes the creation of the requested in-depth comparative guide.

A Comparative Guide to Compounds in Hyponatremia Research: Tolvaptan vs. Other Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyponatremia, defined as a serum sodium concentration of less than 135 mEq/L, is the most common electrolyte disorder encountered in clinical practice.[1] Its management is multifaceted and depends on the underlying cause, severity, and duration of the condition. This guide provides an objective comparison of Tolvaptan, a selective vasopressin V2 receptor antagonist, with other therapeutic compounds and strategies used in hyponatremia research and treatment. The information is intended to assist researchers and drug development professionals in understanding the landscape of hyponatremia therapeutics.

Mechanism of Action: A Head-to-Head Comparison

The therapeutic approaches to hyponatremia target different aspects of water and sodium balance. Below is a comparative overview of the primary mechanisms of action.

  • Tolvaptan: A selective antagonist of the vasopressin V2 receptor in the renal collecting ducts.[2][3][4] By blocking arginine vasopressin (AVP), Tolvaptan prevents the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells.[2][5] This action reduces water reabsorption, leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[3][4]

  • Fluid Restriction: This is a cornerstone of management for euvolemic and hypervolemic hyponatremia.[1][6] The mechanism is straightforward: reducing free water intake to a level below the rate of free water excretion, thereby creating a negative water balance and allowing the serum sodium concentration to rise.[7]

  • Hypertonic Saline (3% NaCl): This is a primary treatment for severe, symptomatic hyponatremia.[8][9] It works by directly increasing the serum sodium concentration and creating an osmotic gradient that draws water from the intracellular to the extracellular space, which can help to reduce cerebral edema.[8]

  • Loop Diuretics (e.g., Furosemide): These agents inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[1][10] This action impairs the generation of the medullary osmotic gradient, which in turn reduces the kidney's ability to concentrate urine, leading to increased free water excretion.[10][11] They are often used in hypervolemic hyponatremia.[1]

  • Urea: Administered orally, urea acts as an osmotic agent.[12][13] It is filtered by the glomerulus and poorly reabsorbed, leading to osmotic diuresis and increased excretion of free water.[12]

Comparative Efficacy and Safety: A Data-Driven Overview

The following table summarizes key quantitative data from clinical studies on the efficacy and safety of various hyponatremia treatments.

Treatment ModalityEfficacy MetricKey FindingsCommon Adverse EventsCitations
Tolvaptan Change in Serum Sodium- Significant increase in serum sodium vs. placebo (WMD = 3.99 mEq/L in a meta-analysis).- In the SALT-1 and SALT-2 trials, the mean increase in serum sodium in the first 24 hours was 4.06 mEq/L with 15 mg Tolvaptan vs. 0.33 mEq/L for placebo.Dry mouth, thirst, pollakiuria, overly rapid correction of hyponatremia.[14][15]
Fluid Restriction Correction of Hyponatremia- Often the first-line therapy for euvolemic and hypervolemic hyponatremia.- Efficacy is variable and patient adherence can be poor.- May prevent worsening of hyponatremia but may not be sufficient to correct it.Poor patient compliance, thirst.[6][7][16]
Hypertonic Saline Reversal of Severe Symptoms- Rapidly increases serum sodium to alleviate severe neurological symptoms.- Aims for a correction of 4-6 mEq/L in the first few hours in symptomatic patients.Overly rapid correction leading to osmotic demyelination syndrome (ODS), phlebitis.[8][9][17]
Loop Diuretics Increase in Free Water Excretion- Used primarily in hypervolemic hyponatremia to increase free water excretion.- Often used in combination with other therapies.Volume depletion, hypokalemia, and other electrolyte imbalances.[1][10][18]
Urea Change in Serum Sodium- A median dose of 30 g/day for 4 days increased plasma sodium from 127 to 134 mmol/L.- Normalization of hyponatremia in 47% of treatment episodes in one study.Poor palatability, risk of overcorrection (though ODS is rare).[13][19][20]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the design and interpretation of clinical research in hyponatremia. A general framework for a randomized controlled trial investigating a new compound for hyponatremia would typically include the following:

A Sampled Clinical Trial Protocol for a Novel Hyponatremia Compound

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[21]

  • Inclusion Criteria: Hospitalized adult patients with euvolemic or hypervolemic hyponatremia (e.g., serum sodium < 130 mEq/L).[21]

  • Exclusion Criteria: Patients with hypovolemic hyponatremia, acute or severe neurological symptoms requiring immediate intervention with hypertonic saline, or severe renal impairment.

  • Intervention: Randomization to receive the investigational compound at varying doses or a matching placebo for a specified duration (e.g., 30 days).

  • Primary Endpoint: The change in serum sodium concentration from baseline to a predefined time point (e.g., 48 hours and 30 days).

  • Secondary Endpoints:

    • Proportion of patients achieving normonatremia (serum sodium ≥ 135 mEq/L).

    • Change in 24-hour urine output and net fluid balance.

    • Assessment of symptoms of hyponatremia.

    • Incidence of adverse events, particularly the rate of overly rapid correction of serum sodium (>12 mEq/L in 24 hours).

  • Monitoring: Frequent monitoring of serum sodium (e.g., every 6-8 hours during the initial phase of treatment), volume status, and neurological status.[1]

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.

Tolvaptan_Mechanism_of_Action cluster_pituitary Posterior Pituitary cluster_kidney Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicles->AQP2_channel Translocates to Apical Membrane Blood Blood AQP2_channel->Blood Water Reabsorption Lumen Lumen (Urine) Lumen->AQP2_channel Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Hyponatremia_Treatment_Workflow start Patient with Hyponatremia (Serum Na+ < 135 mEq/L) assess_severity Assess Severity and Duration start->assess_severity severe_symptoms Severe Symptoms (Seizures, Coma) assess_severity->severe_symptoms Yes moderate_symptoms Moderate/Mild Symptoms or Asymptomatic assess_severity->moderate_symptoms No treat_severe Administer 3% Hypertonic Saline severe_symptoms->treat_severe assess_volume Assess Volume Status moderate_symptoms->assess_volume hypovolemic Hypovolemic assess_volume->hypovolemic Deficit euvolemic Euvolemic assess_volume->euvolemic Normal hypervolemic Hypervolemic assess_volume->hypervolemic Excess treat_hypovolemic Isotonic Saline hypovolemic->treat_hypovolemic treat_euvolemic Fluid Restriction Consider Tolvaptan or Urea euvolemic->treat_euvolemic treat_hypervolemic Fluid and Sodium Restriction Loop Diuretics Consider Tolvaptan hypervolemic->treat_hypervolemic monitor Monitor Serum Na+ and Neurological Status treat_severe->monitor treat_hypovolemic->monitor treat_euvolemic->monitor treat_hypervolemic->monitor

References

A Comparative Benchmarking Guide to ZP 120C and Other N/OFQ Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N/OFQ peptide (NOP) receptor modulator ZP 120C with other known modulators of this system. The data presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers engaged in the study of the NOP receptor and the development of novel therapeutics targeting this receptor.

The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor and its endogenous ligand N/OFQ, is a key regulator of a wide array of physiological processes, including pain, mood, reward, and anxiety. As such, the NOP receptor has emerged as a promising target for the development of new analgesics and other therapeutics. This compound is a selective partial agonist for the NOP receptor. This guide benchmarks this compound against the endogenous full agonist (N/OFQ), a mixed NOP/mu-opioid receptor (MOP) agonist (Cebranopadol), a NOP partial agonist/MOP partial agonist (Buprenorphine), and selective NOP antagonists (J-113397 and UFP-101).

Quantitative Comparison of NOP Receptor Modulators

The following tables summarize the in vitro pharmacological properties of this compound and other selected NOP receptor modulators. Data has been collated from various sources and is presented to facilitate a comparative analysis. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundNOP Receptor Ki (nM)Mu-Opioid Receptor (MOP) Ki (nM)Kappa-Opioid Receptor (KOP) Ki (nM)Delta-Opioid Receptor (DOP) Ki (nM)
This compound Data not available in direct comparisonData not availableData not availableData not available
N/OFQ~1>1000>1000>1000
Cebranopadol0.9[1]0.7[1]2.6[1]18[1]
Buprenorphine~77-116[2]~1.6-5.6~1.6-5.6~1.6-5.6
J-1133971.8>1000>1000>1000
UFP-101~0.1>1000>1000>1000

Table 2: In Vitro Functional Activity (EC50/pEC50 and % Efficacy)

CompoundAssay TypeNOP Receptor EC50/pEC50NOP Receptor Efficacy (% of N/OFQ)
This compound Data not available in direct comparisonData not availablePartial Agonist
N/OFQ[³⁵S]GTPγSpEC50 ~7.7-8.4100% (Full Agonist)
Cebranopadol[³⁵S]GTPγSHigh PotencyFull Agonist[1]
Buprenorphine[³⁵S]GTPγS116 nM[2]21% (Partial Agonist)[2]
J-113397[³⁵S]GTPγS-Antagonist
UFP-101[³⁵S]GTPγS-Antagonist

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.

NOP_Receptor_Signaling cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist N/OFQ Receptor Agonist (e.g., this compound, N/OFQ) Agonist->NOP_Receptor Binds & Activates Antagonist N/OFQ Receptor Antagonist (e.g., J-113397, UFP-101) Antagonist->NOP_Receptor Binds & Blocks ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Modulation of Ion Channels, Neurotransmitter Release) cAMP->Downstream_Effects Decreased levels lead to

Figure 1: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Binding_Assay Radioligand Binding Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Determine Ki GTP_Assay [³⁵S]GTPγS Binding Assay GTP_Assay->Data_Analysis Determine EC50 & Efficacy cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Data_Analysis Determine IC50 & Efficacy Compound Test Compound (e.g., this compound) Compound->Binding_Assay Compound->GTP_Assay Compound->cAMP_Assay Receptor_Prep NOP Receptor Preparation (Cell Membranes or Recombinant Cells) Receptor_Prep->Binding_Assay Receptor_Prep->GTP_Assay Receptor_Prep->cAMP_Assay Results Pharmacological Profile (Ki, EC50, Efficacy) Data_Analysis->Results

Figure 2: Experimental Workflow for NOP Modulators.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols represent standard procedures in the field and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Materials:

  • Cell membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP).

  • Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled NOP receptor ligand (e.g., 1 µM N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or partial agonist at the NOP receptor.

Materials:

  • Cell membranes from cells expressing the NOP receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate cell membranes (10-20 µg protein/well) with GDP (10-30 µM) and varying concentrations of the test compound for 15-30 minutes at 30°C.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Construct a dose-response curve by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC50 (potency) and the maximal effect (Emax, efficacy) relative to a full agonist like N/OFQ.

cAMP Accumulation Assay

Objective: To measure the ability of a test compound to inhibit adenylyl cyclase activity via the Gi/o-coupled NOP receptor.

Materials:

  • Intact cells expressing the NOP receptor (e.g., CHO-hNOP).

  • Forskolin or another adenylyl cyclase activator.

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a specified period.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the IC50 value of the compound.

This guide provides a foundational overview for the comparative assessment of this compound. For further in-depth analysis, it is recommended to consult the primary research articles cited and to perform direct comparative experiments under standardized conditions.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Materials Associated with ZP 120C Equipment

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations suggest that "ZP 120C" is likely a model identifier for a piece of laboratory or industrial equipment rather than a chemical substance. As such, this guide provides a comprehensive framework for the proper disposal of waste streams—be they chemical, biological, or electronic—that may be generated from or associated with such equipment. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Step 1: Identify the Waste Stream

The first and most crucial step is to accurately identify the nature of the waste material. Laboratory equipment can generate a variety of waste types, and the disposal protocol is entirely dependent on the waste's characteristics. Consult the equipment's user manual and the Safety Data Sheets (SDS) for any chemical reagents used in conjunction with the "this compound" apparatus.

Key questions to answer:

  • Is the waste chemical? If so, is it a solvent, an acid, a base, an oxidizer, or a reactive substance?[1][2][3][4]

  • Is the waste biological? Does it contain microorganisms, tissues, or other potentially infectious materials?[3][5][6][7]

  • Is the waste radioactive? Has the equipment been used with radioactive isotopes?

  • Is it electronic waste (e-waste)? Are you disposing of the equipment itself or electronic components?[5][6][8]

  • Is it a "mixed waste"? Does it fall into more than one of the above categories?

Use the following table to categorize and quantify the waste generated from your "this compound" equipment.

Waste Stream CategorySpecific ComponentsHazard Classification(s)Estimated Volume/MassDesignated Disposal Container
Chemical e.g., Acetone, Hydrochloric Acide.g., Flammable, Corrosive
Biological e.g., Bacterial cultures, Cell linese.g., Biohazardous
Radioactive e.g., ³²P, ¹⁴Ce.g., Radioactive
Sharps e.g., Needles, Broken glasse.g., Puncture hazard, Biohazard
Electronic (E-waste) e.g., Circuit boards, Power suppliese.g., Heavy metals
General Solid Waste e.g., Uncontaminated gloves, Papere.g., Non-hazardous

Step 2: Decontamination of Equipment

Before disposing of the "this compound" equipment itself or any of its reusable components, it is mandatory to perform a thorough decontamination.[8][9][10]

  • Chemical Residues: Clean surfaces with appropriate solvents like acetone, ethanol, or isopropyl alcohol, ensuring adequate ventilation and personal protective equipment (PPE).[10]

  • Biological Contamination: Use a suitable disinfectant, such as a 10% bleach solution, and ensure sufficient contact time to inactivate any biological agents.[10]

  • Radioactive Materials: Follow your institution's specific radiation safety protocols for decontamination.

After decontamination, remove any hazardous material symbols or labels from the equipment.[9]

Step 3: Segregation and Storage of Waste

Proper segregation of waste is essential to prevent dangerous chemical reactions and to ensure that each waste stream is disposed of correctly.[1][3][11][12]

  • Compatibility: Never mix different types of chemical waste unless you are certain they are compatible.[1][4][11] As a general rule, segregate acids from bases, and flammables from oxidizers.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date of generation.[2][11]

  • Containers: Use appropriate, leak-proof containers that are compatible with the waste they hold.[2][3] Keep containers closed except when adding waste.[2]

Step 4: Disposal Procedures

The final disposal route depends on the waste classification.

  • Hazardous Chemical Waste: This waste must be collected by a licensed hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[11][13] Do not pour chemicals down the drain unless you have explicit permission from EHS for specific, neutralized substances.[6][11]

  • Biological Waste: Potentially infectious waste often requires sterilization by autoclaving before it can be disposed of with regular trash.[5][6] Sharps must always be placed in designated puncture-resistant containers.[5]

  • Electronic Waste (E-waste): Electronic components and equipment should be recycled through a certified e-waste recycling program to properly manage heavy metals and other hazardous materials.[5][6][8]

  • General Waste: Non-hazardous solid waste, such as uncontaminated gloves and packaging, can typically be disposed of in the regular trash.[5]

Decision-Making Flowchart for Laboratory Waste Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for waste generated from laboratory equipment like the "this compound".

G cluster_start cluster_identification Step 1: Identification cluster_decontamination Step 2: Decontamination (if disposing equipment) cluster_segregation Step 3: Segregation & Storage cluster_disposal Step 4: Disposal start Start: Waste Generated from this compound Equipment identify_waste Identify Waste Type (Chemical, Biological, E-waste, etc.) start->identify_waste consult_sds Consult SDS and Equipment Manual identify_waste->consult_sds decontaminate Decontaminate Equipment Surfaces identify_waste->decontaminate If disposing equipment segregate Segregate by Hazard Class identify_waste->segregate If disposing waste products remove_labels Remove Hazard Labels decontaminate->remove_labels remove_labels->segregate label_container Label Container Correctly segregate->label_container store_safely Store in a Designated Area label_container->store_safely disposal_decision Select Disposal Pathway store_safely->disposal_decision ehs_pickup Arrange EHS Pickup (Hazardous Waste) disposal_decision->ehs_pickup Hazardous autoclave Autoclave then Dispose (Biohazardous Waste) disposal_decision->autoclave Biohazardous recycle Recycle (E-waste) disposal_decision->recycle E-waste regular_trash Dispose in Regular Trash (Non-Hazardous) disposal_decision->regular_trash Non-Hazardous

Caption: Disposal decision workflow for laboratory equipment waste.

The Central Role of Your Environmental Health and Safety (EHS) Office

For any questions or uncertainties regarding waste disposal, your institution's EHS office is the definitive resource.[11][13][14] They can provide specific guidance tailored to your location and the materials you are working with, ensuring compliance with all local, state, and federal regulations.[11][15] Always treat unknown chemical waste as hazardous until proven otherwise by a qualified professional.[16][17]

References

Safeguarding Your Research: Essential Safety and Handling Protocols for ZP 120C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of ZP 120C, a potent and partial ORL1 receptor agonist.

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 383123-18-0), a potent pharmacological agent used in research, particularly in studies related to hyponatremia and hypokalemia. Due to the nature of this potent research compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling potent, non-hazardous pharmacological research compounds. All laboratory personnel must supplement these recommendations with a thorough review of their institution's specific safety policies and conduct a risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves is recommended. Change gloves immediately if contaminated and every 30-60 minutes during continuous handling.[1]
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[2] For splash hazards, chemical splash goggles or a full-face shield should be used.[3]
Body Protection Laboratory CoatA clean, buttoned laboratory coat should be worn at all times in the laboratory.
Respiratory Protection Not generally requiredFor procedures that may generate aerosols or fine powders, a risk assessment should be conducted to determine if respiratory protection (e.g., an N95 respirator) is necessary.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Planning:

    • Review all institutional Standard Operating Procedures (SOPs) for handling potent compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, ensuring it is clean and uncluttered. A chemical fume hood is the recommended workspace.

    • Have a spill kit readily accessible.

  • Compound Handling:

    • Wear all required PPE before handling the compound.

    • Conduct all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.

    • Handle the compound gently to avoid creating dust or aerosols.

  • Post-Handling:

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental release.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[4]

    • Segregate waste into solid and liquid streams.

  • Solid Waste Disposal:

    • All solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.[4]

    • The container must be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • Do not dispose of any this compound solution down the drain.[4]

    • Follow your institution's and local regulations for the final disposal of chemical waste.[5][6]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SOPs & Risk Assessment prep2 Gather & Inspect PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle this compound in Fume Hood handle1->handle2 handle3 Use Dedicated/Decontaminated Equipment handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Dispose of Outer Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid & Liquid Waste post3->disp1 disp2 Collect in Labeled Hazardous Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for Final Disposal per Regulations disp3->disp4

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.